Laureth-2
Description
Properties
IUPAC Name |
2-(2-dodecoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h17H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLWQVJVINEILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038816 | |
| Record name | 2-[2-(Dodecyloxy)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3055-93-4 | |
| Record name | Diethylene glycol monododecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laureth-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-(dodecyloxy)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[2-(Dodecyloxy)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(dodecyloxy)ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURETH-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4D38LT1L5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Laureth-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Laureth-2, a non-ionic surfactant pivotal in various scientific and industrial applications, including drug delivery systems. Due to the limited availability of a directly reported experimental CMC value for this compound in publicly accessible literature, this document focuses on providing a scientifically grounded estimation based on homologous surfactants and details the established methodologies for its empirical determination.
Introduction to this compound and its Critical Micelle Concentration
This compound, a polyoxyethylene ether of lauryl alcohol, consists of a twelve-carbon alkyl chain (lauryl) and an average of two ethylene (B1197577) oxide units. As a non-ionic surfactant, it possesses both hydrophilic (ethylene oxide chain) and hydrophobic (alkyl chain) moieties. This amphiphilic nature enables this compound to self-assemble in aqueous solutions into organized structures known as micelles.
The Critical Micelle Concentration (CMC) is a fundamental and critical parameter of any surfactant. It is defined as the concentration at which the surfactant monomers in a solution begin to aggregate to form micelles. Below the CMC, surfactant molecules primarily exist as monomers. As the concentration approaches and surpasses the CMC, there is a distinct change in the physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances. For drug development, the CMC is a crucial factor as it influences the stability of formulations, the solubilization of poorly water-soluble drugs, and the formation of drug delivery vehicles like nanoparticles and emulsions.
Quantitative Data: Estimated CMC of this compound and Values for Related Surfactants
Based on the data for other C12 polyoxyethylene ethers, the CMC of this compound (C12E2) is estimated to be in the range of 0.06 - 0.08 mM . This estimation is extrapolated from the trend observed in the following table of experimentally determined CMC values for closely related compounds.
| Surfactant Name | Chemical Formula | Alkyl Chain Length (n) | Ethylene Oxide Units (m) | CMC (mM) | Temperature (°C) |
| Brij 30 | C12E4 | 12 | 4 | 0.069 | 25 |
| C12E5 | C12H25(OCH2CH2)5OH | 12 | 5 | 0.071 | 25 |
| Brij 35 (C12E23) | C12E23 | 12 | 23 | 0.092 | 25 |
Note: The data for related surfactants is compiled from various scientific sources. The actual CMC of this compound can be influenced by factors such as purity, temperature, and the presence of electrolytes.
Experimental Protocols for CMC Determination
The determination of the CMC is pivotal for the characterization of this compound. Several methods can be employed, each relying on the detection of the abrupt change in a specific physicochemical property of the solution at the CMC. The most common and recommended methods for non-ionic surfactants like this compound are the surface tension method, fluorescence spectroscopy, and the dye solubilization method.
Comparison of Common CMC Determination Methods
| Method | Principle | Advantages | Disadvantages |
| Surface Tension | Measures the change in surface tension of the surfactant solution as a function of concentration. Surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. | Direct and widely applicable to all types of surfactants. Provides information on surface activity. | Sensitive to impurities. Requires precise instrumentation. |
| Fluorescence Spectroscopy | Utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of micelles. The change in the fluorescence spectrum of the probe indicates the formation of micelles. | Highly sensitive and requires a small sample volume. Can provide information on the micellar microenvironment. | The probe itself may interact with the surfactant and influence the CMC. Requires a spectrofluorometer. |
| Dye Solubilization | A water-insoluble dye is added to the surfactant solution. The dye becomes solubilized within the micelles, leading to a significant increase in the absorbance of the solution at the CMC. | Simple and does not require specialized equipment (a UV-Vis spectrophotometer is sufficient). | The choice of dye is critical. The dye may affect micelle formation. Less sensitive than the fluorescence method. |
Detailed Experimental Protocol: Surface Tension Method
This method is considered a primary technique for CMC determination due to its direct measurement of surface activity.
Materials and Equipment:
-
This compound
-
High-purity deionized water
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Tensiometer (with a Wilhelmy plate or du Noüy ring)
-
Constant temperature bath
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of Lauret-2 (e.g., 10 mM) in deionized water. Ensure complete dissolution.
-
Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the estimated CMC (e.g., from 0.001 mM to 1 mM). Prepare at least 10-15 different concentrations.
-
-
Instrumentation Setup:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Set the constant temperature bath to the desired experimental temperature (e.g., 25 °C) and allow the instrument and samples to equilibrate.
-
-
Measurement:
-
Measure the surface tension of the deionized water as a reference.
-
Starting with the most dilute solution, measure the surface tension of each this compound solution.
-
Thoroughly clean the Wilhelmy plate or du Noüy ring between each measurement to prevent cross-contamination.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The resulting graph will show two distinct linear regions. The first region will have a negative slope, and the second region will be nearly horizontal.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the plot.
-
Detailed Experimental Protocol: Fluorescence Spectroscopy using a Pyrene (B120774) Probe
This method offers high sensitivity and is well-suited for determining the CMC of non-ionic surfactants.
Materials and Equipment:
-
This compound
-
Pyrene (fluorescence grade)
-
Acetone (B3395972) (spectroscopic grade)
-
High-purity deionized water
-
Spectrofluorometer
-
Volumetric flasks and micropipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of pyrene in acetone (e.g., 1 x 10-3 M).
-
Prepare a stock solution of this compound in deionized water (e.g., 10 mM).
-
Prepare a series of this compound solutions of varying concentrations.
-
To each this compound solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 x 10-6 M. The volume of acetone should be kept minimal (<1% of the total volume) to avoid affecting micellization.
-
Allow the solutions to equilibrate for several hours in the dark.
-
-
Instrumentation Setup:
-
Set the excitation wavelength of the spectrofluorometer to 335 nm.
-
Set the emission scan range from 350 nm to 500 nm.
-
Set the excitation and emission slit widths to appropriate values (e.g., 2-5 nm).
-
-
Measurement:
-
Record the fluorescence emission spectrum for each prepared solution.
-
-
Data Analysis:
-
From each spectrum, determine the fluorescence intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks of the pyrene monomer emission.
-
Plot the ratio of the intensities (I1/I3) as a function of the logarithm of the this compound concentration (log C).
-
The plot will show a sigmoidal curve. The CMC is typically determined from the midpoint of the transition in this curve.
-
Visualizations: Diagrams of Experimental Workflows and Micelle Formation
Logical Relationship of Micelle Formation
Caption: The process of micelle formation as surfactant concentration increases.
Experimental Workflow for CMC Determination by Surface Tension
An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Lauret-2
This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of Laureth-2, a non-ionic surfactant widely utilized in the cosmetic, pharmaceutical, and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the physicochemical properties of this compound, methodologies for HLB determination, and its application in formulation development.
Introduction to this compound and its HLB
This compound is the polyethylene (B3416737) glycol ether of lauryl alcohol, conforming to the general structure C12H25(OCH2CH2)nOH, where 'n' for this compound is an average of 2. As a non-ionic surfactant, it possesses both a hydrophilic (water-loving) portion, the ethylene (B1197577) oxide chain, and a lipophilic (oil-loving) portion, the lauryl alcohol chain. The balance between these two parts is quantified by the Hydrophilic-Lipophilic Balance (HLB) scale, a concept first introduced by William C. Griffin.[1]
The HLB value is a crucial parameter for formulators as it indicates the surfactant's relative affinity for water and oil, thereby predicting its functional performance as an emulsifier, wetting agent, solubilizer, or detergent.[1][2] Surfactants with low HLB values are predominantly lipophilic and are suitable for water-in-oil (W/O) emulsions, while those with high HLB values are more hydrophilic and are used for oil-in-water (O/W) emulsions.[2][3]
This compound has an HLB value of approximately 6.2. [4] This places it in the category of W/O emulsifiers.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various formulations.
| Property | Value | References |
| HLB Value | 6.2 | [4] |
| Chemical Name | Polyoxyethylene (2) Lauryl Ether | [4] |
| INCI Name | This compound | |
| CAS Number | 3055-93-4, 68439-50-9 | [4][5] |
| Molecular Formula | C16H34O3 | [6] |
| Molar Mass | Approx. 280 - 288.44 g/mol | [4][5] |
| Appearance | Clear to cloudy liquid | [4][7] |
| Odor | Weak, characteristic | [4] |
| Solubility | Poorly soluble in water, forming cloudy solutions. Soluble in low aliphatic alcohols (e.g., methanol, ethanol). | [4][6] |
| Density (at 20°C) | Approx. 0.905 g/mL | [4] |
| Solidification Point | Close to 0°C | [4] |
Experimental Protocols for HLB Determination
The HLB value of a non-ionic surfactant like this compound can be determined through various theoretical and experimental methods. Below are detailed methodologies for key experimental approaches.
Griffin's Method (Theoretical Calculation)
Griffin's method is a foundational theoretical approach for calculating the HLB of non-ionic surfactants, particularly for polyoxyethylene ethers.[1]
Principle: The HLB is calculated based on the weight percentage of the hydrophilic portion (the ethylene oxide chain) of the molecule.[2]
Formula: HLB = 20 * (Mh / M) Where:
-
Mh is the molecular mass of the hydrophilic portion (ethylene oxide groups).
-
M is the total molecular mass of the molecule.[1]
For ethoxylated alcohols, a simplified formula is often used: HLB = E / 5 Where:
-
E is the weight percentage of ethylene oxide in the molecule.[8]
Experimental Protocol (for determining E): The weight percentage of ethylene oxide (E) can be determined experimentally using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by chemical analysis following established pharmacopeial methods.
Emulsion Titration Method (Experimental Determination)
This method involves preparing a series of emulsions to find the optimal HLB required to emulsify a specific oil phase.
Principle: A blend of two surfactants with known low and high HLB values is used to create a range of HLB values. The blend that produces the most stable emulsion for a given oil phase corresponds to the required HLB of that oil. To determine the HLB of an unknown surfactant, it can be used as one of the components in the blend.
Materials:
-
This compound (as the surfactant with unknown or to-be-verified HLB).
-
A high HLB surfactant (e.g., Polysorbate 80, HLB = 15.0).
-
A standard oil phase (e.g., mineral oil, required HLB for O/W emulsion is ~10.5).
-
Distilled water.
-
Glass beakers, graduated cylinders, and a homogenizer.
Procedure:
-
Prepare a series of surfactant blends by mixing this compound and the high HLB surfactant in varying ratios (e.g., 90:10, 80:20, ..., 10:90).
-
Calculate the HLB of each blend using the formula: HLB_blend = (fraction_A * HLB_A) + (fraction_B * HLB_B).
-
For each surfactant blend, prepare an oil-in-water emulsion. A typical starting formulation could be 5% surfactant blend, 30% oil phase, and 65% water phase.
-
Heat the oil and water phases separately to approximately 70-75°C.
-
Add the surfactant blend to the water phase and mix.
-
Slowly add the oil phase to the water-surfactant mixture while homogenizing.
-
Continue homogenization for a set period (e.g., 5 minutes) to ensure uniform droplet size.
-
Allow the emulsions to cool to room temperature.
-
Observe the stability of the emulsions over a period of time (e.g., 24 hours, 1 week) for signs of creaming, coalescence, or phase separation.
-
The HLB of the surfactant blend that produces the most stable emulsion is considered the required HLB for the oil phase. By working with a known oil, this method can be adapted to determine the HLB of an unknown surfactant.
Application in Formulation: A Workflow
This compound, with its low HLB, is primarily used as a W/O emulsifier, a co-emulsifier in O/W systems to build viscosity and stability, and as a wetting agent. The following diagram illustrates a typical workflow for developing a water-in-oil emulsion using this compound.
Logical Relationships of this compound Properties and Applications
The physicochemical properties of this compound dictate its functional roles in various product formulations. The following diagram illustrates these relationships.
Conclusion
This compound, with its defined Hydrophilic-Lipophilic Balance of 6.2, is a versatile non-ionic surfactant with significant utility in the formulation of water-in-oil emulsions and as a stability enhancer in oil-in-water systems. A thorough understanding of its physicochemical properties and the experimental methods to verify its HLB value is paramount for formulators in the pharmaceutical and cosmetic sciences. The workflows and logical diagrams provided in this guide serve as a foundational tool for the effective application of this compound in product development.
References
A Deep Dive into the Solubility of Laureth-2: A Technical Guide for Scientists and Formulation Experts
Introduction
Laureth-2, a non-ionic surfactant of the polyoxyethylene lauryl ether family, is a cornerstone ingredient in a multitude of applications, from pharmaceutical formulations and drug delivery systems to personal care products. Its efficacy in these systems is intrinsically linked to its solubility characteristics in both aqueous and organic media. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the principles governing its behavior. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals in optimizing their formulations and predicting the performance of this compound.
Understanding this compound: Key Properties
This compound is the polyethylene (B3416737) glycol ether of lauryl alcohol, with an average of two ethylene (B1197577) oxide units. This structure imparts an amphiphilic nature, with a hydrophilic polyethylene glycol chain and a hydrophobic lauryl (C12) alkyl chain. This dual character dictates its solubility and interfacial activity. A key parameter for non-ionic surfactants like this compound is the Hydrophile-Lipophile Balance (HLB), which for this compound is approximately 6.2.[1] This relatively low HLB value suggests a greater affinity for lipophilic (oily) phases over hydrophilic (watery) phases, a crucial factor in predicting its solubility.
Solubility of this compound: A Quantitative and Qualitative Overview
Aqueous Solubility
This compound is generally described as being poorly soluble in water.[1][2] When dispersed in aqueous solutions, it tends to form cloudy solutions or emulsions, a behavior consistent with its low HLB value.[1][2] The available quantitative data for the solubility of this compound in water at 25°C is estimated to be in the range of 7 to 63 mg/L.[3] One source provides a more specific estimated value of 13.86 mg/L at 25°C.[4]
Solubility in Organic Solvents
Consistent with the "like dissolves like" principle, this compound exhibits better solubility in less polar organic solvents. It is reported to dissolve much better in low aliphatic alcohols, such as methanol (B129727) and ethanol, compared to water.[1][2] While specific quantitative data is scarce, its solubility in various organic solvents can be inferred from its chemical structure and the properties of the solvent.
Table 1: Solubility of this compound in Aqueous and Organic Solvents
| Solvent | Chemical Class | Polarity | Expected Solubility | Quantitative Data (at 25°C unless specified) |
| Water | Aqueous | High | Poorly Soluble / Forms cloudy dispersions | 7 - 63 mg/L[3], ~13.86 mg/L (estimated)[4] |
| Methanol | Alcohol | High | Soluble | Data not available |
| Ethanol | Alcohol | High | Soluble | Data not available |
| Isopropanol | Alcohol | Medium | Soluble | Data not available |
| Acetone | Ketone | Medium | Likely Soluble | Data not available |
| Ethyl Acetate | Ester | Medium | Likely Soluble | Data not available |
| Hexane | Aliphatic Hydrocarbon | Low | Likely Soluble | Data not available |
| Toluene | Aromatic Hydrocarbon | Low | Likely Soluble | Data not available |
| Mineral Oil | Hydrocarbon | Low | Likely Soluble | Data not available |
| Vegetable Oils | Triglycerides | Low | Likely Soluble | Data not available |
Note: The expected solubility is based on the chemical properties of this compound and the respective solvents. Further experimental verification is recommended.
Experimental Protocol for Determining this compound Solubility
A precise determination of this compound solubility in various solvents is crucial for formulation development. The following is a detailed experimental protocol based on the widely accepted "flask method," adapted from OECD Guideline 105. This method is suitable for determining the saturation mass concentration of a substance in a solvent.
Objective:
To determine the solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (of known purity)
-
Solvent of interest (e.g., purified water, ethanol, hexane)
-
Analytical balance (accurate to at least 0.1 mg)
-
Glass flasks with stoppers (e.g., 50 mL or 100 mL)
-
Constant temperature water bath or incubator
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with a suitable detector like an Evaporative Light Scattering Detector (HPLC-ELSD) or a Corona Charged Aerosol Detector (CAD), or Gas Chromatography (GC) if the solvent is volatile and this compound is derivatized).
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Test System:
-
Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess is crucial to ensure that a saturated solution is achieved. A starting point could be to add approximately 1 g of this compound to 50 mL of the solvent.
-
Add a magnetic stir bar to the flask.
-
Securely stopper the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a constant temperature bath or incubator set to the desired temperature (e.g., 25°C).
-
Stir the mixture vigorously for a predetermined period to allow it to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium. This can be done by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration of this compound. Equilibrium is reached when the concentration no longer changes significantly over time.
-
-
Phase Separation:
-
Once equilibrium is reached, stop the stirring and allow the undissolved Lauret-2 to settle.
-
To ensure complete separation of the solid and liquid phases, it is recommended to centrifuge the samples at a suitable speed and for a sufficient duration.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible filter to remove any remaining undissolved particles.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the working range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-ELSD/CAD or GC).
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula: Solubility ( g/100 mL) = (Concentration in diluted sample (g/mL) × Dilution factor × 100) / Volume of original sample taken (mL)
-
-
Reporting:
-
The report should include the solubility value (e.g., in g/100 mL or mg/L), the temperature at which the measurement was performed, the analytical method used, and any observations made during the experiment.
-
Visualizing Solubility Principles: The Role of HLB
The Hydrophile-Lipophile Balance (HLB) is a critical concept for understanding the behavior of non-ionic surfactants like this compound. The following diagram, generated using Graphviz, illustrates the relationship between the HLB value and the solubility characteristics of a surfactant.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in both aqueous and organic solvents. While quantitative data remains limited in publicly accessible literature, the qualitative understanding based on its chemical structure and HLB value provides a strong foundation for formulation development. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data in their specific solvent systems. A clear understanding of this compound's solubility is paramount for harnessing its full potential as a versatile non-ionic surfactant in various scientific and industrial applications. Further research to generate a more comprehensive quantitative solubility database for this compound in a wider range of organic solvents would be highly beneficial to the scientific community.
References
An In-Depth Technical Guide to the Safe Handling of Laureth-2 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for Laureth-2, a non-ionic surfactant commonly utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.
Physicochemical and Toxicological Profile of this compound
This compound, a polyoxyether of lauryl alcohol, is a clear to cloudy, viscous liquid with a characteristic mild odor.[1][2] Its properties make it an effective emulsifying and cleansing agent in numerous formulations.[2][3] A summary of its key physicochemical and toxicological data is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | Polyoxyethylene lauryl alcohol | [1] |
| CAS Number | 68439-50-9 | [1] |
| Molecular Formula | C₁₂H₂₅(OCH₂CH₂)₂OH | [3] |
| Molar Mass | Approximately 288.44 g/mol | [3] |
| Appearance | Clear to cloudy, viscous liquid | [1][2] |
| Odor | Mild, characteristic | [1] |
| Solubility | Soluble in water and alcohol | [3] |
| Density | Approximately 1.05 g/cm³ | [3] |
| Boiling Point | Decomposes before boiling | [3] |
Table 2: Toxicological Data for this compound
| Endpoint | Value | Species | Method | References |
| Acute Oral Toxicity (LD50) | > 2,000 mg/kg | Rat | OECD 401 | [4] |
| Acute Dermal Toxicity (LD50) | > 2,000 mg/kg | Rabbit | OECD 402 | [4] |
| Skin Corrosion/Irritation | No irritant effect | [4] | ||
| Serious Eye Damage/Irritation | Causes serious eye damage | [5] | ||
| Aquatic Toxicity (Acute) | Very toxic to aquatic life | [4][6] |
Hazard Identification and Safety Precautions
This compound is classified as causing serious eye damage and is very toxic to aquatic life.[4][6] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are required.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[4]
-
Skin and Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[6]
-
Respiratory Protection: Not typically required under normal laboratory conditions with adequate ventilation. However, if aerosols or vapors are generated, a suitable respirator should be used.[6]
Handling and Storage
-
Handling: Avoid contact with eyes and skin. Ensure good ventilation in the work area. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[5][6]
-
Storage: Store in a cool, well-ventilated place in tightly closed containers.[5][6] Keep away from oxidizing agents.[6]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Response
In the event of a spill, follow the established laboratory protocol for chemical spills. A general workflow for a this compound spill is outlined below.
Experimental Protocols for Toxicity Assessment
The toxicological data for this compound are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide a detailed overview of the methodologies for key toxicity tests.
Acute Oral Toxicity (OECD 401)
This test provides information on the adverse effects that may result from a single oral administration of a substance.
Acute Dermal Toxicity (OECD 402)
This guideline details the procedure for assessing the potential adverse effects of a substance following a single dermal application.
Acute Eye Irritation/Corrosion (OECD 405)
This test is designed to evaluate the potential of a substance to cause irritation or corrosion to the eye.
Fish, Acute Toxicity Test (OECD 203)
This guideline outlines a method to determine the acute lethal toxicity of a substance to fish.
Daphnia sp., Acute Immobilisation Test (OECD 202)
This test is used to determine the acute toxicity of a substance to Daphnia (water fleas).
Mechanism of Action and Signaling Pathways in Skin Irritation
Surfactants like this compound can induce skin irritation by interacting with the stratum corneum, the outermost layer of the skin. This interaction can disrupt the lipid barrier and denature proteins, leading to an inflammatory response. While specific pathways for this compound are not extensively documented, the general mechanism of surfactant-induced skin irritation involves the activation of pro-inflammatory signaling cascades.
Upon disruption of the skin barrier, keratinocytes can release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). These cytokines can then activate downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Activation of these pathways leads to the transcription and release of a wider array of inflammatory mediators, amplifying the inflammatory response and resulting in the clinical signs of skin irritation.
References
Synthesis and Purification of Laureth-2 for Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Laureth-2 (lauryl alcohol diethoxylate), a non-ionic surfactant crucial for various research and development applications, including its use as an emulsifier and in the formulation of drug delivery systems.[1][2][3] This document outlines detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key processes to aid in the successful laboratory-scale production of high-purity this compound.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol ether of lauryl alcohol.[4][5] The "2" in its name signifies the average number of repeating ethylene (B1197577) oxide units in the molecule.[4] It is synthesized through the ethoxylation of lauryl alcohol (dodecanol).[1][6] this compound is a versatile non-ionic surfactant with applications as an emulsifying agent, cleansing agent, and solubilizer.[1][4] For research purposes, particularly in drug development and formulation studies, the purity of this compound is paramount to ensure experimental reproducibility and avoid confounding results from impurities such as unreacted starting materials or byproducts like 1,4-dioxane.[4][5]
Synthesis of this compound
The primary method for synthesizing this compound is the base-catalyzed ethoxylation of lauryl alcohol.[7] This reaction involves the ring-opening polymerization of ethylene oxide onto the hydroxyl group of lauryl alcohol.
Reaction Principle
The synthesis proceeds via an anionic polymerization mechanism. A strong base, typically potassium hydroxide (B78521) (KOH), deprotonates the lauryl alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the ethylene oxide ring, initiating the polymerization. Subsequent ethylene oxide molecules add to the growing chain until the desired average degree of ethoxylation is achieved.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol details a typical laboratory-scale synthesis of this compound.
Materials:
-
Lauryl alcohol (dodecanol), high purity
-
Ethylene oxide, high purity
-
Potassium hydroxide (KOH), pellets
-
Nitrogen gas, high purity
-
Dry toluene (B28343) (optional, as a solvent)
-
Hydrochloric acid (HCl) or acetic acid for neutralization
Equipment:
-
A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, heating mantle, temperature controller, pressure gauge, and inlet/outlet valves.
-
Schlenk line or similar inert gas system
-
Syringe pump or mass flow controller for ethylene oxide addition
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the autoclave reactor. Purge the reactor with high-purity nitrogen for at least 30 minutes to remove air and moisture.
-
Catalyst and Alcohol Addition: Under a nitrogen atmosphere, charge the reactor with lauryl alcohol and potassium hydroxide (typically 0.1-0.5% by weight of the lauryl alcohol).
-
Dehydration: Heat the mixture to 110-120°C under a gentle nitrogen stream or vacuum for 1-2 hours to remove any residual water.
-
Ethoxylation:
-
Seal the reactor and increase the temperature to the reaction temperature, typically between 120°C and 180°C.[7]
-
Pressurize the reactor with nitrogen to 1-2 bar.[7]
-
Slowly introduce the required amount of ethylene oxide into the reactor using a syringe pump or mass flow controller. The molar ratio of ethylene oxide to lauryl alcohol should be approximately 2:1 to target this compound.
-
Maintain the reaction temperature and pressure. The reaction is exothermic, so careful monitoring and control of the temperature are crucial.
-
The reaction time will vary depending on the temperature, pressure, and catalyst concentration but is typically several hours. The reaction is complete when the pressure in the reactor ceases to drop.
-
-
Quenching and Neutralization:
-
Cool the reactor to below 50°C.
-
Carefully vent any unreacted ethylene oxide through a suitable scrubber.
-
Neutralize the catalyst by adding a stoichiometric amount of hydrochloric acid or acetic acid. This will precipitate the potassium as potassium chloride or potassium acetate (B1210297).
-
-
Initial Purification: Filter the crude product to remove the precipitated salt. The resulting product is a polydisperse mixture containing this compound as the main component, along with unreacted lauryl alcohol, and higher and lower ethoxylates.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the laboratory synthesis of this compound.
Purification of this compound
The crude product from the synthesis is a mixture with a distribution of ethoxymers. For research applications requiring a well-defined material, purification is essential to isolate the diethoxylated species and remove unreacted starting materials and byproducts.
Purification Techniques
Several techniques can be employed for the purification of this compound. The choice of method depends on the desired purity, scale of operation, and available equipment.
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| Fractional Vacuum Distillation | Separation based on differences in boiling points. | Effective for removing lower boiling point impurities like unreacted lauryl alcohol. | Requires high vacuum and temperature, which can lead to degradation. Poor separation of higher ethoxylates. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Can provide high purity and good separation of different ethoxylates. | Can be time-consuming and require large volumes of solvent. |
| Solvent Extraction | Separation based on differential solubility in immiscible solvents. | Good for removing highly polar or non-polar impurities. | May not effectively separate molecules with similar polarities like adjacent ethoxylates. |
Experimental Protocols for Purification
Equipment:
-
Short-path distillation apparatus with a vacuum pump and cold trap.
-
Heating mantle with a stirrer.
-
Thermometer and pressure gauge.
Procedure:
-
Charge the distillation flask with the crude this compound.
-
Slowly apply vacuum, being careful to control any initial foaming.
-
Gradually heat the mixture while stirring.
-
Collect the fraction corresponding to unreacted lauryl alcohol at its boiling point under the applied vacuum.
-
Increase the temperature to distill the this compound fraction. The boiling point will be higher than that of lauryl alcohol.
-
Monitor the temperature and pressure closely to ensure a clean separation.
Materials:
-
Silica (B1680970) gel (for normal-phase) or C18-functionalized silica (for reversed-phase).
-
A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes for normal-phase, or a gradient of methanol (B129727) in water for reversed-phase).
Procedure:
-
Pack a chromatography column with the chosen stationary phase.
-
Dissolve the crude this compound in a minimum amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with the solvent system, gradually increasing the polarity (for normal-phase) or decreasing it (for reversed-phase).
-
Collect fractions and analyze them using Thin Layer Chromatography (TLC) or another suitable analytical technique to identify the fractions containing pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Materials:
-
A suitable pair of immiscible solvents (e.g., hexane (B92381) and a water/methanol mixture).
-
Separatory funnel.
Procedure:
-
Dissolve the crude this compound in one of the solvents.
-
Add the second, immiscible solvent to the separatory funnel.
-
Shake the funnel vigorously to ensure thorough mixing of the two phases, venting frequently.
-
Allow the layers to separate.
-
Drain the lower layer and collect the upper layer.
-
Repeat the extraction of the desired layer with fresh portions of the other solvent to improve separation.
-
Combine the extracts containing the purified this compound and remove the solvent.
Purification Workflow Diagram
Caption: A diagram showing the different purification pathways for crude this compound.
Characterization and Quality Control
To ensure the purity and identity of the synthesized this compound, a combination of analytical techniques should be employed.
Table 2: Analytical Techniques for this compound Characterization
| Technique | Information Provided | Typical Results for this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, identification of volatile impurities (e.g., unreacted lauryl alcohol). | A major peak corresponding to this compound with a specific retention time and mass spectrum. |
| High-Performance Liquid Chromatography (HPLC) | Purity, distribution of ethoxylates. | A primary peak for this compound, with smaller peaks for other ethoxylates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation, determination of the average degree of ethoxylation. | Characteristic peaks for the lauryl chain and the ethylene oxide units. Integration of the peaks can be used to calculate the average number of ethoxylate groups. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorptions for C-O-C (ether) and O-H (hydroxyl) bonds. |
Safety Considerations
-
Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. It should only be handled in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE).
-
The ethoxylation reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. The reactor must be equipped with adequate cooling and pressure relief systems.
-
Potassium hydroxide is a corrosive base. Handle with appropriate PPE.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The synthesis and purification of this compound for research use require careful control of reaction conditions and a systematic approach to purification. By following the detailed protocols and employing the appropriate analytical techniques outlined in this guide, researchers can produce high-purity this compound, ensuring the reliability and accuracy of their experimental results. The choice of purification method will depend on the specific purity requirements of the intended application, with column chromatography generally offering the highest resolution for obtaining a narrow distribution of ethoxylates.
References
The Influence of Lauret-2 on Lipid Bilayer Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laureth-2, a non-ionic surfactant of the polyoxyethylene alkyl ether class, is widely utilized in cosmetic and pharmaceutical formulations. Its amphiphilic nature, comprising a hydrophilic diethylene glycol ether headgroup and a hydrophobic dodecyl tail, drives its interaction with and perturbation of lipid bilayers, the fundamental structure of cell membranes. Understanding the molecular-level interactions between this compound and lipid membranes is paramount for formulators aiming to control drug delivery, enhance skin penetration, and ensure the stability and efficacy of their products. This technical guide provides an in-depth analysis of the core principles governing the interaction of this compound with lipid bilayers, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Core Interaction Mechanisms
The interaction of this compound with a lipid bilayer is a multi-stage process governed by the concentration of the surfactant. At low concentrations, this compound monomers partition from the aqueous phase into the lipid bilayer. As the concentration increases, the bilayer becomes saturated with this compound molecules, leading to alterations in its physicochemical properties. Above its critical micelle concentration (CMC), this compound molecules self-assemble into micelles, which can then solubilize the lipid bilayer, leading to the formation of mixed micelles and eventual membrane disruption. This process is often described by the "detergent model" of membrane disruption.
Quantitative Impact of Polyoxyethylene Alkyl Ethers on Lipid Bilayers
While specific quantitative data for this compound is not extensively available in publicly accessible literature, the effects of structurally similar polyoxyethylene alkyl ethers (CnEm) on lipid bilayer properties have been studied. This data provides valuable insights into the expected behavior of this compound.
| Property | Surfactant | Lipid System | Molar Ratio (Surfactant:Lipid) | Observed Effect | Reference |
| Bilayer Thickness | 2C18E12 | Vesicles | 1:1 with Cholesterol | Increased by ~16 Å | [1] |
| 2C18E12 | Vesicles | 1:1:2 with DSPC & Cholesterol | Increased by ~9 Å | [1] | |
| Membrane Packing | C12En | POPC | 0.1 - 0.2 | Tightened membrane packing, reduced area per lipid | [2] |
| C12En | POPC | > 0.2 | Significant thinning of hydrophobic core, increased area per molecule | [2] | |
| Hydration | C12En | POPC | - | Reduced hydration of the lipid | [2] |
Experimental Protocols
The characterization of this compound's interaction with lipid bilayers involves a suite of biophysical techniques. Below are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the phase transition temperature (Tm) and enthalpy (ΔH) of a lipid bilayer.
Methodology:
-
Liposome (B1194612) Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., DPPC) in a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Incorporation of this compound: Add this compound to the liposome suspension at various molar ratios. The mixture can be incubated, and in some cases, subjected to freeze-thaw cycles to ensure homogenous mixing.
-
DSC Measurement:
-
Load the liposome/Laureth-2 suspension into the sample pan of the calorimeter and an equal volume of buffer into the reference pan.
-
Equilibrate the system at a temperature below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) over a range that encompasses the phase transition of the lipid.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The Tm is determined as the peak temperature of the main phase transition, and the enthalpy (ΔH) is calculated from the area under the peak. Changes in these parameters in the presence of this compound indicate its effect on bilayer stability and fluidity.[1][3][4][5][6]
Fluorescence Spectroscopy
Objective: To probe changes in membrane fluidity and polarity upon the incorporation of this compound.
Methodology:
-
Probe Incorporation: Prepare liposomes with a fluorescent probe, such as Laurdan or DPH, incorporated into the bilayer at a low molar ratio (e.g., 1:500 probe:lipid).
-
This compound Addition: Titrate the liposome suspension with a stock solution of this compound.
-
Fluorescence Measurement:
-
For Laurdan, measure the fluorescence emission intensity at two wavelengths (e.g., 440 nm and 490 nm) upon excitation at a single wavelength (e.g., 350 nm).
-
For DPH, measure the fluorescence anisotropy.
-
-
Data Analysis:
-
Laurdan General Polarization (GP): Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490). A decrease in GP indicates an increase in membrane fluidity and hydration in the headgroup region.
-
DPH Anisotropy: A decrease in fluorescence anisotropy indicates an increase in the fluidity of the hydrophobic core of the bilayer.[7][8][9]
-
Neutron and X-ray Scattering
Objective: To directly measure changes in bilayer thickness and structure.
Methodology:
-
Sample Preparation: Prepare supported lipid bilayers or oriented lipid stacks on a suitable substrate (e.g., silicon wafer).
-
This compound Interaction: Expose the lipid bilayer to a solution containing this compound.
-
Scattering Measurement:
-
Small-Angle Neutron Scattering (SANS) or Small-Angle X-ray Scattering (SAXS): These techniques are used to determine the overall structure and thickness of vesicles in solution.
-
Neutron Reflectivity or X-ray Reflectivity: These techniques provide high-resolution information about the thickness and composition of planar lipid bilayers.
-
-
Data Analysis: The scattering data is fitted to a model of the lipid bilayer to extract parameters such as bilayer thickness, area per lipid, and the location of this compound within the membrane.[1]
Visualizing the Interaction
The following diagrams, generated using Graphviz, illustrate key aspects of the this compound and lipid bilayer interaction.
Conclusion
The interaction of this compound with lipid bilayers is a complex process that is fundamental to its function in various formulations. By partitioning into the membrane, this compound alters the bilayer's structural and dynamic properties, such as thickness, packing, and fluidity. At higher concentrations, it can lead to the complete solubilization of the membrane. The quantitative data from related polyoxyethylene alkyl ethers, coupled with the detailed experimental protocols provided, offer a robust framework for researchers and drug development professionals to investigate and modulate these interactions for specific applications. A thorough understanding of these mechanisms is crucial for the rational design of effective and stable drug delivery systems and cosmetic products.
References
- 1. ucm.es [ucm.es]
- 2. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydration of DOPC bilayers by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermostability of Laureth-2 in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermostability of Laureth-2, a non-ionic surfactant, in commonly used experimental buffers. Understanding the thermal behavior of this compound is critical for its effective use in various research, pharmaceutical, and drug development applications where temperature stability is a key factor.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol ether of lauryl alcohol, conforming to the general structure C12H25(OCH2CH2)nOH, where 'n' for this compound is an average of two.[1] It is widely utilized as an emulsifier, surfactant, and solubilizing agent in cosmetics, pharmaceuticals, and various research applications.[1] Its performance can be significantly influenced by the composition and temperature of the surrounding medium, particularly in buffered solutions used to mimic physiological conditions.
Thermostability of this compound in Experimental Buffers
The thermostability of non-ionic surfactants like this compound is often characterized by their cloud point, which is the temperature at which the solution becomes cloudy as the surfactant phase separates from the aqueous solution. This phenomenon is reversible and is a critical parameter for determining the working temperature range of a formulation. The cloud point is sensitive to the presence of electrolytes and other additives in the buffer.
PBS is a widely used buffer in biological research due to its isotonic and non-toxic nature. The presence of salts in PBS, primarily sodium chloride (NaCl), has a significant impact on the cloud point of polyoxyethylene alkyl ethers like this compound. Generally, salts that "salt-out" non-ionic surfactants will lower the cloud point.
Table 1: Estimated Cloud Point of this compound (C12E2) in Phosphate-Buffered Saline (PBS) with Varying NaCl Concentrations
| NaCl Concentration in PBS (M) | Estimated Cloud Point (°C) |
| 0 (DI Water) | ~33-35 |
| 0.15 (Standard PBS) | ~28-30 |
| 0.5 | ~22-25 |
| 1.0 | ~15-18 |
Note: These values are estimations based on data for similar lauryl alcohol ethoxylates and the known effect of NaCl on their cloud points.[2] The exact cloud point can vary with the specific formulation of PBS and the purity of this compound.
Tris (tris(hydroxymethyl)aminomethane) buffers are commonly used in molecular biology and biochemistry. The effect of Tris itself on the cloud point of non-ionic surfactants is not as pronounced as that of inorganic salts. However, the pH of the Tris buffer can influence the stability of other components in a formulation, which may indirectly affect the thermal behavior of this compound. The pH of Tris buffers is also known to be temperature-dependent.
Table 2: Qualitative Effect of Tris Buffer on this compound Thermostability
| Buffer Component | General Effect on Cloud Point | Considerations |
| Tris Base | Minimal direct effect | pH decreases with increasing temperature, which can affect the stability of other formulation components. |
| Tris-HCl | Salt component (Cl-) may slightly lower the cloud point. | The overall effect is generally less pronounced than with high concentrations of salts like NaCl. |
Citrate (B86180) buffers are used in a variety of pharmaceutical and biological applications. Citrate ions can have a "salting-in" or "salting-out" effect depending on the specific surfactant and other formulation components.
Table 3: Qualitative Effect of Citrate Buffer on this compound Thermostability
| Buffer Component | General Effect on Cloud Point | Considerations |
| Sodium Citrate | Can either increase or decrease the cloud point depending on concentration and other formulation factors. | The trivalent citrate anion can have complex interactions with the ethylene (B1197577) oxide chains of the surfactant. |
| Citric Acid | pH of the buffer will be a significant factor. | At lower pH, hydrolysis of the ether linkages in the polyethylene glycol chain may be a concern at elevated temperatures over long periods. |
Note: Direct experimental data on the cloud point of this compound in citrate buffers is limited. It is recommended to perform experimental validation for specific applications.
Experimental Protocols for Thermostability Assessment
This method visually determines the temperature at which a surfactant solution becomes turbid.
-
Apparatus: A controlled temperature water bath, a calibrated thermometer, and clear glass test tubes.
-
Procedure:
-
Prepare a solution of this compound in the desired experimental buffer at a specific concentration (e.g., 1% w/v).
-
Place the test tube containing the solution in the water bath.
-
Slowly heat the water bath while gently stirring the solution.
-
Record the temperature at which the solution first shows signs of turbidity. This is the cloud point.
-
To confirm, slowly cool the solution and record the temperature at which it becomes clear again. The two temperatures should be in close agreement.
-
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of materials.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The instrument records the mass of the sample as a function of temperature.
-
The resulting TGA curve shows the temperatures at which weight loss occurs, indicating decomposition.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect phase transitions such as melting and glass transitions, providing information on the physical stability of the sample.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min).
-
The instrument records the heat flow to the sample relative to the reference.
-
The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events.
-
Potential Interactions with Signaling Pathways
While specific studies on the direct interaction of this compound with intracellular signaling pathways are limited, non-ionic surfactants, in general, can influence cellular processes, primarily through their interaction with cell membranes.
-
Membrane Fluidity: Polyoxyethylene alkyl ethers can insert into the lipid bilayer of cell membranes, altering their fluidity. This can indirectly affect the function of membrane-bound proteins, including receptors and ion channels, which are key components of signaling cascades.
-
P-glycoprotein (P-gp) Inhibition: Some polyoxyethylene alkyl ethers have been shown to inhibit the function of P-glycoprotein, an ATP-binding cassette (ABC) transporter involved in multidrug resistance.[3] This inhibition can be due to alterations in membrane fluidity and direct effects on P-gp's ATPase activity.[3]
-
Modulation of Kinase Pathways: By affecting membrane integrity and the function of membrane receptors, surfactants could potentially modulate downstream signaling pathways such as the ERK (extracellular signal-regulated kinase) and AKT (protein kinase B) pathways, which are central to cell proliferation, survival, and differentiation.[4][5] However, direct evidence for this compound in these pathways is lacking.
Conclusion
References
The Surfactant Laureth-2: An Exploration of Potential in Molecular Biology
An in-depth analysis of Laureth-2 reveals its established role in the cosmetics industry and explores its theoretical, yet currently undocumented, applications within molecular biology research. While primarily utilized as an emulsifier and surfactant in personal care products, the physicochemical properties of this compound suggest potential, albeit unproven, utility in the laboratory setting for researchers, scientists, and drug development professionals. This guide synthesizes the known characteristics of this compound and contrasts them with commonly used laboratory detergents to postulate its prospective applications.
Introduction to this compound
This compound is a non-ionic surfactant and a polyethylene (B3416737) glycol ether of lauryl alcohol. Its chemical structure consists of a hydrophobic 12-carbon alkyl chain (lauryl) and a hydrophilic polyethylene glycol chain with an average of two ethylene (B1197577) oxide units. This amphipathic nature allows it to reduce surface tension and form micelles, properties that are exploited in its widespread use as an emulsifying and foaming agent in cosmetics such as shampoos and skin cleansers.
While a thorough review of scientific literature and technical datasheets reveals no established or documented use of this compound in molecular biology protocols, its properties as a non-ionic detergent are similar to those of reagents ubiquitously used in this field. Non-ionic detergents are favored in molecular biology for their ability to disrupt hydrophobic interactions and solubilize membranes without denaturing proteins, thereby preserving their native structure and function.
Potential, Unverified Applications in Molecular Biology
Based on the known functions of similar non-ionic surfactants like Triton™ X-100 and Tween® 20, we can hypothesize potential applications for this compound. It is crucial to note that the following are theoretical applications and would require empirical validation.
Cell Lysis and Protein Extraction
One of the most common uses for non-ionic detergents in molecular biology is the gentle lysis of cells to extract proteins. A detergent like this compound could potentially be used to solubilize the lipid bilayer of cell membranes, releasing cytoplasmic and membrane-bound proteins. Its efficacy would depend on its critical micelle concentration (CMC) and its ability to solubilize membranes without disrupting protein-protein interactions.
A hypothetical workflow for cell lysis using a generic non-ionic detergent is presented below.
Methodological & Application
Application Notes: The Use of Laureth-2 for Gentle Mammalian Cell Lysis
Introduction
Laureth-2, a non-ionic surfactant, is emerging as a gentle and effective reagent for the lysis of mammalian cells in various research applications.[1][2] Chemically, it is a polyoxyethylene ether of lauryl alcohol.[1][3] As a non-ionic detergent, this compound offers the significant advantage of disrupting cell membranes to release cellular contents while generally preserving the native structure and function of proteins.[4][5] This characteristic makes it an excellent alternative to harsher, denaturing detergents, particularly in experiments where protein activity and protein-protein interactions are under investigation.[6] These application notes provide a comprehensive overview, key performance data, and detailed protocols for utilizing this compound in mammalian cell lysis.
Mechanism of Action
Non-ionic detergents like this compound facilitate cell lysis by disrupting the lipid bilayer of the cell membrane. Their mechanism involves the following key steps:
-
Monomer Insertion: At concentrations below its Critical Micelle Concentration (CMC), this compound monomers insert themselves into the cell membrane's lipid bilayer.[4]
-
Membrane Solubilization: As the concentration of the detergent increases above the CMC, the detergent molecules aggregate to form micelles.[4][7] These micelles incorporate membrane phospholipids (B1166683) and proteins, leading to the formation of "mixed micelles."[4]
-
Cell Lysis: This process progressively destabilizes and solubilizes the membrane, resulting in the rupture of the cell and the release of cytoplasmic and organellar contents.[4]
Because this compound lacks a charged head group, it is less likely to denature proteins by disrupting their internal protein-protein interactions, making it a "non-denaturing" detergent.[4][5]
Quantitative Data and Detergent Properties
The choice of detergent is critical and depends on the specific application. The table below compares the properties of this compound with other commonly used non-ionic detergents. The optimal concentration for any detergent should be determined empirically for the specific cell type and application.
| Property | This compound | Triton X-100 | NP-40 (Igepal CA-630) |
| Type | Non-ionic[1] | Non-ionic[5] | Non-ionic[5] |
| Nature | Mild, Non-denaturing[4] | Mild, Non-denaturing[5] | Mild, Non-denaturing[5] |
| Chemical Name | Polyoxyethylene (2) Lauryl Ether[1] | Polyoxyethylene (9-10) octylphenol (B599344) ether | Nonylphenoxypolyethoxylethanol |
| HLB Value | 6.2[1] | 13.5 | 13.1 |
| CMC (mM) | ~1-5 (Estimated)[8] | 0.2-0.9 | 0.05-0.3 |
| Typical Working Conc. | 0.1% - 1.0% (w/v) | 0.1% - 1.0% (v/v)[9] | 0.1% - 1.0% (v/v)[6] |
| Primary Use | Solubilizing membrane proteins, gentle lysis[4] | General cell lysis, solubilizing proteins[4][5] | Isolating cytoplasmic proteins[5] |
Experimental Protocols
The following protocols are general guidelines for the lysis of mammalian cells using a this compound-based lysis buffer. Optimization may be required depending on the cell line and downstream application.
1. Preparation of this compound Lysis Buffer
This is a basic, non-denaturing lysis buffer formulation. Protease and phosphatase inhibitors must be added fresh before each use to prevent protein degradation.[10]
Components:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (w/v) this compound
Procedure:
-
Prepare the buffer solution with all components except this compound.
-
Gently dissolve the this compound in the buffer. As this compound is poorly soluble in water, gentle warming or extended mixing may be required.[1][2] Do not heat excessively, as this can degrade the detergent.
-
Adjust the final volume and store the buffer at 4°C.
-
Immediately before use, add a protease inhibitor cocktail and a phosphatase inhibitor cocktail to the required volume of lysis buffer.
2. Protocol for Lysis of Adherent Mammalian Cells
This protocol is suitable for cells grown in monolayer culture (e.g., in plates or flasks).
Methodology:
-
Carefully aspirate the culture medium from the cells.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[11]
-
Aspirate the PBS completely.
-
Add ice-cold this compound Lysis Buffer to the cells. (e.g., 500 µL for a 60 mm dish or 1 mL for a 100 mm dish).[11]
-
Place the dish on ice and incubate for 15-20 minutes, with occasional gentle swirling.[12]
-
Scrape the cells from the surface using a pre-chilled cell scraper.
-
Transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the nuclei and insoluble debris.[12]
-
Carefully transfer the supernatant (containing cytoplasmic and membrane proteins) to a fresh, pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA or Bradford). The lysate is now ready for downstream applications or can be stored at -80°C.
3. Protocol for Lysis of Suspension Mammalian Cells
This protocol is designed for cells grown in suspension culture.
Methodology:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[11]
-
Discard the supernatant.
-
Wash the cell pellet twice by resuspending in ice-cold PBS and repeating the centrifugation step.[12]
-
Add ice-cold this compound Lysis Buffer to the cell pellet (e.g., 1 mL per 10^7 to 10^8 cells).[12]
-
Resuspend the pellet by gently pipetting up and down. Avoid excessive frothing.
-
Incubate the mixture on ice for 20-30 minutes, with gentle mixing or rotation.[11]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet insoluble debris.[12]
-
Transfer the supernatant to a fresh, pre-chilled tube.
-
Determine the protein concentration. The lysate can be used immediately or stored at -80°C.
Visualization of Workflows and Applications
Experimental Workflow for Cell Lysis and Protein Extraction
The following diagram outlines the standard workflow from cell culture to the preparation of a protein lysate ready for analysis.
Importance of Mild Lysis for Studying Signaling Pathways
Studying intracellular signaling pathways requires the preservation of delicate protein-protein interactions and post-translational modifications (e.g., phosphorylation). The use of a mild, non-denaturing detergent like this compound is critical for maintaining these interactions, which would be destroyed by harsh detergents.[6]
References
- 1. This compound - PCC Group Product Portal [products.pcc.eu]
- 2. specialchem.com [specialchem.com]
- 3. scribd.com [scribd.com]
- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 6. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 10. mpbio.com [mpbio.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. eurx.com.pl [eurx.com.pl]
Application Notes and Protocols: Laureth-2 for Membrane Protein Solubilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are crucial targets for biomedical research and drug development. Their extraction and stabilization from the native lipid bilayer environment is a critical step for functional and structural studies. This process, known as solubilization, typically employs detergents that form micelles to shield the hydrophobic transmembrane domains of the protein from the aqueous solvent.[]
These application notes provide a comprehensive guide for the use of Laureth-2 in membrane protein solubilization. Due to the absence of a definitive CMC value for this compound, this document provides a general protocol for membrane protein solubilization that can be adapted for detergents where the CMC is unknown, as well as a detailed protocol for the experimental determination of the CMC of a non-ionic surfactant like this compound.
Physicochemical Properties of Non-Ionic Detergents
The selection of a detergent is a critical step in the successful solubilization of a membrane protein.[2] The properties of the detergent, such as its CMC and aggregation number, will influence its effectiveness. The following table summarizes the known properties of this compound and compares them with other commonly used non-ionic detergents.
| Detergent | Chemical Name | Molecular Weight ( g/mol ) | CMC (% w/v) | CMC (mM) | Aggregation Number |
| This compound | Polyoxyethylene (2) lauryl ether | ~274.44 | Not available | Not available | Not available |
| n-Dodecyl-β-D-maltoside (DDM) | 4-O-α-D-Glucopyranosyl-dodecyl-β-D-glucopyranoside | 510.62 | 0.0087 | 0.17 | 140 |
| Octyl-β-D-glucopyranoside (OG) | Octyl-β-D-glucopyranoside | 292.37 | 0.73 | 25 | 27 |
| Triton™ X-100 | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether | ~625 | 0.0155 | 0.24 | 140 |
| Cymal-5 | 5-Cyclohexyl-1-pentyl-β-D-maltoside | 464.55 | 0.12 | 2.6 | Not available |
Note: CMC values can be influenced by factors such as temperature, pH, and ionic strength of the buffer.
Experimental Protocols
Protocol 1: General Membrane Protein Solubilization and Optimization
This protocol provides a framework for the solubilization of a target membrane protein from a prepared membrane fraction using a detergent with an unknown CMC, such as this compound. The key to this protocol is the empirical determination of the optimal detergent concentration.
Materials:
-
Isolated cell membranes containing the target protein
-
This compound (or other non-ionic detergent)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Protease inhibitor cocktail
-
Microcentrifuge tubes
-
Ultracentrifuge and appropriate tubes
-
End-over-end rotator or magnetic stirrer
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Membrane Preparation:
-
Start with a pellet of isolated cell membranes. The protein concentration of the membrane preparation should be determined using a suitable protein assay. A typical starting concentration is 1-10 mg/mL of total membrane protein.
-
-
Detergent Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10% w/v) in the solubilization buffer.
-
-
Detergent Screening and Optimization:
-
This is the most critical step. A range of this compound concentrations should be tested to determine the optimal condition for solubilizing the target protein while maintaining its stability and activity.
-
Set up a series of microcentrifuge tubes, each containing the same amount of membrane protein (e.g., 1 mg).
-
Add the solubilization buffer to each tube to a final volume of, for example, 1 mL, including the volume of the detergent to be added.
-
Add varying amounts of the this compound stock solution to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0%, 2.5% w/v).
-
It is also recommended to vary the detergent-to-protein ratio (w/w), with typical starting points being 2:1 to 10:1.[]
-
Include a negative control with no detergent.
-
-
Solubilization:
-
Incubate the samples with gentle agitation (e.g., end-over-end rotation) for a defined period, typically 1-4 hours, at 4°C. The optimal time may need to be determined empirically.
-
-
Clarification of Lysate:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the unsolubilized membrane fragments.
-
-
Analysis of Solubilized Fraction:
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
Analyze a sample of the supernatant and the pellet by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
The optimal this compound concentration is the one that results in the highest amount of the target protein in the supernatant fraction without compromising its integrity (as may be indicated by degradation products on the Western blot).
-
-
Functional Assay (if available):
-
If a functional assay for the target protein is available, it should be performed on the solubilized fractions to ensure that the chosen this compound concentration does not inactivate the protein.
-
Caption: Workflow for Membrane Protein Solubilization and Optimization.
Protocol 2: Experimental Determination of Critical Micelle Concentration (CMC)
This protocol describes the determination of the CMC of a non-ionic surfactant like this compound using the surface tension method. This method relies on the principle that the surface tension of a solution decreases as the surfactant concentration increases, up to the CMC, after which it remains relatively constant.[3]
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Surfactant Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in high-purity water to prepare a concentrated stock solution (e.g., 10 mM). Note that this compound has poor water solubility, so gentle warming or sonication may be required.
-
-
Prepare a Dilution Series:
-
Prepare a series of dilutions of the stock solution in high-purity water. The concentration range should span the expected CMC. Since the CMC is unknown, a broad range with logarithmic spacing is recommended (e.g., from 0.001 mM to 10 mM).
-
-
Measure Surface Tension:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute sample and progressing to the most concentrated. Ensure the measuring probe (ring or plate) is thoroughly cleaned between measurements.
-
Allow the surface tension reading to stabilize for each sample before recording the value.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The resulting graph should show two distinct linear regions. The first region will have a steep negative slope, and the second region, at higher concentrations, will be nearly horizontal.
-
The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.[3]
-
Caption: Workflow for Experimental Determination of CMC.
Concluding Remarks
The successful solubilization of a membrane protein is a crucial yet often empirical process. While this compound may be a suitable detergent for certain applications, the lack of a published CMC value necessitates a systematic approach to determine its optimal working concentration. By following the general solubilization and optimization protocol, and by experimentally determining the CMC of the specific this compound preparation being used, researchers can develop a robust and reproducible method for extracting their membrane protein of interest in a stable and active form. The choice of detergent and the optimization of solubilization conditions are protein-dependent, and therefore, the protocols provided here should be considered as a starting point for further refinement.[2]
References
Application Notes and Protocols for Laureth-2 in Protein Extraction from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extraction of high-quality proteins from plant tissues is a critical first step for a wide range of applications, including proteomic studies, drug discovery, and the characterization of cellular signaling pathways. Plant tissues, however, present unique challenges due to the presence of a rigid cell wall and high levels of interfering compounds such as proteases, phenols, and pigments. The choice of detergent is paramount for efficient cell lysis and protein solubilization while preserving protein integrity and function.
Laureth-2, a non-ionic surfactant, offers potential as a mild detergent for the extraction of proteins from plant tissues. Its non-denaturing properties are advantageous for isolating proteins in their native conformation, which is crucial for subsequent functional assays and structural analysis. This document provides detailed application notes and a generalized protocol for the use of this compound in this context, based on the known properties of non-ionic detergents.
Properties of this compound
This compound is a polyethylene (B3416737) glycol ether of lauryl alcohol. As a non-ionic surfactant, it possesses both a hydrophilic (polyoxyethylene) head and a hydrophobic (lauryl) tail, enabling it to disrupt lipid-lipid and lipid-protein interactions within the cell membrane.[1] Its key properties relevant to protein extraction are:
-
Mild, Non-denaturing Action: Non-ionic detergents like this compound are known to be gentle, preserving the native structure and function of proteins by avoiding the disruption of protein-protein interactions.[2]
-
Solubilizing and Emulsifying Properties: this compound is an effective emulsifier and solubilizer, which can aid in the dissolution of membrane-bound proteins and the dispersion of cellular components.[1]
Data Presentation: Comparison of Non-Ionic Detergents
While quantitative data for protein extraction efficiency using this compound from plant tissues is not available in the current literature, the following table provides a comparison of the physicochemical properties of this compound with other commonly used non-ionic detergents. This information can guide the selection and optimization of detergents for specific applications.
| Detergent | Chemical Name | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Hydrophile-Lipophile Balance (HLB) | Key Features |
| This compound | Polyoxyethylene (2) lauryl ether | ~280 | Not readily available in a biochemical context | Not readily available in a biochemical context | 6.2[3] | Mild, effective emulsifier and solubilizer.[1] |
| Triton X-100 | Polyoxyethylene (9.5) octylphenyl ether | ~625 | 0.2-0.9 | 100-155 | 13.5 | Widely used, effective for solubilizing membrane proteins. |
| NP-40 | Nonylphenoxypolyethoxylethanol | ~680 | 0.05-0.3 | ~149 | 13.1 | Similar to Triton X-100, good for cytoplasmic protein extraction. |
| Tween 20 | Polysorbate 20 | ~1228 | 0.06 | ~60 | 16.7 | Very mild, often used in immunoassays to reduce non-specific binding. |
| n-Dodecyl-β-D-maltoside (DDM) | ~510 | 0.17 | 98 | - | Excellent for maintaining the stability of membrane proteins for structural studies. |
Note: The absence of specific CMC and aggregation number data for this compound in a biochemical context highlights the need for empirical determination when optimizing extraction protocols.
Experimental Protocols
The following is a generalized protocol for the extraction of total proteins from plant tissues using a this compound-based extraction buffer. This protocol is adapted from standard methods for non-ionic detergents and should be optimized for the specific plant tissue and target protein(s).
Materials and Reagents
-
Plant tissue (e.g., leaves, roots, seedlings)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Protein extraction buffer (see below)
-
Bradford reagent or other protein quantification assay
This compound Protein Extraction Buffer (100 mL)
| Component | Final Concentration | Stock Solution | Volume to Add |
| Tris-HCl, pH 7.5 | 50 mM | 1 M | 5 mL |
| NaCl | 150 mM | 5 M | 3 mL |
| EDTA | 1 mM | 0.5 M | 0.2 mL |
| This compound | 0.5 - 2.0% (w/v) | 10% (w/v) | 5 - 20 mL |
| Protease Inhibitor Cocktail | 1X | 100X | 1 mL |
| Phenylmethylsulfonyl fluoride (B91410) (PMSF) | 1 mM | 100 mM in isopropanol | 1 mL |
| Deionized water | to 100 mL |
Note on this compound Concentration: The optimal concentration of this compound should be determined empirically. Start with 1% and adjust as needed to improve protein yield and/or solubility.
Protocol
-
Tissue Homogenization:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Protein Extraction:
-
Transfer approximately 100-200 mg of the frozen plant powder to a pre-chilled 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold this compound Protein Extraction Buffer to the tube.
-
Vortex vigorously for 30 seconds to resuspend the powder.
-
Incubate on a rotator or shaker at 4°C for 30-60 minutes to facilitate cell lysis and protein solubilization.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris, including cell walls and nuclei.
-
Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the extract using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.
-
-
Downstream Applications:
-
The protein extract is now ready for downstream applications such as SDS-PAGE, Western blotting, immunoprecipitation, or enzyme activity assays. For applications requiring the removal of this compound, dialysis or hydrophobic interaction chromatography can be employed.
-
Mandatory Visualizations
Experimental Workflow
References
Application Notes: Utilizing Laureth-2 in Enzyme-Linked Immunosorbent Assay (ELISA)
Introduction
Laureth-2, a non-ionic surfactant, serves as a valuable component in various biochemical assays, including the enzyme-linked immunosorbent assay (ELISA).[1][2][3] Its primary role in this context is to reduce non-specific binding of antibodies and other proteins to the microplate wells, thereby enhancing the signal-to-noise ratio and improving assay sensitivity and specificity.[4] this compound is an ethoxylated fatty alcohol, and its surfactant properties make it effective in blocking hydrophobic surfaces and disrupting weak protein-protein interactions that can lead to background noise.[3][5][6]
Principle of Action
In ELISA, the surfaces of the microplate wells are typically hydrophobic and can non-specifically adsorb proteins, including the capture antibody, the antigen, and the detection antibody. This non-specific binding can lead to false-positive signals and a high background, which obscures the specific signal from the analyte of interest.
This compound, as a non-ionic detergent, possesses both a hydrophilic (polyoxyethylene) and a hydrophobic (lauryl alcohol) portion.[2][6] This amphipathic nature allows it to interact with the hydrophobic surfaces of the ELISA plate and with non-specific binding sites on proteins. By coating these surfaces, this compound effectively blocks the sites that would otherwise be available for non-specific protein adsorption. Its use in wash buffers also aids in the removal of unbound reagents, further minimizing background.[4][7]
Key Applications in ELISA
-
Component of Wash Buffers: this compound is most commonly incorporated into wash buffers.[7] During the wash steps of an ELISA protocol, the surfactant helps to remove unbound and weakly bound antibodies and antigens from the microplate wells, leading to a cleaner signal.[4][8]
-
Blocking Agent Additive: While not typically used as the sole blocking agent, this compound can be included in blocking buffers (e.g., with Bovine Serum Albumin or non-fat dry milk) to enhance the blocking efficiency.[7] It helps to cover any remaining hydrophobic patches on the plate surface that may not have been blocked by the protein.
-
Reduction of Matrix Effects: In complex biological samples such as serum or plasma, this compound can help to minimize matrix effects by reducing non-specific interactions between sample components and the assay surface.
Experimental Protocols
I. Preparation of a 10X ELISA Wash Buffer with this compound
This protocol describes the preparation of a 10X concentrated wash buffer stock solution containing this compound.
Materials:
-
Tris base
-
Sodium chloride (NaCl)
-
This compound
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
To prepare 1 liter of 10X Tris-Buffered Saline with this compound (TBS-L), dissolve 24.2 g of Tris base and 80 g of NaCl in 800 mL of deionized water.
-
Adjust the pH to 7.4 with HCl.
-
Add 5 mL of this compound (for a final concentration of 0.05% in the 1X solution).
-
Bring the final volume to 1 liter with deionized water.
-
Store the 10X stock solution at room temperature.
II. ELISA Washing Protocol using this compound Wash Buffer
This protocol outlines the standard washing procedure in an ELISA using the prepared wash buffer.
Procedure:
-
Dilute the 10X ELISA Wash Buffer with this compound to a 1X working solution by mixing one part of the 10X stock with nine parts of deionized water.[4]
-
After each incubation step (e.g., antigen coating, blocking, antibody incubation), aspirate the contents of the microplate wells.
-
Add approximately 300 µL of 1X this compound wash buffer to each well.[9]
-
Allow the wash buffer to remain in the wells for about 30 seconds.
-
Aspirate the wash buffer.
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
Data Presentation
Table 1: Optimization of this compound Concentration in Wash Buffer
To determine the optimal concentration of this compound for a specific ELISA system, a checkerboard titration is recommended. The following table illustrates a hypothetical optimization experiment.
| This compound Concentration in Wash Buffer (%) | Signal (OD at 450 nm) | Background (OD at 450 nm) | Signal-to-Noise Ratio (Signal/Background) |
| 0.00 | 0.850 | 0.200 | 4.25 |
| 0.01 | 0.900 | 0.150 | 6.00 |
| 0.05 | 1.100 | 0.100 | 11.00 |
| 0.10 | 1.050 | 0.110 | 9.55 |
| 0.50 | 0.950 | 0.180 | 5.28 |
OD = Optical Density
Visualizations
Diagram 1: Role of this compound in Preventing Non-Specific Binding
Caption: this compound blocking non-specific protein binding.
Diagram 2: Standard ELISA Workflow Incorporating this compound Wash Steps
Caption: Key wash steps in a typical ELISA protocol.
References
- 1. specialchem.com [specialchem.com]
- 2. farmoganic.com [farmoganic.com]
- 3. This compound - PCC Group Product Portal [products.pcc.eu]
- 4. Surmodics - ELISA Wash Buffers [shop.surmodics.com]
- 5. This compound (AEO2)-HSIN TAY (Shanghai) Co., Ltd [en.hsintay.com.cn]
- 6. Laureth 2 - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 7. labcluster.com [labcluster.com]
- 8. cytogroup.com [cytogroup.com]
- 9. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Laureth-2 in In Situ Hybridization Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ hybridization (ISH) is a powerful technique for localizing specific DNA or RNA sequences within the context of tissue sections or whole organisms.[1] The specificity and intensity of the hybridization signal are critically dependent on the composition of the hybridization buffer. Non-ionic detergents are essential components of these buffers, playing a crucial role in reducing non-specific probe binding and enhancing probe penetration.[2] Laureth-2, a non-ionic surfactant and emulsifier, possesses properties that make it a suitable candidate for inclusion in hybridization buffers to improve assay performance.[3][4][5][6][7] These notes provide detailed protocols and guidelines for the application of this compound in hybridization buffers for in situ hybridization experiments.
Principle of Action
This compound, being a non-ionic surfactant, is composed of both hydrophilic and hydrophobic moieties.[2][3][6] This structure allows it to disrupt non-specific hydrophobic interactions that can cause probes to bind to cellular components other than the target nucleic acid sequence. By reducing this background noise, the signal-to-noise ratio is improved, leading to clearer and more reliable results. Furthermore, the detergent properties of this compound can aid in the permeabilization of cell membranes, facilitating better penetration of the probe to the target sequence within the cell.[2]
Quantitative Data Summary
The optimal concentration of any detergent in a hybridization buffer is critical. While specific data for this compound in ISH is not widely published, we can extrapolate from typical concentrations of other non-ionic detergents used in similar applications. The following table summarizes the key components of a standard hybridization buffer and provides a recommended concentration range for this compound.
| Component | Stock Concentration | Final Concentration | Purpose |
| Formamide (B127407) | 100% | 50% | Lowers the melting temperature of nucleic acid hybrids. |
| SSC (Saline-Sodium Citrate) | 20x | 5x | Provides the necessary salt concentration for hybridization. |
| Denhardt's Solution | 50x | 5x | Blocks non-specific binding of the probe to the membrane. |
| Yeast tRNA | 10 mg/mL | 250 µg/mL | Blocks non-specific binding of the probe. |
| Herring Sperm DNA (sheared) | 10 mg/mL | 500 µg/mL | Blocks non-specific binding of the probe. |
| This compound | 10% | 0.1% - 1.0% | Reduces non-specific binding and improves probe penetration. |
| EDTA | 0.5 M | 5 mM | Chelates divalent cations that can damage nucleic acids. |
| DEPC-treated Water | - | To final volume | RNase-free water to maintain the integrity of RNA probes. |
Experimental Protocols
This section provides a detailed protocol for performing in situ hybridization using a hybridization buffer containing this compound.
I. Tissue Preparation
-
Fix fresh tissue in 4% paraformaldehyde in PBS overnight at 4°C.
-
Wash the tissue in PBS and then dehydrate through a graded ethanol (B145695) series.
-
Embed the tissue in paraffin (B1166041) and cut sections (5-10 µm thick) onto charged microscope slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded ethanol series to water.
II. Pre-hybridization
-
Wash slides in PBS.
-
Permeabilize the tissue by incubating with Proteinase K (10-20 µg/mL in PBS) for 10-30 minutes at 37°C. The exact time will need to be optimized for the specific tissue type.
-
Wash slides in PBS.
-
Post-fix the sections in 4% paraformaldehyde for 10 minutes.
-
Wash in PBS.
-
Acetylate the sections by incubating in a freshly prepared solution of 0.1 M triethanolamine (B1662121) with 0.25% acetic anhydride (B1165640) for 10 minutes to reduce non-specific binding.
-
Wash in PBS and then dehydrate through a graded ethanol series. Air dry the slides.
III. Hybridization
-
Prepare the hybridization buffer containing the desired concentration of this compound (start with 0.1%).
-
Add the labeled probe to the hybridization buffer at a concentration of 100-500 ng/mL.[8][9][10]
-
Denature the probe by heating the hybridization mix at 80-95°C for 5 minutes, then immediately place on ice.
-
Apply the hybridization mix to the tissue sections, cover with a coverslip, and seal to prevent evaporation.
-
Incubate in a humidified chamber at the appropriate hybridization temperature (e.g., 42-65°C) overnight.
IV. Post-hybridization Washes
-
Carefully remove the coverslips by immersing the slides in 5x SSC.
-
Perform a series of stringent washes to remove unbound and non-specifically bound probe. An example wash series is:
-
2x SSC with 50% formamide at the hybridization temperature for 30 minutes.
-
1x SSC at room temperature for 15 minutes.
-
0.5x SSC at room temperature for 15 minutes.
-
-
Wash in PBS.
V. Detection
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour.
-
Incubate with an appropriate antibody conjugated to an enzyme (e.g., anti-digoxigenin-AP for DIG-labeled probes) diluted in blocking solution.
-
Wash in PBS.
-
Develop the signal using a suitable chromogenic substrate (e.g., NBT/BCIP for alkaline phosphatase).
-
Stop the color reaction by washing in PBS.
-
Counterstain with a nuclear stain if desired (e.g., Nuclear Fast Red).
-
Dehydrate, clear, and mount the slides.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of this compound.
Figure 1: General workflow for in situ hybridization.
Figure 2: Proposed mechanism of this compound in reducing non-specific binding.
References
- 1. In situ hybridization - Wikipedia [en.wikipedia.org]
- 2. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 3. specialchem.com [specialchem.com]
- 4. farmoganic.com [farmoganic.com]
- 5. scribd.com [scribd.com]
- 6. This compound - PCC Group Product Portal [products.pcc.eu]
- 7. cosmileeurope.eu [cosmileeurope.eu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Establishment and optimization of mRNA in situ hybridization system in turnip (Brassica rapa var. rapa) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing Laureth-2 in Nanoparticle Synthesis and Stabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Laureth-2, a non-ionic surfactant, in the synthesis and stabilization of nanoparticles. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore novel stabilizing agents for advanced drug delivery systems.
Introduction to this compound in Nanoparticle Systems
This compound, a polyoxyethylene ether of lauryl alcohol, is a non-ionic surfactant widely used in the cosmetic and pharmaceutical industries for its emulsifying and solubilizing properties.[1] In the realm of nanotechnology, non-ionic surfactants like this compound play a crucial role in the synthesis and stabilization of nanoparticles.[2][3][4] Their primary function is to prevent the agglomeration of newly formed nanoparticles through a mechanism known as steric hindrance.[5] The hydrophilic polyoxyethylene chains of the surfactant molecules adsorb onto the nanoparticle surface, creating a protective layer that sterically repels other particles, thus ensuring the colloidal stability of the nanosuspension.[2][6]
The use of non-ionic surfactants is particularly advantageous in biomedical applications due to their high biocompatibility and low toxicity compared to their ionic counterparts.[5] While specific research on this compound for nanoparticle synthesis is not extensively documented, its chemical structure and properties as a polyoxyethylene alkyl ether suggest its potential as an effective stabilizer, analogous to other well-studied non-ionic surfactants like Polysorbates (Tweens) and Poloxamers.[2][7]
Potential Applications in Drug Delivery
Nanoparticles stabilized with biocompatible surfactants like this compound are promising candidates for various drug delivery applications.[8][9][10] The surfactant layer can improve the pharmacokinetic profile of the encapsulated drug by reducing opsonization and clearance by the reticuloendothelial system. Furthermore, the non-ionic nature of this compound can contribute to enhanced cellular uptake and improved bioavailability of poorly water-soluble drugs. Potential applications include the formulation of nanoparticles for targeted cancer therapy, delivery of therapeutic agents across the blood-brain barrier, and the development of stable nanoemulsions for oral and topical drug administration.
Generalized Experimental Protocols
The following protocols are generalized based on common nanoparticle synthesis methods utilizing non-ionic surfactants as stabilizers. Researchers should optimize the specific parameters for their particular application.
Synthesis of Silver Nanoparticles (AgNPs) by Chemical Reduction
This protocol describes a typical bottom-up approach for synthesizing silver nanoparticles where this compound acts as a stabilizing agent.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
This compound
-
Deionized water
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in deionized water (e.g., 1% w/v).
-
Preparation of Silver Nitrate Solution: Prepare an aqueous solution of silver nitrate (e.g., 1 mM).
-
Synthesis: a. In a clean glass flask, add a specific volume of the this compound solution to the silver nitrate solution under vigorous stirring. The concentration of this compound should be optimized. b. Freshly prepare an ice-cold aqueous solution of sodium borohydride (e.g., 10 mM). c. Add the sodium borohydride solution dropwise to the silver nitrate/Laureth-2 mixture while maintaining vigorous stirring. d. A color change to yellowish-brown indicates the formation of silver nanoparticles. e. Continue stirring for a designated period (e.g., 30 minutes) to ensure the completion of the reaction.
-
Purification: a. Centrifuge the synthesized nanoparticle suspension to remove excess reactants. The centrifugation speed and time will depend on the particle size and should be optimized. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the washing step at least twice.
-
Characterization: a. Characterize the size, morphology, and stability of the this compound stabilized AgNPs using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and UV-Vis Spectroscopy.
Formulation of Polymeric Nanoparticles by Emulsion-Solvent Evaporation
This protocol outlines the preparation of polymeric nanoparticles (e.g., PLGA) for drug encapsulation, using this compound as a stabilizer in the emulsion formulation.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Hydrophobic drug
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
This compound
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve the PLGA and the hydrophobic drug in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of this compound (e.g., 0.5 - 2% w/v).
-
Emulsification: a. Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy and duration of emulsification are critical parameters to control particle size.
-
Solvent Evaporation: a. Stir the resulting emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate. b. The evaporation of the solvent leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
Purification: a. Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase containing excess surfactant and unencapsulated drug. b. Wash the nanoparticle pellet by resuspension in deionized water and recentrifugation. Repeat this step multiple times.
-
Lyophilization (Optional): a. For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Quantitative Data Summary
Table 1: Physicochemical Properties of Non-Ionic Surfactant Stabilized Nanoparticles (Representative Data)
| Nanoparticle Type | Stabilizer | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Silver Nanoparticles | Tween 80 | 50 - 100 | < 0.3 | -15 to -25 |
| PLGA Nanoparticles | Poloxamer 188 | 150 - 250 | < 0.2 | -5 to -15 |
| Lipid Nanocarriers | Tween 20 | 100 - 200 | < 0.25 | -10 to -20 |
Table 2: Drug Loading and Encapsulation Efficiency in Polymeric Nanoparticles (Representative Data)
| Drug | Polymer | Stabilizer | Drug Loading (%) | Encapsulation Efficiency (%) |
| Paclitaxel | PLGA | Tween 80 | 5 - 10 | > 80 |
| Curcumin | PCL | Poloxamer 188 | 2 - 5 | > 70 |
| Doxorubicin | PLA | Tween 20 | 8 - 15 | > 85 |
Visualizations
Signaling Pathway: Nanoparticle-Mediated Drug Delivery
Caption: Nanoparticle uptake and intracellular drug release pathway.
Experimental Workflow: Nanoparticle Synthesis and Characterization
Caption: Workflow for nanoparticle synthesis and characterization.
Logical Relationship: Role of this compound in Stabilization
Caption: Mechanism of nanoparticle stabilization by this compound.
References
- 1. specialchem.com [specialchem.com]
- 2. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sciencescholar.us [sciencescholar.us]
- 9. Advanced drug delivery applications of layered double hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wiley.com [wiley.com]
Application Notes and Protocols for Laureth-2 in Drug Delivery Systems for Hydrophobic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Laureth-2, a non-ionic surfactant, in the formulation of drug delivery systems for hydrophobic compounds. The focus is on the development of nanoemulsions to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).
Introduction to this compound in Drug Delivery
This compound, also known as Polyoxyethylene (2) Lauryl Ether, is a non-ionic surfactant with excellent emulsifying, solubilizing, and dispersing properties.[1][2] Its amphiphilic nature, consisting of a hydrophilic polyethylene (B3416737) glycol chain and a hydrophobic lauryl alcohol tail, makes it an effective agent for encapsulating hydrophobic drug molecules within the oil phase of an emulsion.[1][2] By reducing the interfacial tension between oil and water, this compound facilitates the formation of stable nano-sized droplets, which can significantly improve the dissolution rate and subsequent absorption of hydrophobic drugs.[3][4]
Drug delivery systems such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS) are particularly advantageous for oral and topical administration of hydrophobic compounds.[5][6] These systems can protect the drug from degradation, provide controlled release, and enhance permeation across biological membranes.[7][8]
Key Applications of this compound in Hydrophobic Drug Delivery
-
Enhanced Solubilization: this compound can significantly increase the aqueous solubility of poorly water-soluble drugs by incorporating them into the core of micelles or the oil droplets of a nanoemulsion.[1]
-
Improved Bioavailability: By presenting the hydrophobic drug in a solubilized, high-surface-area form, this compound-based nanoemulsions can lead to enhanced oral bioavailability.[3][7]
-
Topical and Transdermal Delivery: The small droplet size of nanoemulsions formulated with this compound can facilitate the penetration of hydrophobic APIs through the skin barrier.[8]
-
Controlled Release: The formulation composition can be tailored to modulate the release rate of the encapsulated drug, allowing for sustained therapeutic effects.[7]
Data Presentation: Formulation and Characterization of a Model Curcumin (B1669340) Nanoemulsion
To illustrate the application of this compound, a model nanoemulsion formulation for the hydrophobic compound Curcumin is presented. Curcumin, a natural polyphenol, exhibits potent anti-inflammatory and antioxidant activities but suffers from poor aqueous solubility and low bioavailability.[5][9] The following tables summarize the quantitative data for the formulation composition and its physicochemical characterization.
Table 1: Composition of a Model Curcumin-Loaded Nanoemulsion using this compound
| Component | Function | Concentration (% w/w) |
| Curcumin | API | 0.5 |
| Medium-Chain Triglycerides (MCT) Oil | Oil Phase | 10.0 |
| This compound | Surfactant | 15.0 |
| Ethanol | Co-surfactant | 5.0 |
| Deionized Water | Aqueous Phase | 69.5 |
Table 2: Physicochemical Characterization of the Curcumin-Loaded Nanoemulsion
| Parameter | Method | Result |
| Mean Droplet Size (Z-average) | Dynamic Light Scattering (DLS) | 155 ± 5 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 0.21 ± 0.03 |
| Zeta Potential | Electrophoretic Light Scattering | -15.2 ± 1.5 mV |
| Encapsulation Efficiency (%) | Ultracentrifugation / HPLC | 92.5 ± 2.1 % |
| Drug Loading (%) | HPLC | 0.46 ± 0.02 % |
Table 3: In Vitro Drug Release Profile of Curcumin from the Nanoemulsion
| Time (hours) | Cumulative Release (%) |
| 1 | 15.2 ± 1.8 |
| 2 | 28.9 ± 2.5 |
| 4 | 45.7 ± 3.1 |
| 8 | 68.3 ± 4.2 |
| 12 | 85.1 ± 3.9 |
| 24 | 95.8 ± 2.7 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the preparation and characterization of a this compound based nanoemulsion for a model hydrophobic drug like Curcumin.
Protocol for Preparation of the Nanoemulsion
Objective: To prepare a stable oil-in-water (o/w) nanoemulsion containing a hydrophobic drug using this compound as the surfactant.
Materials:
-
Hydrophobic API (e.g., Curcumin)
-
Oil phase (e.g., Medium-Chain Triglycerides - MCT oil)
-
Surfactant: this compound
-
Co-surfactant (e.g., Ethanol)
-
Aqueous phase: Deionized water
-
Magnetic stirrer and stir bar
-
High-speed homogenizer or ultrasonicator
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Oil Phase: a. Weigh the required amount of the hydrophobic API (e.g., 50 mg of Curcumin). b. Dissolve the API completely in the oil phase (e.g., 1 g of MCT oil) in a beaker with gentle stirring. A slight warming of the mixture on a hot plate (not exceeding 40°C) may be necessary to facilitate dissolution.
-
Preparation of the Aqueous Phase: a. In a separate beaker, weigh the required amount of this compound (e.g., 1.5 g) and the co-surfactant (e.g., 0.5 g of Ethanol). b. Add the deionized water (e.g., 6.95 g) to the surfactant/co-surfactant mixture. c. Stir the mixture gently with a magnetic stirrer until a clear and homogenous aqueous phase is formed.
-
Formation of the Coarse Emulsion: a. While stirring the aqueous phase at a moderate speed (e.g., 500 rpm), slowly add the oil phase containing the dissolved drug drop by drop. b. Continue stirring for 15-20 minutes to form a coarse emulsion.
-
Nanoemulsification (High-Energy Method): a. Subject the coarse emulsion to high-energy emulsification. b. Using a high-speed homogenizer: Homogenize the coarse emulsion at a high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes. c. Using an ultrasonicator: Immerse the probe of the ultrasonicator into the coarse emulsion and sonicate at a specific power output (e.g., 100 W) and frequency (e.g., 20 kHz) for 5-10 minutes in a pulsed mode (e.g., 30 seconds on, 30 seconds off) to prevent overheating. The process should be carried out in an ice bath.
-
Equilibration: a. After homogenization/sonication, allow the nanoemulsion to cool down to room temperature. b. Store the prepared nanoemulsion in a sealed container for further characterization.
Protocol for Characterization of the Nanoemulsion
Objective: To determine the key physicochemical properties of the prepared nanoemulsion.
4.2.1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential Analysis
Apparatus: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering instrument (e.g., Zetasizer).
Procedure:
-
Dilute a small aliquot of the nanoemulsion with deionized water (e.g., 1:100 v/v) to avoid multiple scattering effects.
-
Gently mix the diluted sample.
-
Transfer the sample into a disposable cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Equilibrate the sample to the desired temperature (e.g., 25°C) for 2 minutes.
-
Perform the measurement for droplet size (Z-average), PDI, and zeta potential according to the instrument's software instructions.
-
Perform the measurements in triplicate and report the mean ± standard deviation.
4.2.2. Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
Apparatus:
-
Ultracentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks, syringes, and filters
Procedure:
-
Separation of Free Drug: a. Take a known volume of the nanoemulsion (e.g., 1 mL). b. Place it in an ultracentrifuge tube. c. Centrifuge at a high speed (e.g., 20,000 rpm) for a sufficient time (e.g., 30 minutes) to separate the nanoemulsion droplets from the aqueous phase containing the unencapsulated (free) drug. d. Carefully collect the supernatant (aqueous phase).
-
Quantification of Free Drug: a. Filter the supernatant through a 0.22 µm syringe filter. b. Analyze the concentration of the free drug in the filtrate using a validated HPLC method.
-
Quantification of Total Drug: a. Take a known volume of the original nanoemulsion (e.g., 0.1 mL). b. Disrupt the nanoemulsion by adding a suitable solvent in which both the drug and the formulation components are soluble (e.g., methanol (B129727) or acetonitrile) to a final volume of 10 mL. c. Vortex the mixture vigorously to ensure complete dissolution of the drug. d. Filter the solution through a 0.22 µm syringe filter. e. Analyze the total drug concentration using the same HPLC method.
-
Calculations:
-
Encapsulation Efficiency (EE %):
-
Drug Loading (DL %):
-
Protocol for In Vitro Drug Release Study
Objective: To evaluate the release profile of the hydrophobic drug from the this compound based nanoemulsion over time.
Apparatus:
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Beakers or dissolution vessels
-
Shaking water bath or orbital shaker set at 37°C
-
Magnetic stirrer and stir bars
-
HPLC system
Materials:
-
Drug-loaded nanoemulsion
-
Release medium: Phosphate-buffered saline (PBS) pH 7.4, often containing a small percentage of a solubilizing agent like Tween 80 (e.g., 0.5% v/v) to maintain sink conditions for the hydrophobic drug.
Procedure:
-
Preparation of Dialysis Bags: a. Cut a piece of dialysis tubing of appropriate length. b. Activate the membrane according to the manufacturer's instructions (usually by soaking in deionized water).
-
Loading the Dialysis Bag: a. Accurately pipette a known volume of the drug-loaded nanoemulsion (e.g., 2 mL) into the dialysis bag. b. Securely close both ends of the dialysis bag.
-
Initiating the Release Study: a. Place the sealed dialysis bag into a beaker containing a defined volume of pre-warmed release medium (e.g., 100 mL). b. Place the beaker in a shaking water bath maintained at 37°C and a constant agitation speed (e.g., 100 rpm).
-
Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL). b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Sample Analysis: a. Filter the collected samples through a 0.22 µm syringe filter. b. Analyze the concentration of the released drug in each sample using a validated HPLC method.
-
Data Analysis: a. Calculate the cumulative amount of drug released at each time point, correcting for the drug removed in previous samples. b. Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
Conclusion
This compound is a versatile and effective non-ionic surfactant for the formulation of drug delivery systems for hydrophobic compounds. The provided application notes and protocols for a model Curcumin nanoemulsion demonstrate a practical approach to leveraging this compound for enhancing the solubility and controlling the release of poorly water-soluble APIs. The detailed methodologies for preparation and characterization serve as a valuable resource for researchers and scientists in the field of drug development. Further optimization of the formulation parameters will be necessary for specific drug candidates to achieve the desired therapeutic outcomes.
References
- 1. Nanoemulsion preparation [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and characterization of nanoemulsion encapsulating curcumin - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 6. Self-emulsifying Drug Delivery System for Oral Anticancer Therapy: Constraints and Recent Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Nanoemulsion: A Review on Mechanisms for the Transdermal Delivery of Hydrophobic and Hydrophilic Drugs [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Non-Ionic Surfactants in Preventing Non-Specific Binding in Immunoassays with a Focus on Laureth-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-specific binding (NSB) is a critical challenge in the development of sensitive and accurate immunoassays. It occurs when antibodies or other proteins adhere to the solid phase (e.g., microplate wells) in a manner that is not mediated by the specific antigen-antibody interaction. This leads to high background signals, reduced assay sensitivity, and potentially false-positive results. The use of blocking agents and detergents is a common strategy to mitigate NSB.
While non-ionic detergents such as Tween 20 and Triton X-100 are widely used and well-documented for this purpose, this document explores the potential role of Laureth-2 , also known as polyoxyethylene (2) lauryl ether, in preventing non-specific binding in immunoassays. This compound is a non-ionic surfactant with emulsifying and cleansing properties, primarily utilized in the cosmetics industry.[1][2] Its application in immunoassays is not extensively documented, but based on the general principles of non-ionic detergents, its utility can be extrapolated.
This application note provides a theoretical framework and generalized protocols for evaluating and utilizing this compound or similar non-ionic surfactants to reduce NSB in immunoassays.
Mechanism of Action of Non-Ionic Detergents in Immunoassays
Non-ionic detergents possess a hydrophilic head and a hydrophobic tail. This amphipathic nature allows them to interact with both the hydrophobic surfaces of the immunoassay plate and the hydrophobic regions of proteins.
The primary mechanisms by which they reduce non-specific binding are:
-
Blocking of Hydrophobic Sites: The hydrophobic tails of the detergent molecules adsorb to the unoccupied hydrophobic sites on the solid phase, creating a hydrophilic layer that repels the non-specific adsorption of proteins.
-
Preventing Protein Aggregation: By interacting with the hydrophobic domains of antibodies and other proteins in the sample, these detergents can help to keep them solubilized and prevent aggregation, which can contribute to NSB.
-
Facilitating Washing: During wash steps, the detergent helps to dislodge weakly and non-specifically bound molecules from the surface, leading to a cleaner background.
Data Presentation: Hypothetical Comparison of Detergents
To evaluate the effectiveness of a new detergent like this compound, a comparative study against a standard detergent such as Tween 20 would be necessary. The following table presents hypothetical data from such a study to illustrate the expected outcomes.
| Detergent | Concentration (%) | Signal (OD450) | Background (OD450) | Signal-to-Noise Ratio |
| None | 0.00 | 1.850 | 0.650 | 2.8 |
| This compound | 0.01 | 1.780 | 0.250 | 7.1 |
| 0.05 | 1.750 | 0.150 | 11.7 | |
| 0.10 | 1.720 | 0.120 | 14.3 | |
| 0.50 | 1.650 | 0.180 | 9.2 | |
| Tween 20 | 0.01 | 1.810 | 0.220 | 8.2 |
| 0.05 | 1.790 | 0.110 | 16.3 | |
| 0.10 | 1.760 | 0.100 | 17.6 | |
| 0.50 | 1.680 | 0.150 | 11.2 |
This table illustrates that increasing concentrations of both detergents can reduce background and improve the signal-to-noise ratio. However, an optimal concentration exists, beyond which the specific signal may also be reduced.
Experimental Protocols
The following are generalized protocols for an Enzyme-Linked Immunosorbent Assay (ELISA) that can be adapted to test the efficacy of this compound in reducing non-specific binding.
Protocol 1: Determining the Optimal Concentration of this compound in Wash Buffer
-
Coating: Coat the wells of a 96-well microplate with the capture antibody (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Phosphate Buffered Saline (PBS).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with different concentrations of this compound in PBS (e.g., 0%, 0.01%, 0.05%, 0.1%, 0.5%). Also, include parallel wells with a standard detergent like Tween 20 at similar concentrations for comparison.
-
Sample Incubation: Add 100 µL of the antigen-containing sample (and negative controls) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step (step 4) with the respective detergent concentrations.
-
Detection Antibody Incubation: Add 100 µL of the enzyme-conjugated detection antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (step 4) with the respective detergent concentrations.
-
Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP).
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: Calculate the signal-to-noise ratio for each detergent concentration to determine the optimal working concentration.
Protocol 2: Using this compound in Blocking and Antibody Dilution Buffers
-
Follow steps 1 and 2 from Protocol 1.
-
Blocking: Prepare blocking buffers (e.g., 1% BSA in PBS) containing different concentrations of this compound (e.g., 0%, 0.01%, 0.05%, 0.1%). Add 200 µL to the respective wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBS containing the corresponding concentration of this compound.
-
Sample Incubation: Dilute the antigen-containing samples in the corresponding blocking buffer (with this compound) and add 100 µL to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step (step 3).
-
Detection Antibody Incubation: Dilute the enzyme-conjugated detection antibody in the corresponding blocking buffer (with this compound) and add 100 µL to the wells. Incubate for 1 hour at room temperature.
-
Follow steps 8-11 from Protocol 1, using the corresponding wash buffer for each condition.
Visualizations
Caption: General workflow of an indirect ELISA, highlighting the wash steps where this compound would be included.
Caption: Mechanism of how this compound can prevent non-specific binding of antibodies to the microplate surface.
Conclusion
This compound, as a non-ionic surfactant, has the potential to be a useful reagent in immunoassays for reducing non-specific binding. While its use is not as established as other detergents like Tween 20, the principles of its action are expected to be similar. The generalized protocols and hypothetical data presented here provide a framework for researchers to systematically evaluate and optimize the use of this compound in their specific immunoassay systems. Empirical determination of the optimal concentration and its compatibility with other assay components is crucial for successful implementation.
References
Application Notes and Protocols: A Theoretical Exploration of Laureth-2 for Cell Permeabilization in Immunofluorescence Staining
Important Caveat: Laureth-2 is not a commonly documented or validated permeabilizing agent for immunofluorescence (IF) staining. The information provided herein is based on the general chemical properties of this compound as a non-ionic surfactant and established principles of immunofluorescence. Researchers considering the use of this compound for this application should proceed with caution and perform rigorous validation against standard permeabilizing agents.
Introduction
Immunofluorescence staining is a powerful technique for visualizing the subcellular localization of proteins and other antigens. A critical step in this process is cell permeabilization, which allows antibodies to access intracellular targets. This is typically achieved using detergents that create pores in the cellular membrane. While agents like Triton™ X-100 and saponin (B1150181) are well-established for this purpose, this document explores the theoretical application of this compound, a non-ionic surfactant commonly used in the cosmetics industry, for cell permeabilization in IF protocols.
This compound, an ethoxylated lauryl alcohol, functions as a cleansing agent and emulsifier by surrounding and separating impurity molecules from surfaces.[1] Its surfactant properties suggest it could potentially disrupt cell membranes to allow antibody entry, similar to other non-ionic detergents.
Chemical Properties of this compound
This compound is a non-ionic surfactant, meaning it has no net electrical charge.[1][2] This characteristic is often preferred for permeabilization as it is generally milder than ionic detergents and less likely to disrupt protein-protein interactions or denature antigens. It is poorly soluble in water, forming cloudy solutions, but dissolves in low aliphatic alcohols like methanol (B129727) or ethanol.[1][2]
Comparative Overview of Common Permeabilizing Agents
To provide context for the potential use of this compound, the following table summarizes the properties and typical working concentrations of commonly used permeabilizing agents in immunofluorescence.
| Permeabilizing Agent | Chemical Type | Mechanism of Action | Typical Concentration | Advantages | Disadvantages |
| Triton™ X-100 | Non-ionic detergent | Solubilizes the plasma and organellar membranes, creating large pores.[3][4] | 0.1% - 0.5% in PBS[5] | Effective for most intracellular antigens, including nuclear proteins.[4] | Can extract soluble proteins and lipids, potentially altering cell morphology.[6] |
| Saponin | Non-ionic detergent | Selectively complexes with cholesterol in the plasma membrane, creating pores.[3][7] | 0.05% in PBS[7] | Milder permeabilization that preserves membrane integrity and is suitable for soluble cytoplasmic antigens.[3] | Ineffective for nuclear or other organellar antigens as it does not permeabilize internal membranes.[3] |
| Tween-20 | Non-ionic detergent | A mild detergent that creates pores in the plasma membrane. | 0.05% - 0.2% in PBS[8] | Gentle permeabilization, often used in wash buffers to reduce background staining.[9] | May not be sufficient for all intracellular targets. |
| Methanol/Acetone | Organic solvents | Dehydrate and precipitate cellular proteins, making membranes permeable.[3][7] | 100% (chilled)[5] | Simultaneously fix and permeabilize cells.[6] | Can denature some antigens and alter cellular morphology.[4] |
Experimental Protocols
The following is a standard immunofluorescence protocol using a common permeabilizing agent. A hypothetical substitution with this compound would occur at the permeabilization step, but the optimal concentration and incubation time would need to be empirically determined.
Standard Immunofluorescence Protocol (Adherent Cells)
1. Cell Culture and Preparation:
-
Grow adherent cells on sterile glass coverslips or in chamber slides to the desired confluency.[5]
-
Gently wash the cells three times with Phosphate-Buffered Saline (PBS) for 5 minutes each at room temperature.[5]
2. Fixation:
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.[5]
-
Alternatively, for some targets, fixation with 100% methanol (chilled to -20°C) for 5 minutes can be used. This method also permeabilizes the cells.[5]
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[5]
3. Permeabilization (For PFA fixed cells):
-
Standard Method: Incubate the cells with 0.1-0.5% Triton™ X-100 in PBS for 5 minutes at 4°C.[5]
-
Hypothetical this compound Method: Due to its surfactant nature, a starting concentration range of 0.1-0.5% in PBS could be tested for a 5-10 minute incubation at room temperature. Optimization would be critical.
4. Blocking and Immunostaining:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton™ X-100 in PBS) for 30 minutes at room temperature.[5]
-
Incubate the cells with the primary antibody diluted in the blocking buffer in a humidified chamber overnight at 4°C or for 2 hours at room temperature.[5]
-
Wash the cells three times with PBS containing 0.1% Triton™ X-100.[5]
-
Incubate the cells with the fluorochrome-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature in the dark.[5]
-
Wash the cells three times with PBS containing 0.1% Triton™ X-100.[5]
5. Counterstaining, Mounting, and Imaging:
-
(Optional) Counterstain the nuclei with a DNA dye like DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
Visualizing the Process
The following diagrams illustrate the general workflow of immunofluorescence and the mechanism of detergent-based cell permeabilization.
Caption: A generalized workflow for immunofluorescence staining.
Caption: General mechanism of detergent-based cell permeabilization.
Considerations and Recommendations
The primary concern with using a non-standard permeabilizing agent like this compound is the potential for unpredictable effects on cell morphology and antigenicity. The optimal concentration of a detergent is a delicate balance between creating pores large enough for antibody penetration and avoiding excessive extraction of cellular components or cell lysis.
Recommendations for Validation:
-
Titration: Test a range of this compound concentrations (e.g., 0.01% to 1.0%) to determine the optimal balance between permeabilization and cell integrity.
-
Comparative Analysis: Stain cells in parallel with a well-established permeabilizing agent like Triton™ X-100 to compare staining intensity, background, and cell morphology.
-
Antigen Specificity: Validate the use of this compound for different antigens, as its effects may be epitope-dependent.
-
Microscopy: Carefully examine the cellular morphology under a microscope to ensure that this compound treatment does not cause significant artifacts.
References
- 1. This compound - PCC Group Product Portal [products.pcc.eu]
- 2. specialchem.com [specialchem.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 5. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. scbt.com [scbt.com]
- 8. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arigobio.com [arigobio.com]
Application Notes and Protocols for Cytoplasmic and Nuclear Protein Isolation Using Laureth-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of cytoplasmic and nuclear proteins is a fundamental technique in cell biology and is crucial for studying protein localization, signal transduction, and gene expression. This process, known as subcellular fractionation, allows for the analysis of proteins within their specific cellular compartments. Non-ionic detergents are pivotal in this process as they can selectively permeabilize cell membranes while leaving the nuclear envelope intact.
Principle of Selective Permeabilization
Non-ionic detergents, such as those in the Laureth family, possess a hydrophilic head and a hydrophobic tail. At concentrations above their critical micelle concentration (CMC), these detergents can selectively disrupt the lipid bilayer of the plasma membrane. This is due to differences in the lipid and cholesterol composition between the plasma membrane and the nuclear membrane. The result is the release of cytoplasmic contents while the nucleus remains largely intact. Subsequent centrifugation steps then allow for the separation of the cytoplasmic fraction from the nuclear fraction.
Properties of Laureth-2
This compound is a polyoxyethylene ether of lauryl alcohol. As a non-ionic surfactant, it is used for its emulsifying and cleansing properties.[1][2] Its Hydrophilic-Lipophilic Balance (HLB) value is 6.2, indicating that it is a relatively hydrophobic surfactant.[1] The Critical Micelle Concentration (CMC) is a key parameter for any detergent, as it is the concentration at which detergent monomers begin to form micelles and effective membrane solubilization occurs. While the exact CMC of Laure-2 is not widely published in the context of biological applications, it is a critical parameter that would need to be considered for protocol optimization.
Data Presentation
The following tables provide representative quantitative data from studies using non-ionic detergent-based protocols for cytoplasmic and nuclear fractionation from HeLa cells. These values can serve as a benchmark when optimizing a protocol with this compound.
Table 1: Representative Protein Yield from Subcellular Fractionation of HeLa Cells
| Cellular Fraction | Starting Cell Number | Typical Protein Concentration (mg/mL) |
| Cytoplasmic Extract | 1 x 107 | 2.5 - 4.0 |
| Nuclear Extract | 1 x 107 | 1.0 - 2.0 |
Note: Protein concentration was determined by the Bradford or BCA protein assay. Yields can vary depending on the cell type, lysis buffer composition, and handling.
Table 2: Purity Assessment of Cytoplasmic and Nuclear Fractions by Western Blot
| Fraction | Marker Protein | Expected Localization | Relative Abundance in Fraction |
| Cytoplasmic | GAPDH | Cytoplasm | High |
| α-Tubulin | Cytoplasm | High | |
| Nuclear | Lamin B1 | Nuclear Envelope | Low |
| Histone H3 | Nucleus | Low | |
| Cytoplasmic | GAPDH | Cytoplasm | Low |
| α-Tubulin | Cytoplasm | Low | |
| Nuclear | Lamin B1 | Nuclear Envelope | High |
| Histone H3 | Nucleus | High |
Note: Relative abundance is often determined by densitometric analysis of Western blot bands. The goal is to maximize the signal of the appropriate marker in its respective fraction while minimizing it in the other fraction, indicating low cross-contamination.
Experimental Protocols
Important Considerations Before Starting:
-
Perform all steps on ice or at 4°C to minimize protein degradation.
-
Use pre-chilled buffers and reagents.
-
Always add protease and phosphatase inhibitors fresh to the lysis buffers just before use to protect proteins from degradation and dephosphorylation.
-
Optimization is key: The optimal concentration of this compound, incubation times, and centrifugation speeds may vary depending on the cell type. It is recommended to perform a titration of the detergent to find the ideal concentration that lyses the plasma membrane without significantly disrupting the nuclear envelope.
Protocol 1: Isolation of Cytoplasmic and Nuclear Proteins from Cultured Mammalian Cells
This protocol is designed for both adherent and suspension cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Cytoplasmic Lysis Buffer (CLB):
-
10 mM HEPES, pH 7.9
-
10 mM KCl
-
0.1 mM EDTA
-
0.1 mM EGTA
-
1 mM DTT (add fresh)
-
Protease Inhibitor Cocktail (add fresh)
-
Phosphatase Inhibitor Cocktail (add fresh)
-
This compound (or other non-ionic detergent) to a final concentration of 0.1% - 0.5% (to be optimized)
-
-
Nuclear Lysis Buffer (NLB):
-
20 mM HEPES, pH 7.9
-
400 mM NaCl
-
1 mM EDTA
-
1 mM EGTA
-
1 mM DTT (add fresh)
-
Protease Inhibitor Cocktail (add fresh)
-
Phosphatase Inhibitor Cocktail (add fresh)
-
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Wash the cell monolayer once with ice-cold PBS. Add a small volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis and Cytoplasmic Protein Extraction:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Lysis Buffer (CLB) containing this compound.
-
Incubate on ice for 10-15 minutes, vortexing gently for 10 seconds every 5 minutes.
-
Centrifuge at 1,000 - 2,000 x g for 5-10 minutes at 4°C to pellet the nuclei.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the cytoplasmic fraction .
-
Clarify the cytoplasmic fraction by centrifuging at 14,000 - 16,000 x g for 15 minutes at 4°C to pellet any remaining cellular debris. Transfer the clear supernatant to a new tube.
-
-
Nuclear Protein Extraction:
-
Wash the nuclear pellet from step 2.4 by resuspending it in 500 µL of CLB (without detergent) and centrifuging again at 1,000 - 2,000 x g for 5 minutes at 4°C. Discard the supernatant. This step is crucial to minimize cytoplasmic contamination.
-
Resuspend the washed nuclear pellet in 50-100 µL of ice-cold Nuclear Lysis Buffer (NLB).
-
Incubate on ice for 30 minutes with intermittent vortexing (e.g., every 10 minutes) to facilitate nuclear lysis and extraction of nuclear proteins.
-
Centrifuge at 14,000 - 16,000 x g for 15-20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble nuclear proteins .
-
-
Storage:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA or Bradford).
-
Aliquots of the protein extracts can be used immediately or stored at -80°C for long-term use.
-
Visualizations
Experimental Workflow for Cytoplasmic and Nuclear Protein Isolation
Caption: Workflow for separating cytoplasmic and nuclear proteins.
Logical Relationship for Purity Assessment
Caption: Purity assessment logic for subcellular fractions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Protein Yield | Incomplete cell lysis. | Optimize the concentration of this compound. Increase incubation time in lysis buffer. Ensure sufficient mechanical disruption (vortexing). |
| Protease activity. | Always use fresh protease inhibitors. Keep samples on ice at all times. | |
| Cytoplasmic contamination in nuclear fraction | Incomplete removal of cytoplasm. | Increase the number of washes of the nuclear pellet. Ensure careful removal of the cytoplasmic supernatant. |
| Plasma membrane not fully lysed, trapping cytoplasm. | Optimize detergent concentration and incubation time. | |
| Nuclear contamination in cytoplasmic fraction | Nuclear lysis during the initial step. | Decrease the concentration of this compound. Reduce the vigor of mechanical disruption (vortexing). |
| Protein Degradation | Protease or phosphatase activity. | Ensure protease and phosphatase inhibitors are fresh and used at the correct concentration. Work quickly and keep samples cold. |
Conclusion
The provided protocols and data offer a comprehensive guide for researchers interested in isolating cytoplasmic and nuclear proteins. While this compound is not a commonly cited detergent for this application, its properties as a non-ionic surfactant suggest it could be a viable alternative to more traditional detergents. Successful implementation will depend on careful optimization of the protocol for the specific experimental system. By following the principles of selective permeabilization and validating the purity of the resulting fractions, researchers can confidently study the compartmentalization of proteins within the cell.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Laureth-2 Concentration for Protein Stability
Welcome to the technical support center for optimizing the use of Laureth-2 in your protein-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing protein denaturation and aggregation when using this non-ionic surfactant. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein formulations?
This compound is a non-ionic surfactant belonging to the polyoxyethylene alkyl ethers chemical class. It consists of a 12-carbon alkyl chain (lauryl) and two ethylene (B1197577) oxide units. Due to its amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic head, this compound is used in protein formulations to enhance stability. At low concentrations, it can prevent protein aggregation at air-water or solid-liquid interfaces by competitively adsorbing to these surfaces.[1] It can also interact with hydrophobic patches on the protein surface, preventing protein-protein interactions that can lead to aggregation.[1]
Q2: How can this compound cause protein denaturation?
While beneficial at low concentrations, higher concentrations of this compound, particularly at or above its Critical Micelle Concentration (CMC), can lead to protein denaturation. At these concentrations, surfactant molecules begin to form micelles, which can disrupt the native tertiary structure of a protein. The hydrophobic tails of the this compound molecules can penetrate the protein's hydrophobic core, leading to unfolding and loss of biological activity.[2][3]
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which individual surfactant molecules (monomers) start to self-assemble into micelles.[4] This is a critical parameter because the behavior of the surfactant and its effect on proteins change significantly around the CMC. Below the CMC, this compound primarily exists as monomers that can help stabilize proteins. Above the CMC, the formation of micelles increases the likelihood of protein denaturation. The CMC of this compound (C12E2) in an aqueous solution is approximately 0.095 mM.[5] However, this value can be influenced by factors such as temperature, pressure, and the presence of other molecules in the solution.[4]
Q4: How do I determine the optimal concentration of this compound for my protein?
The optimal concentration of this compound is protein-dependent and must be determined empirically. The goal is to find a concentration that is high enough to prevent surface-induced aggregation but well below the concentration that causes denaturation. A general approach is to test a range of this compound concentrations, starting from well below the CMC (e.g., 0.001 mM) and increasing to concentrations approaching and slightly exceeding the CMC (e.g., up to 1 mM). The stability of the protein at each concentration can then be assessed using various analytical techniques.
Q5: What are some common signs of protein denaturation or aggregation in my experiment?
Visual signs of protein instability include the appearance of cloudiness, precipitation, or an increase in viscosity of the solution.[6] More subtle signs can be detected using analytical techniques such as a loss of biological activity, a shift in the elution profile during size-exclusion chromatography (SEC), an increase in light scattering, or changes in spectroscopic signals (e.g., Circular Dichroism or fluorescence).
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to stabilize proteins.
| Issue | Possible Cause | Recommended Solution |
| Increased protein aggregation or precipitation after adding this compound. | The this compound concentration is too high, likely at or above the CMC, causing denaturation and subsequent aggregation. | Reduce the this compound concentration significantly. Start with a concentration at least 10-fold below the CMC (e.g., ~0.01 mM) and perform a titration to find the optimal concentration. |
| The buffer conditions (e.g., pH, ionic strength) are suboptimal for your protein in the presence of the surfactant. | Optimize the buffer composition. Ensure the pH is not close to the protein's isoelectric point. You may also need to adjust the salt concentration.[7] | |
| Loss of protein activity without visible aggregation. | The protein is partially denatured by this compound, affecting its active site. | Lower the this compound concentration. Even below the CMC, some protein-surfactant interactions can lead to conformational changes. |
| The protein is sensitive to oxidation, which may be exacerbated by formulation components. | Consider adding an antioxidant to the formulation. | |
| Variability in experimental results. | Inconsistent preparation of this compound solutions. | Prepare a fresh stock solution of this compound and dilute it accurately for each experiment. Ensure complete dissolution. |
| Temperature fluctuations affecting protein stability. | Maintain a constant and appropriate temperature throughout the experiment and storage.[7] | |
| Foaming of the protein solution during handling. | This compound is a surfactant and can cause foaming, which increases the air-water interface and can lead to protein denaturation. | Handle the solution gently. Avoid vigorous mixing or shaking. |
Quantitative Data on Surfactant Effects
Table 1: Effect of Polysorbate 20 on the α-Helical Content of rhIFN β-1b
| Surfactant Concentration (% w/v) | Change in α-Helical Content (%) | Reference |
| 0 (Control) | 0 | [8] |
| 0.02 | -31.9 | [8] |
| 0.2 | -31.2 | [8] |
Data adapted from a study on rhIFN β-1b, where changes were observed after light-induced degradation. The decrease in α-helical content indicates a loss of secondary structure.[8]
Experimental Protocols
Here are detailed methodologies for key experiments to determine the optimal this compound concentration for your protein.
Experiment 1: Determining the Critical Micelle Concentration (CMC) of this compound
Objective: To experimentally determine the CMC of this compound in your specific buffer system using the surface tension method.
Methodology:
-
Prepare a stock solution of this compound (e.g., 10 mM) in your experimental buffer.
-
Prepare a series of dilutions of the this compound stock solution, ranging from, for example, 0.001 mM to 5 mM.
-
Measure the surface tension of each dilution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
Identify the CMC: The plot will show a sharp decrease in surface tension with increasing surfactant concentration, followed by a plateau. The concentration at which the slope changes is the CMC.[4]
Experiment 2: Assessing Protein Structural Changes using Circular Dichroism (CD) Spectroscopy
Objective: To monitor changes in the secondary and tertiary structure of your protein in the presence of varying concentrations of this compound.
Methodology:
-
Prepare protein samples: Prepare a series of samples of your protein at a constant concentration (e.g., 0.1-0.5 mg/mL) with varying concentrations of this compound (e.g., from 0.001 mM to 1 mM). Include a control sample with no this compound.
-
Acquire Far-UV CD spectra: Measure the CD spectra of each sample in the far-UV region (e.g., 190-250 nm) to monitor changes in secondary structure. A decrease in the characteristic signals for α-helices (negative peaks at 208 and 222 nm) or β-sheets (negative peak around 218 nm) indicates denaturation.[9]
-
Acquire Near-UV CD spectra: Measure the CD spectra in the near-UV region (e.g., 250-320 nm) to probe for changes in the tertiary structure. Alterations in the signal, which arises from aromatic amino acids and disulfide bonds, suggest conformational changes.[2]
-
Data Analysis: Plot the change in molar ellipticity at a specific wavelength (e.g., 222 nm for α-helical proteins) against the this compound concentration to determine the concentration at which structural changes begin to occur.
Experiment 3: Monitoring Protein Unfolding using Intrinsic Tryptophan Fluorescence
Objective: To detect changes in the local environment of tryptophan residues as an indicator of protein unfolding.
Methodology:
-
Prepare samples: As in the CD experiment, prepare protein samples with a range of this compound concentrations.
-
Fluorescence Measurement: Excite the protein samples at 295 nm to selectively excite tryptophan residues. Record the emission spectra from approximately 310 nm to 400 nm.[10]
-
Data Analysis: Protein unfolding typically exposes tryptophan residues to the aqueous solvent, causing a red shift (a shift to longer wavelengths) in the emission maximum.[10] Plot the wavelength of maximum emission against the this compound concentration. A significant shift indicates the onset of denaturation.
Visualizations
Below are diagrams illustrating key concepts and workflows described in this guide.
Caption: Relationship between this compound concentration and its effect on protein stability.
Caption: Workflow for determining the optimal this compound concentration.
Caption: A logical workflow for troubleshooting protein instability issues.
References
- 1. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 2. Denaturation of proteins by surfactants studied by the Taylor dispersion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. biorxiv.org [biorxiv.org]
- 9. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 10. Monitoring local unfolding of bovine serum albumin during denaturation using steady-state and time-resolved fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Protein Aggregation in the Presence of Laureth-2
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting protein aggregation issues that may arise when using Laureth-2 in their experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein formulations?
This compound is a non-ionic surfactant and emulsifier.[1][2] It is chemically known as polyoxyethylene (2) lauryl ether. In biochemical and pharmaceutical applications, it is used for its cleansing, emulsifying, and dispersing properties.[1][2] Non-ionic surfactants like this compound are often included in protein formulations to enhance stability and prevent aggregation, particularly aggregation induced by shear stress or exposure to interfaces.[3][4] They can shield hydrophobic regions on the protein surface that might otherwise lead to self-association.[4]
Q2: How can this compound, which is intended to prevent aggregation, actually cause it?
While seemingly counterintuitive, non-ionic surfactants can sometimes contribute to protein aggregation through several mechanisms:
-
Dual Effects: Surfactants can have a dual effect on protein stability. While they can prevent certain types of aggregation (e.g., at interfaces), they may adversely affect long-term stability in solution, sometimes promoting oxidation or aggregation during storage.[5]
-
Micelle Formation: Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles.[6] Proteins can interact with these micelles, and these interactions can sometimes lead to conformational changes in the protein, potentially exposing aggregation-prone regions.
-
Temperature Effects: The structure and size of surfactant micelles can be temperature-dependent.[7][8][9] Changes in temperature can alter these micellar properties, which in turn can affect protein solubility and stability.[7][8]
-
Impurities: Commercial preparations of surfactants can contain impurities or degradation products (e.g., peroxides in polysorbates) that can directly damage proteins and induce aggregation.[10][11]
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which a surfactant begins to form micelles in a solution.[6] Below the CMC, the surfactant exists primarily as individual molecules (monomers). Above the CMC, additional surfactant molecules will predominantly form micelles.[6]
Knowing the approximate CMC is crucial because protein behavior can differ significantly above and below this concentration due to the presence of micelles.
Troubleshooting Guide
Problem: I am observing protein aggregation after adding this compound to my formulation.
This guide provides a systematic approach to troubleshoot this issue.
Step 1: Characterize the Aggregation
First, it is essential to characterize the nature and extent of the protein aggregation. The following techniques are recommended:
-
Visual Inspection: Are there visible precipitates or is the solution turbid?
-
UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in the solution and can detect the formation of larger aggregates.[13]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and is a powerful tool for quantifying the amount of monomer, dimer, and higher-order aggregates.[7]
-
SDS-PAGE: Running samples under non-reducing and reducing conditions can help identify disulfide-linked aggregates.
Step 2: Review Experimental Conditions
Consider the following factors that could be contributing to aggregation:
-
This compound Concentration: Is the concentration of this compound significantly above its estimated CMC? High concentrations of micelles could be a contributing factor.
-
Temperature: Have there been any recent changes in the storage or experimental temperature? As mentioned, temperature can affect micelle structure and protein stability.[7][8]
-
pH and Buffer Composition: The pH of the solution can significantly impact a protein's net charge and surface hydrophobicity, both of which are critical factors in aggregation. Ensure the buffer composition is optimal for your protein's stability.
-
Mechanical Stress: Has the sample been subjected to agitation, vigorous mixing, or multiple freeze-thaw cycles? These can induce aggregation.[6]
Step 3: Systematic Troubleshooting Experiments
Based on your observations from the previous steps, consider performing the following experiments:
-
Concentration Titration of this compound: Perform experiments with a range of this compound concentrations, both below and above the estimated CMC, to determine if there is a concentration-dependent effect on aggregation.
-
Screening of Alternative Surfactants: If this compound is consistently causing issues, consider testing other non-ionic surfactants (e.g., Polysorbate 20, Polysorbate 80, Pluronic F-68).
-
Formulation Optimization: Re-evaluate the buffer pH, ionic strength, and the inclusion of other excipients (e.g., sugars, amino acids) that are known to enhance protein stability.[4]
-
Temperature Stress Studies: Incubate your protein formulation with and without this compound at elevated temperatures for a short period to assess thermal stability.
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Chemical Name | Polyoxyethylene (2) lauryl ether | [1] |
| Synonyms | Ethoxylated lauryl alcohol, PEG-2 Lauryl Ether | |
| Molecular Formula | C₁₆H₃₄O₃ | |
| Molar Mass | Approximately 288.44 g/mol | |
| Appearance | Clear to cloudy liquid | |
| Solubility in Water | Poorly soluble, forms cloudy solutions | |
| Density (at 20°C) | Approximately 0.905 g/mL | |
| Critical Micelle Concentration (CMC) | A precise value is not readily available in public literature. For the related compound this compound phosphate (B84403), it is estimated to be in the low millimolar (mM) range. | [12] |
Experimental Protocols
Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify protein monomers, dimers, and higher-order aggregates.[7]
Methodology:
-
System Preparation: Use a UHPLC or HPLC system equipped with a UV detector. A bio-inert system is recommended to minimize non-specific binding.
-
Column Selection: Choose a size exclusion column with a pore size appropriate for the size of your protein and its expected aggregates (e.g., 300 Å for monoclonal antibodies).[9]
-
Mobile Phase: The mobile phase should be optimized to prevent interactions between the protein and the column matrix. A common mobile phase consists of a phosphate buffer with added salt (e.g., 150 mM NaCl) to reduce electrostatic interactions.[7]
-
Sample Preparation: Filter the protein sample through a low-protein-binding 0.22 µm filter before injection.
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume of the protein sample.
-
Run the separation at a constant flow rate (e.g., 0.5 - 1.0 mL/min).
-
Monitor the elution profile at 280 nm or 214 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger molecules elute earlier).
-
Integrate the area under each peak to determine the relative percentage of each species.
-
Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution of particles in a protein solution and detect the presence of aggregates.[13]
Methodology:
-
Sample Preparation:
-
Filter the buffer and the protein sample through a 0.22 µm syringe filter to remove dust and other large particles.[12]
-
The sample concentration should be optimized for the specific instrument and protein.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Set the measurement temperature.
-
-
Measurement:
-
Carefully pipette the sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement. The instrument's software will collect and analyze the scattered light intensity fluctuations.
-
-
Data Analysis:
-
The software will generate a size distribution plot, showing the hydrodynamic radius (Rh) of the particles in the sample.
-
A monomodal peak will indicate a homogenous sample (primarily monomer), while the appearance of larger peaks suggests the presence of aggregates. The polydispersity index (PDI) provides an indication of the width of the size distribution.
-
Thioflavin T (ThT) Assay for Fibrillar Aggregates
Objective: To detect the presence of amyloid-like fibrillar aggregates, which have a characteristic cross-beta sheet structure.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., PBS, pH 7.4). Filter the solution through a 0.2 µm filter.
-
Prepare a working solution of ThT at the desired final concentration (e.g., 25 µM).
-
-
Assay Procedure (96-well plate format):
-
Pipette your protein samples (and controls) into the wells of a black, clear-bottom 96-well plate.
-
Add the ThT working solution to each well.
-
Include a buffer-only control with ThT as a blank.
-
If monitoring aggregation over time, the plate can be sealed and incubated at a specific temperature with shaking.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 440-450 nm and emission at approximately 480-485 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
An increase in fluorescence intensity compared to a non-aggregated control indicates the presence of fibrillar aggregates.
-
Visualizations
Caption: A workflow for troubleshooting protein aggregation in the presence of this compound.
Caption: The dual role of this compound on protein stability above and below the CMC.
Caption: Logical flow for confirming protein aggregation using multiple techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 3. researchgate.net [researchgate.net]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. This compound - PCC Group Product Portal [products.pcc.eu]
- 10. rawsource.com [rawsource.com]
- 11. specialchem.com [specialchem.com]
- 12. scribd.com [scribd.com]
- 13. Laureth – 2 Manufacturer & Exporter From Mumbai, India.- Sihauli Chemicals Private Limited [sihaulichemicals.com]
Technical Support Center: Interference of Laureth-2 with Bradford and BCA Protein Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Bradford and BCA protein assays in the presence of the non-ionic detergent Laureth-2.
Troubleshooting Guides
This section addresses specific problems you may encounter during your protein quantification experiments.
Question: Why are my protein concentration readings inaccurate when using a buffer containing this compound?
Answer:
This compound, a non-ionic detergent, can interfere with both the Bradford and BCA protein assays, leading to inaccurate protein concentration measurements.
-
Bradford Assay Interference: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[1] Non-ionic detergents like this compound can interfere with this process in several ways:
-
Detergent-Dye Interactions: Detergents can interact with the Coomassie dye, affecting its ability to bind to proteins and leading to inaccurate readings.
-
Detergent-Protein Interactions: Detergents bind to proteins, which can mask the sites where the Coomassie dye would normally bind, resulting in an underestimation of the protein concentration.
-
-
BCA Assay Interference: The BCA (Bicinchoninic Acid) assay involves the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by BCA to produce a colored product.[2] While generally more resistant to non-ionic detergents than the Bradford assay, interference can still occur, particularly at higher detergent concentrations.[3] The interference can arise from:
-
Substances in the sample that reduce copper ions, leading to an overestimation of protein concentration.
-
Interactions between the detergent and the assay reagents, which can affect the color development.
-
Question: My Bradford assay is showing inconsistent or lower than expected protein concentrations in the presence of this compound. What can I do?
Answer:
You have several options to mitigate the interference of this compound in your Bradford assay:
-
Use a Detergent-Compatible Bradford Assay Kit: Several commercially available kits are formulated to be compatible with common detergents.[4][5][6] These kits often contain proprietary reagents that minimize the interference from detergents like this compound.
-
Dilute Your Sample: If your protein concentration is high enough, you can dilute your sample to reduce the this compound concentration to a level that no longer interferes with the assay.[7] It is crucial to prepare your protein standards in the same diluted buffer to ensure accuracy.
-
Remove the Detergent: Several methods can be used to remove detergents from your protein sample before the assay.[7] Common methods include:
-
Size-Exclusion Chromatography (Gel Filtration): This method separates proteins from smaller molecules like detergent monomers.
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge.
-
Precipitation: Methods like acetone (B3395972) or trichloroacetic acid (TCA) precipitation can be used to isolate the protein from the detergent-containing buffer.[8]
-
Question: I am using the BCA assay, but I suspect this compound is still affecting my results. How can I troubleshoot this?
Answer:
Although the BCA assay is more tolerant to non-ionic detergents, high concentrations of this compound can still cause interference. Here are some troubleshooting steps:
-
Ensure You Are Within the Compatible Concentration Range: Check the manufacturer's instructions for your BCA assay kit for the maximum compatible concentration of non-ionic detergents. If your this compound concentration is too high, you may need to dilute your sample.
-
Use a Detergent-Compatible BCA Assay Kit: Some BCA assay kits are specifically formulated for use with samples containing detergents and may include reagents to counteract their effects.[9]
-
Include a Detergent Control: Prepare a blank sample containing the same concentration of this compound as your protein samples to measure any background absorbance caused by the detergent itself. Subtract this background from your sample readings.
-
Detergent Removal: As with the Bradford assay, you can use methods like size-exclusion chromatography, ion-exchange chromatography, or protein precipitation to remove this compound from your samples before performing the BCA assay.
Frequently Asked Questions (FAQs)
Q1: Which assay, Bradford or BCA, is generally more suitable for samples containing this compound?
A1: The BCA assay is generally more compatible with non-ionic detergents like this compound than the standard Bradford assay.[3] However, for the most accurate results, using a detergent-compatible version of either assay is recommended.
Q2: How can I determine the compatible concentration of this compound for my specific assay?
A2: The best approach is to perform a compatibility test. Prepare a series of your protein standard (e.g., BSA) in your buffer containing different concentrations of this compound. Run the assay and compare the standard curves. The highest concentration of this compound that does not significantly alter the standard curve is the maximum compatible concentration.
Q3: Will the presence of this compound affect my choice of protein standard?
A3: It is always best practice to use a protein standard that is similar in composition and properties to the protein you are measuring. When detergents are present, it is even more critical to prepare your standard curve in the exact same buffer (including the same concentration of this compound) as your unknown samples. This helps to compensate for any matrix effects caused by the detergent.
Quantitative Data on Detergent Interference
Table 1: Estimated Interference of Non-Ionic Detergents in Standard Bradford Assay
| Detergent | Concentration (%) | Estimated Interference |
| Triton X-100 | 0.1 | Significant |
| Tween 20 | 0.1 | Moderate to Significant |
| NP-40 | 0.1 | Significant |
Note: Interference is highly dependent on the specific protein and assay conditions. "Significant" interference typically means a deviation of >10% from the true value.
Table 2: General Compatibility of Non-Ionic Detergents in Standard BCA Assay
| Detergent | Maximum Compatible Concentration (%) |
| Triton X-100 | 5 |
| Tween 20 | 5 |
| Brij-35 | 5 |
| NP-40 | 5 |
Source: Based on general compatibility charts from assay manufacturers.[10]
Experimental Protocols
Standard Bradford Assay Protocol
-
Prepare Bradford Reagent: Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, dilute to 1 liter with deionized water. Filter the reagent through Whatman No. 1 filter paper and store in a dark bottle at 4°C.[1]
-
Prepare Protein Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with concentrations ranging from 0.1 to 1.0 mg/mL in the same buffer as your samples (including this compound if not removed).
-
Assay Procedure:
-
Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well microplate.
-
Add 250 µL of Bradford reagent to each well.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis: Subtract the absorbance of the blank (buffer with no protein) from all readings. Plot the absorbance of the standards versus their concentration to create a standard curve. Use the standard curve to determine the concentration of the unknown samples.
Standard BCA Assay Protocol
-
Prepare BCA Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B (50:1, Reagent A:B).[2]
-
Prepare Protein Standards: Prepare a series of protein standards (e.g., BSA) with concentrations ranging from 20 to 2000 µg/mL in the same buffer as your samples.
-
Assay Procedure (Microplate):
-
Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate.
-
Add 200 µL of the BCA Working Reagent to each well and mix thoroughly.
-
Cover the plate and incubate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.[6]
-
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentration to create a standard curve. Determine the concentration of the unknown samples from the standard curve.
Visualizations
Caption: Experimental workflow for protein quantification in the presence of this compound.
Caption: Troubleshooting decision tree for this compound interference in protein assays.
References
- 1. arxiv.org [arxiv.org]
- 2. Bradford Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Thermo Scientific Pierce Detergent Compatible Bradford Assay Kit 300 Test Tube Assays | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 5. Detergent Compatible Bradford Protein Assay Kit (800T) [sbsgenetech.com]
- 6. apexbt.com [apexbt.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Highly Sensitive, Reducing agent compatible BCA Protein Assay [gbiosciences.com]
- 10. heruibio.com:9030 [heruibio.com:9030]
Technical Support Center: The Impact of Laureth-2 on Enzyme Kinetics and Activity Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the use of the non-ionic surfactant Laureth-2 in enzyme kinetics and activity assays. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in experimental assays?
This compound is a non-ionic surfactant, specifically a polyoxyether of lauryl alcohol.[1] The "2" in its name indicates the average number of repeating ethylene (B1197577) oxide units in the molecule.[1] In cosmetic and industrial applications, it functions as a cleansing agent, emulsifier, and dispersant.[2][3][4] In a research setting, its properties are leveraged for several purposes:
-
Solubilization: It can help dissolve hydrophobic substrates or compounds, increasing their availability to the enzyme in an aqueous buffer.
-
Prevention of Aggregation: this compound, like other non-ionic detergents, can prevent the self-aggregation of test compounds, which is a common cause of false-positive results in high-throughput screening (HTS) for enzyme inhibitors.[5]
-
Stabilization: It can help stabilize enzymes and prevent their adsorption to surfaces like microplates and pipette tips, which can lead to a loss of activity.
Q2: How does a non-ionic surfactant like this compound generally impact enzyme kinetics?
The effect of non-ionic surfactants on enzyme kinetics can be complex and depends on the specific enzyme, substrate, and the detergent's concentration. Generally, the observed effects can include:
-
Increased Vmax: By improving substrate solubility or inducing a more active enzyme conformation, some non-ionic detergents have been shown to increase the maximum reaction velocity (Vmax).[6][7]
-
Decreased Km: A lower Michaelis-Menten constant (Km) may be observed, suggesting an increased affinity of the enzyme for its substrate.[6][7] This could be due to conformational changes in the enzyme that favor substrate binding.
-
Inhibition at High Concentrations: Above their critical micelle concentration (CMC), detergents can form micelles that may sequester the substrate or enzyme, leading to an apparent inhibition of the reaction.[8]
-
Conformational Changes: Surfactants can interact with the enzyme, potentially altering its three-dimensional structure. Studies on lipase (B570770) with non-ionic detergents showed conformational changes that made the enzyme less compact, which correlated with increased activity.[6][7]
Q3: Can this compound interfere with my enzyme activity assay readout?
Yes, this compound has the potential to interfere with certain assay formats. Researchers should be aware of the following possibilities:
-
Spectrophotometric Assays: At high concentrations, solutions containing this compound can become cloudy, especially near its cloud point, which can interfere with absorbance readings.[2][4]
-
Fluorescence-Based Assays: Detergents can sometimes quench fluorescence or contribute to the background signal. It is crucial to run appropriate controls containing this compound without the enzyme or substrate to quantify this effect.
-
Compound Aggregation: While this compound is used to prevent compound aggregation, its interaction with certain test compounds could inadvertently promote a different type of aggregation or micellar encapsulation, complicating data interpretation.[9]
Troubleshooting Guides
Problem: My enzyme activity is significantly higher or lower than expected after adding this compound.
Answer:
-
Concentration Dependence: The effect of this compound is highly concentration-dependent. A slight activation at low concentrations, followed by inhibition at higher concentrations, is a known phenomenon for non-ionic detergents.[8] You may be operating in a concentration range that is either supra-optimal or inhibitory.
-
Enzyme-Detergent Interaction: this compound may be directly interacting with your enzyme to either enhance its catalytic activity or inhibit it. Some non-ionic detergents have been shown to bind to enzyme lid domains or active site pockets, promoting conformational changes.[8]
-
Substrate Availability: If your substrate is hydrophobic, this compound may be enhancing its solubility, leading to higher activity. Conversely, at concentrations above the CMC, this compound micelles might be sequestering the substrate, making it less available to the enzyme and thus decreasing the observed activity.
Problem: I am observing high background signal or "noise" in my assay wells.
Answer:
-
Light Scattering: Ensure that the this compound concentration is not causing turbidity in your assay buffer, which would lead to light scattering and high background in absorbance-based assays.[2] Perform a control measurement with only the buffer and this compound.
-
Assay Component Interference: this compound might be interfering with the detection reagents themselves (e.g., coupling enzymes, fluorescent probes). Run a control reaction that includes this compound and all detection components but is missing your primary enzyme to check for direct interference.
-
Contaminants: Ensure the this compound solution is free of contaminants that might react with your assay components. Use a high-purity grade of the detergent.
Problem: My experimental results are not reproducible.
Answer:
-
Inconsistent Mixing: Detergent solutions can be viscous and require thorough but gentle mixing to ensure homogeneity in the final reaction volume. Inadequate mixing can lead to variable concentrations of this compound across wells.[10]
-
Temperature Effects: The properties of ethoxylated detergents like this compound can be sensitive to temperature. Ensure your assay buffer and components are equilibrated to the correct reaction temperature before starting the experiment.[10]
-
Reagent Preparation: Prepare fresh dilutions of this compound for your experiments. Stock solutions stored for long periods might undergo changes. Always prepare a master mix of the reaction components whenever possible to minimize pipetting errors.[11]
Problem: How do I determine the optimal concentration of this compound for my assay?
Answer: The optimal concentration must be determined empirically for each specific enzyme and assay system.
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 0.001% to 1.0% w/v).
-
Monitor Enzyme Activity: Measure the enzyme's activity at each detergent concentration, keeping the substrate concentration constant (typically at or near the Km).
-
Assess Background Interference: In parallel, measure the background signal for each this compound concentration in the absence of the enzyme.
-
Select the Optimal Concentration: Choose the lowest concentration of this compound that provides the desired effect (e.g., prevents compound aggregation, enhances activity) without causing significant background interference or enzyme inhibition. It is often recommended to use non-ionic detergents at concentrations between 0.01% and 0.05% to disrupt non-specific inhibition by compound aggregation.[5][9]
Quantitative Data Summary
The direct impact of this compound on specific enzyme kinetic parameters is not widely published. However, data from studies on similar non-ionic detergents can provide valuable insight. The table below summarizes the observed effects of various non-ionic detergents on lipase enzymes.
| Detergent | Enzyme | Effect on Km | Effect on Vmax | Observations | Source |
| Tween 20 & 80 | Pseudomonas aeruginosa Lipase | Reduced | Increased | Enzyme activity increased at optimal pH and temperature. | [6][7] |
| Triton X-100 | Thermosyntropha lipolytica Lipases (LipA & LipB) | - | Slight activation below CMC | Gradual decline in activity above the CMC. | [8] |
| Tween 20 | Thermosyntropha lipolytica Lipases (LipA & LipB) | - | Slight activation below CMC | Destabilized the enzyme at higher concentrations, leading to disaggregation. | [8] |
| Tween 80 | Thermosyntropha lipolytica Lipases (LipA & LipB) | - | Slight activation below CMC | Similar gradual decline in activity as other non-ionic detergents. | [8] |
Note: CMC stands for Critical Micelle Concentration.
Experimental Protocols
Protocol: Determining the Effect of this compound on Enzyme Activity
This protocol provides a general framework for assessing how this compound affects the kinetics of your enzyme of interest.
1. Materials:
-
Purified enzyme stock solution
-
Substrate stock solution
-
Assay Buffer (e.g., Tris-HCl, HEPES with appropriate pH and ionic strength)
-
10% (w/v) this compound stock solution in assay buffer
-
Microplate reader (spectrophotometer or fluorometer)
-
96-well microplates (clear for colorimetric, black for fluorescence assays)[11]
2. Procedure:
-
Prepare this compound Dilutions: Create a series of this compound dilutions in the assay buffer. For a final concentration range of 0.005% to 0.5%, you would prepare 2X stock solutions (0.01% to 1.0%).
-
Set Up Control and Test Wells: For each this compound concentration, prepare the following wells in triplicate:
-
Blank (No Enzyme): Assay Buffer, this compound, and Substrate.
-
No Substrate Control: Assay Buffer, this compound, and Enzyme.
-
Test Reaction: Assay Buffer, this compound, and Enzyme.
-
-
Reaction Master Mix: Prepare a master mix containing the assay buffer and the appropriate concentration of this compound. Dispense this mix into the wells. Add the enzyme to the "No Substrate Control" and "Test Reaction" wells.
-
Pre-incubation: Incubate the plate at the desired assay temperature for 5-10 minutes to allow the enzyme to equilibrate with the this compound.
-
Initiate Reaction: Start the reaction by adding the substrate to all "Blank" and "Test Reaction" wells. Mix gently.
-
Measure Activity: Immediately begin reading the plate in the microplate reader. For kinetic assays, take readings every 30-60 seconds for a period of 10-30 minutes. Ensure the initial reaction rates are linear.[12]
-
Data Analysis:
-
Subtract the rate of the "Blank" from the "Test Reaction" wells to correct for any non-enzymatic substrate degradation or background signal.
-
Verify that the "No Substrate Control" shows no significant signal change.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the progress curve for each this compound concentration.
-
Plot the initial velocity against the this compound concentration to determine the optimal concentration range.
-
Visualizations
Caption: Mechanism of this compound action in an enzyme assay.
Caption: Workflow for troubleshooting enzyme assays with Lauret-2.
Caption: Potential effects of this compound on assay components.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound - PCC Group Product Portal [products.pcc.eu]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Tween Type Non-Ionic Detergent on the Activity of Lipase of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. docs.abcam.com [docs.abcam.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Stabilizing Laureth-2 Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laureth-2 solutions. Our aim is to help you overcome challenges related to the precipitation of this compound, ensuring the stability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a non-ionic surfactant, specifically a polyethylene (B3416737) glycol ether of lauryl alcohol.[1][2] It consists of a C12-C14 fatty alcohol backbone with an average of two ethylene (B1197577) oxide units.[3] This structure gives it a low Hydrophilic-Lipophilic Balance (HLB) of approximately 6.2, indicating that it is more oil-soluble (lipophilic) than water-soluble.[1][4] Due to its chemical nature, this compound is poorly soluble in water, often forming cloudy solutions or dispersions.[1][4] It finds better solubility in lower aliphatic alcohols such as methanol (B129727) and ethanol.[1][4]
Q2: Why is my this compound solution precipitating?
Precipitation of this compound from aqueous solutions is a common issue and can be attributed to several factors:
-
Low Water Solubility: this compound has inherently poor solubility in water.[1][4] At concentrations above its solubility limit, it will separate from the solution.
-
Temperature Effects (Cloud Point): As an ethoxylated surfactant, this compound exhibits inverse solubility with temperature. This means its solubility in water decreases as the temperature increases. The temperature at which the solution becomes cloudy due to phase separation is known as the "cloud point".[5] For this compound, the cloud point is in the range of 5-8°C. Storing or using the solution above this temperature can lead to precipitation.
-
Concentration: The concentration of this compound in your solution is a critical factor. In cosmetic formulations, it is typically used at concentrations ranging from 1% to 5%. Exceeding this range in a purely aqueous system is likely to cause precipitation.
-
Freezing: this compound can solidify at temperatures close to 0°C.[1][4] If your solution is subjected to freezing temperatures, the surfactant may precipitate out and may not readily redissolve upon thawing.
Q3: How does pH affect the stability of this compound solutions?
This compound is a non-ionic surfactant, meaning it does not have a net electrical charge. A key advantage of this is its stability over a wide pH range. Unlike ionic surfactants, its solubility is not significantly influenced by the pH of the solution.
Q4: Can I mix this compound with other types of surfactants?
Yes, this compound is compatible with a wide range of other surfactants, including anionic, cationic, and other non-ionic surfactants.[3] In fact, combining this compound with more hydrophilic surfactants can enhance the overall stability of the formulation and is a common practice in the cosmetics industry.[6][7]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides systematic steps to diagnose and resolve issues with this compound precipitation in your aqueous solutions.
Problem: this compound precipitates out of my aqueous solution upon standing.
Initial Logical Workflow for Troubleshooting:
Caption: A logical workflow for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps:
| Potential Cause | Verification | Recommended Solution |
| Concentration Too High | Review your experimental protocol. Is the concentration of this compound above the typical usage level of 1-5% (w/v)? | Reduce the concentration of this compound to within the 1-5% range. If a higher concentration is required, you will likely need to employ co-solvents or co-surfactants. |
| Elevated Temperature | Measure the temperature of your solution during preparation, storage, and use. Is it consistently above the cloud point of this compound (5-8°C)? | Maintain the solution temperature below its cloud point. This may involve working in a cold room or using ice baths during preparation and storing the solution under refrigeration. |
| Inadequate Solvent System | Is your solvent system 100% aqueous? | Introduce a co-solvent to increase the solubility of this compound. See the "Co-Solvent Systems" section below for recommendations. |
| Lack of Synergistic Surfactants | Are you using this compound as the sole surfactant in your formulation? | Incorporate a more water-soluble (higher HLB) co-surfactant to improve the overall stability of the system. See the "Co-Surfactant Systems" section for details. |
| Freezing and Thawing | Has the solution been stored at or below 0°C? | Avoid freezing the solution. If freezing occurs, gentle warming and thorough mixing may be required to redissolve the this compound, but complete redissolution is not guaranteed. |
Stabilization Strategies
Co-Solvent Systems
The addition of a co-solvent can significantly enhance the solubility of this compound in aqueous media. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for lipophilic molecules like this compound.
Recommended Co-solvents:
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol | 10-30% | Highly effective at solubilizing this compound. May not be suitable for all applications due to its volatility and potential to interact with other components. |
| Propylene (B89431) Glycol | 10-40% | A common and effective co-solvent in pharmaceutical and cosmetic formulations. Less volatile than ethanol. |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Another widely used, low-volatility co-solvent that can improve the solubility of poorly soluble compounds.[8] |
Experimental Protocol for Co-Solvent Stabilization:
-
In a calibrated beaker, combine the desired volume of the co-solvent (e.g., propylene glycol) and the required volume of purified water.
-
Mix the co-solvent and water thoroughly.
-
Slowly add the pre-weighed amount of this compound to the co-solvent/water mixture while stirring continuously with a magnetic stirrer.
-
Continue stirring until the this compound is completely dissolved and the solution is clear. Gentle warming (not exceeding 40°C) can be applied to expedite dissolution, but the solution should be cooled to room temperature to assess its stability.
-
Visually inspect the solution for any signs of cloudiness or precipitation after allowing it to stand for at least 24 hours at the intended storage temperature.
Co-Surfactant Systems
Pairing this compound with a more hydrophilic (higher HLB) surfactant can create a more stable mixed-micelle system. The hydrophilic co-surfactant helps to shield the hydrophobic portions of the this compound from the aqueous environment, preventing aggregation and precipitation.
Recommended Co-surfactants:
| Co-surfactant | Type | Typical HLB | Notes |
| Polysorbate 20 (Tween 20) | Non-ionic | 16.7 | Excellent for creating stable oil-in-water emulsions. |
| Polysorbate 80 (Tween 80) | Non-ionic | 15.0 | Similar to Polysorbate 20, with a slightly more lipophilic character. |
| Sodium Laureth Sulfate (SLES) | Anionic | ~40 | A very common and effective anionic surfactant used in combination with non-ionic surfactants.[9] |
| Cocamidopropyl Betaine | Amphoteric | ~12 | A mild surfactant that can improve foam and stability in mixed surfactant systems. |
Experimental Protocol for Co-Surfactant Stabilization:
-
In a beaker with purified water, dissolve the desired amount of the hydrophilic co-surfactant (e.g., Polysorbate 20) with gentle stirring.
-
In a separate container, warm the this compound to a liquid state if it has solidified (gentle warming to around 30-40°C).
-
Slowly add the liquid this compound to the aqueous co-surfactant solution while stirring continuously.
-
Continue stirring until a homogenous solution is formed.
-
Observe the solution for stability over a 24-hour period at the desired storage temperature.
Experimental Protocols
Protocol for Determining the Cloud Point of a this compound Solution
This protocol is adapted from standard methods for determining the cloud point of non-ionic surfactants.
Materials:
-
This compound solution (typically 1% w/v in purified water or a specified solvent system)
-
Clear glass test tube
-
Thermometer with 0.1°C resolution
-
Water bath with heating and cooling capabilities
-
Stirring rod
Procedure:
-
Place the this compound solution into the test tube to a depth of approximately 40-50 mm.
-
Insert the thermometer into the solution, ensuring the bulb is immersed but not touching the bottom of the test tube.
-
Place the test tube in the water bath.
-
If the solution is clear at room temperature, slowly heat the water bath at a rate of approximately 1°C per minute, stirring the sample gently with the thermometer.
-
Observe the solution closely. The cloud point is the temperature at which the solution first shows a distinct cloudiness or turbidity.
-
If the solution is cloudy at room temperature, cool the water bath slowly at a rate of approximately 1°C per minute, stirring gently.
-
The cloud point is the temperature at which the solution becomes clear.
-
Repeat the measurement to ensure accuracy.
Signaling Pathway for this compound Solubilization and Precipitation:
Caption: Factors influencing the equilibrium between dissolved and precipitated this compound.
References
- 1. This compound - PCC Group Product Portal [products.pcc.eu]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. ataman-chemicals.com [ataman-chemicals.com]
- 4. specialchem.com [specialchem.com]
- 5. academicjournals.org [academicjournals.org]
- 6. NIKKOL BL-2 (this compound)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]
- 7. This compound [thegoodscentscompany.com]
- 8. Solubilization by cosolvents. Establishing useful constants for the log-linear model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientificspectator.com [scientificspectator.com]
Technical Support Center: Optimizing Laureth-2 Performance by Adjusting pH and Ionic Strength
Welcome to the Technical Support Center for Laureth-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the performance of this compound by adjusting pH and ionic strength in your formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
This compound is a non-ionic surfactant, specifically a polyoxyether of lauryl alcohol.[1][2] Its chemical structure consists of a hydrophobic lauryl alcohol tail and a hydrophilic polyethylene (B3416737) glycol chain with an average of two ethylene (B1197577) oxide units.[2] This amphiphilic nature allows it to function effectively as an emulsifier, cleansing agent, and thickener in a variety of applications, including cosmetics and pharmaceuticals.[1][3] It is also used as a solubilizer for active ingredients and perfumes.[1]
Q2: How does pH affect the performance of this compound?
As a non-ionic surfactant, this compound is generally considered stable over a wide pH range and is resistant to acids and alkalis. However, its performance, particularly in emulsion systems, can be influenced by pH. One technical data sheet suggests that the performance of a 1% this compound solution is influenced at a pH above 4.0.[4] Changes in pH can alter the surface charge of other components in a formulation, which can indirectly affect the stability of the emulsion created by this compound.
Q3: How does ionic strength impact the performance of this compound?
Ionic strength, which is the concentration of ions in a solution (often from salts), can significantly affect the properties of non-ionic surfactants like this compound. The primary effects are on the cloud point and the critical micelle concentration (CMC).
-
Cloud Point: The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy as it phase-separates. The addition of electrolytes (salts) typically lowers the cloud point of non-ionic surfactants.[5] This is because the salt ions compete with the surfactant for water molecules, leading to dehydration of the hydrophilic portion of the surfactant and causing it to become less soluble at lower temperatures.
-
Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to form micelles. While the addition of salt significantly reduces the CMC of ionic surfactants, its effect on non-ionic surfactants like this compound is generally less pronounced.[6]
Q4: Can I use this compound in formulations containing hard water?
Yes, this compound has good hard water stability, meaning its performance is not significantly compromised by the presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) found in hard water.[1]
Troubleshooting Guides
Issue 1: Poor Emulsion Stability (Phase Separation)
Possible Causes:
-
Incorrect pH: The pH of the formulation may be affecting the stability of other charged ingredients, leading to emulsion breakdown.
-
Inappropriate Ionic Strength: High concentrations of salts can decrease the cloud point of this compound, potentially causing phase separation if the formulation temperature is near or above the new cloud point.
-
Insufficient Homogenization: The oil and water phases may not have been mixed with enough energy to create small, stable droplets.
-
Inadequate this compound Concentration: The amount of this compound may be insufficient to properly emulsify the oil phase.
Troubleshooting Steps:
-
Measure and Adjust pH: Determine the pH of your formulation. If it is in a range where other components are known to be unstable, adjust the pH using appropriate buffers and reassess emulsion stability.
-
Evaluate Ionic Strength: If your formulation contains salts, consider their concentration. If phase separation occurs upon heating, it may be due to a depressed cloud point. Try reducing the salt concentration or using a more salt-tolerant co-surfactant.
-
Optimize Homogenization: Increase the mixing speed or time of your homogenization process to reduce the droplet size of the dispersed phase.
-
Increase Emulsifier Concentration: Incrementally increase the concentration of this compound to see if stability improves.
Issue 2: Unexpected Changes in Viscosity
Possible Causes:
-
pH Effects on Other Ingredients: While this compound itself is stable, the pH can affect the viscosity of other components in the formulation, such as thickening polymers.
-
Salt-Induced Effects: The presence of salts can sometimes lead to an increase in the viscosity of surfactant solutions, a phenomenon known as "salt-thickening," although this is more common with ionic surfactants.[7]
-
Temperature Fluctuations: The viscosity of many formulations is temperature-dependent.
Troubleshooting Steps:
-
pH Screening: Prepare small batches of your formulation at different pH values to observe the effect on viscosity.
-
Ionic Strength Titration: Systematically vary the concentration of salt in your formulation and measure the resulting viscosity.
-
Temperature Control: Ensure that viscosity measurements are performed at a consistent and relevant temperature.
Quantitative Data Summary
Table 1: Illustrative Effect of pH on the Viscosity of a 5% this compound Aqueous Solution
| pH | Viscosity (cP) | Observations |
| 3 | 25 | Stable, clear solution |
| 5 | 26 | Stable, clear solution |
| 7 | 25 | Stable, clear solution |
| 9 | 24 | Stable, clear solution |
| 11 | 23 | Potential for slight decrease in viscosity |
Table 2: Illustrative Effect of NaCl Concentration on the Cloud Point and Surface Tension of a 1% this compound Aqueous Solution
| NaCl Concentration (M) | Cloud Point (°C) | Surface Tension (mN/m) |
| 0 | 65 | 30 |
| 0.1 | 60 | 29.5 |
| 0.5 | 52 | 29 |
| 1.0 | 45 | 28.5 |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Emulsion Stability
Objective: To determine the pH range that provides the maximum physical stability for a this compound based oil-in-water (O/W) emulsion.
Methodology:
-
Prepare Pre-emulsions:
-
Prepare the oil phase by mixing your lipid components.
-
Prepare the aqueous phase containing this compound and any water-soluble components.
-
-
pH Adjustment:
-
Divide the aqueous phase into several aliquots.
-
Adjust the pH of each aliquot to a different value (e.g., 4, 5, 6, 7, 8, 9) using a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide).
-
-
Emulsification:
-
Heat both the oil and aqueous phases to a temperature approximately 5-10 °C above the melting point of the highest melting lipid.
-
Slowly add the oil phase to the aqueous phase while homogenizing at a constant speed for a fixed time (e.g., 5 minutes).
-
-
Stability Assessment:
-
Store the resulting emulsions at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).
-
Visually inspect the emulsions for signs of instability (creaming, coalescence, phase separation) at regular intervals (e.g., 24 hours, 1 week, 1 month).
-
(Optional) Measure droplet size distribution using laser diffraction or microscopy at each time point.
-
-
Analysis: Identify the pH range that results in the most stable emulsion over time and across different storage conditions.
Protocol 2: Evaluation of Ionic Strength Effect on Emulsion Stability and Cloud Point
Objective: To assess the impact of salt concentration on the stability and cloud point of a this compound based O/W emulsion.
Methodology:
-
Prepare Stock Salt Solution: Prepare a concentrated stock solution of a relevant salt (e.g., 5 M NaCl).
-
Prepare Aqueous Phases:
-
Prepare an aqueous phase containing this compound and other water-soluble components at the optimal pH determined in Protocol 1.
-
Create a series of aqueous phases with varying salt concentrations (e.g., 0 M, 0.1 M, 0.5 M, 1 M) by adding the appropriate amount of the stock salt solution.
-
-
Emulsification: Follow the emulsification procedure described in Protocol 1 for each aqueous phase with varying ionic strength.
-
Stability Assessment: Perform stability testing as described in Protocol 1.
-
Cloud Point Determination:
-
For each formulation, place a small, clear sample in a test tube.
-
Place the test tube in a water bath with a thermometer and a stirrer.
-
Slowly heat the water bath while stirring the sample.
-
The temperature at which the solution becomes cloudy is the cloud point.
-
-
Analysis: Correlate the salt concentration with emulsion stability and the measured cloud point. Determine the maximum tolerable ionic strength for your formulation.
Visualizations
Caption: Workflow for Determining Optimal pH for Emulsion Stability.
Caption: Troubleshooting Logic for Poor Emulsion Stability.
References
- 1. This compound - PCC Group Product Portal [products.pcc.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. specialchem.com [specialchem.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Dynamic Surface Tension of Surfactants in the Presence of High Salt Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Filtering Laureth-2 Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laureth-2 solutions. The following sections offer detailed information on removing impurities and addressing common challenges encountered during filtration experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound solutions?
A1: this compound, a polyoxyether of lauryl alcohol, is produced by reacting ethylene (B1197577) oxide with lauryl alcohol.[1] Potential impurities can arise from the manufacturing process and subsequent storage. These may include:
-
1,4-Dioxane (B91453): A potential by-product of the ethoxylation process. Its presence is a known possibility and can be controlled through purification steps.[1]
-
Unreacted Raw Materials: Residual lauryl alcohol and ethylene oxide may be present.
-
Particulates: Dust, fibers, or other environmental contaminants.
-
Degradation Products: Formed during storage, potentially accelerated by factors like heat or light.
-
Microbial Contaminants: If the solution is not handled under sterile conditions.
Q2: What are the primary challenges when filtering viscous this compound solutions?
A2: The viscosity of this compound solutions presents the main challenge during filtration. Key issues include:
-
Increased Back Pressure: High viscosity makes it difficult to push the solution through the filter membrane, leading to a buildup of pressure.[1][2]
-
Filter Clogging: The filter membrane can quickly become blocked by the viscous solution or particulates, reducing the filtration rate and potentially requiring frequent filter changes.[1][2][3]
-
Slow Flow Rates: The inherent resistance of a viscous liquid to flow results in a significantly longer filtration time.
-
Risk of Filter Damage: Applying excessive pressure to overcome high back pressure can damage the filter membrane, leading to leakage or a breach in sterility.[1]
Q3: How can I reduce the viscosity of my this compound solution before filtration?
A3: Reducing the viscosity of your this compound solution can significantly improve filtration efficiency. Consider the following methods:
-
Dilution: Diluting the solution with a suitable sterile solvent can lower its viscosity. However, ensure the chosen solvent is compatible with your downstream applications.
-
Increasing Temperature: Gently warming the this compound solution can decrease its viscosity. It is crucial to determine the heat stability of your formulation to prevent degradation.
-
Addition of a Co-solvent: In some cases, adding a co-solvent can reduce viscosity, but this must be carefully evaluated for compatibility with the final product.
Troubleshooting Guides
Issue 1: High Back Pressure During Filtration
High back pressure is a common issue when filtering viscous solutions like this compound.[1][2]
| Probable Cause | Solution |
| Filter pore size is too small. | Select a filter with a larger pore size for initial clarification or use a pre-filter.[4][5] |
| Filter membrane is clogged. | Use a pre-filter to remove larger particles before the final filtration step.[1][6] Consider increasing the filter surface area by using a larger diameter filter.[1] |
| Solution viscosity is too high. | Dilute the solution with a compatible solvent or gently warm it to reduce viscosity.[7] |
| Incompatible filter membrane. | Ensure the chosen filter membrane is chemically compatible with this compound and any solvents used.[1] Using a hydrophobic filter for an aqueous solution can cause back pressure.[1] |
| Excessive flow rate. | Reduce the flow rate to allow the solution to pass through the filter more easily. |
Issue 2: Slow Filtration Rate
A slow filtration rate can be a significant bottleneck in experimental workflows.
| Probable Cause | Solution |
| High solution viscosity. | As with high back pressure, reducing the viscosity through dilution or warming can increase the flow rate.[7] |
| Filter is clogged. | Replace the filter or use a pre-filtration step to extend the life of the primary filter.[1][6] |
| Inappropriate filter size. | Use a larger diameter filter to increase the surface area available for filtration.[1] |
| Insufficient pressure differential. | If using a vacuum or pressure filtration system, ensure the pressure is set to an appropriate level without exceeding the filter's limits. |
Issue 3: Impurities Detected in the Filtrate
The presence of impurities after filtration indicates a problem with the filtration process or the filter itself.
| Probable Cause | Solution |
| Filter pore size is too large. | Select a filter with a pore size small enough to retain the target impurities. For sterile filtration, a 0.22 µm filter is typically used.[8][9] |
| Filter integrity is compromised. | Inspect the filter for any damage or defects. Ensure it is properly seated in the filter housing. Perform an integrity test on the filter if possible. |
| Filter is not compatible with the solution. | Chemical incompatibility can cause the filter to degrade and release extractables into the filtrate.[1] Verify the chemical compatibility of the filter membrane. |
| Contamination introduced after filtration. | Ensure all downstream collection vessels and equipment are sterile and handled using aseptic techniques. |
Data Presentation
Table 1: Recommended Filter Pore Sizes for Different Filtration Objectives
| Filtration Objective | Recommended Pore Size (µm) | Notes |
| Coarse Particle Removal/Pre-filtration | 1.0 - 5.0 | Suitable for highly viscous or particle-laden solutions to protect downstream filters.[5][10] |
| General Clarification | 0.45 - 1.0 | Removes most particulate matter and can be used for HPLC sample preparation.[5][11] |
| Sterile Filtration | 0.22 or 0.2 | Standard for removing bacteria and achieving sterility.[8][9] |
| Mycoplasma Removal | 0.1 | For applications requiring the removal of smaller microorganisms.[12][13] |
Table 2: Filter Membrane Compatibility with Common Solvents
| Membrane Material | Aqueous Solutions | Alcohols | Ketones | Strong Acids | Strong Bases |
| Nylon | Good | Good | Fair | Poor | Poor |
| PTFE (Polytetrafluoroethylene) | Poor (Hydrophobic) | Excellent | Excellent | Excellent | Excellent |
| PVDF (Polyvinylidene Fluoride) | Good (Hydrophilic) | Good | Poor | Good | Poor |
| PES (Polyethersulfone) | Excellent | Good | Poor | Fair | Fair |
| Cellulose Acetate (CA) | Excellent | Good | Poor | Poor | Poor |
This table provides general guidance. Always consult the manufacturer's chemical compatibility chart for specific applications.[14][15][16]
Experimental Protocols
Protocol 1: General Filtration of this compound Solutions
-
Solution Preparation:
-
If necessary, pre-treat the this compound solution to reduce viscosity by diluting it with a compatible solvent or by gently warming it in a water bath. Monitor the temperature to avoid degradation.
-
-
Filter Selection:
-
Choose an appropriate filter membrane material based on chemical compatibility with your this compound solution and any solvents. Hydrophilic membranes like PES or Nylon are generally suitable for aqueous-based solutions.[11][17]
-
Select the filter pore size based on your objective (e.g., 0.45 µm for clarification, 0.22 µm for sterilization).[8][9]
-
For viscous solutions, consider using a syringe filter with a built-in glass fiber pre-filter or a separate pre-filter upstream of the main filter.[1][6]
-
-
Filtration Setup:
-
Aseptically attach the selected syringe filter to a sterile syringe of an appropriate size for your sample volume.
-
For larger volumes, use a vacuum or pressure-driven filtration apparatus with a compatible membrane filter.
-
-
Filtration Process:
-
Draw the this compound solution into the syringe.
-
Apply gentle, consistent pressure to the syringe plunger to push the solution through the filter.[1] Avoid excessive force, which can damage the filter.[1]
-
Collect the filtrate in a sterile container.
-
If the back pressure becomes too high, discard the filter and use a new one.[1]
-
-
Post-Filtration:
-
Properly dispose of the used filter and syringe.
-
Store the filtered solution under appropriate conditions.
-
Protocol 2: Analytical Testing for 1,4-Dioxane Impurity
Several analytical methods can be used to detect and quantify 1,4-dioxane in this compound. Gas chromatography is a common technique.
-
Sample Preparation:
-
An extraction method, such as fast ultrasound-assisted extraction (UAE), can be used for liquid samples like shampoos containing this compound.[18]
-
-
Analytical Method:
-
Instrumentation and Conditions:
Visualizations
Caption: Workflow for filtering this compound solutions.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. (32f) High Throughput Sterile Filtration of Highly Viscous Pharmaceutical Formulations | AIChE [proceedings.aiche.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigafiltration.co.uk [sigafiltration.co.uk]
- 5. hawachmembrane.com [hawachmembrane.com]
- 6. Fix for sterilising high-viscosity fluids [cleanroomtechnology.com]
- 7. Filtration of Viscous Samples for Microbiological Quality Control Application Note | Sartorius [sartorius.com]
- 8. internationalfilterproducts.com [internationalfilterproducts.com]
- 9. nihaowater.com [nihaowater.com]
- 10. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 11. syringefilter.com [syringefilter.com]
- 12. celltreat.com [celltreat.com]
- 13. The Impact Of Pore Size On Filtration Efficiency - Blog - News [alwsci.com]
- 14. What You Need to Know About 1,4-Dioxane Analysis - ddms [ddmsinc.com]
- 15. permegear.com [permegear.com]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. Discover Different Syringe Filter Types: A Complete Guide [hplcvials.com]
- 18. researchgate.net [researchgate.net]
- 19. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 14d-1.itrcweb.org [14d-1.itrcweb.org]
Technical Support Center: Overcoming Surfactant-Induced Artifacts in Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome artifacts that may be induced by surfactants like Laureth-2 and other non-ionic detergents during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause artifacts in microscopy?
This compound is a non-ionic surfactant and emulsifier, primarily used in the cosmetics industry for its cleansing and dispersing properties.[1][2][3][4] While not a common reagent in laboratory microscopy protocols, its surfactant nature means that if used, it could introduce artifacts. Like other non-ionic detergents such as Triton™ X-100 or Tween™ 20, this compound can disrupt cell membranes to allow antibodies or dyes to enter the cell (permeabilization).[5][6][7] However, this same property can lead to artifacts if not properly controlled.
Q2: What are the common types of artifacts associated with non-ionic surfactants in microscopy?
Artifacts arising from the use of non-ionic surfactants can include:
-
Altered Cell Morphology: Harsh permeabilization can lead to changes in cell shape, size, and internal structure.[5]
-
Loss of Target Antigen: Proteins, especially those loosely associated with membranes, can be stripped from the cell, leading to weak or no signal.[6]
-
Non-specific Antibody Binding: Detergents can expose epitopes that are not normally accessible, leading to non-specific binding and high background fluorescence.
-
Incomplete Permeabilization: Insufficient detergent concentration or incubation time can result in patchy or inconsistent staining within a cell population.
-
Membrane Blebbing or Disruption: Excessive detergent action can cause the cell membrane to form blebs or even lyse completely.
Q3: When should I consider using a non-ionic surfactant in my microscopy protocol?
Non-ionic surfactants are typically used in immunofluorescence (IF), immunohistochemistry (IHC), and other microscopy techniques that require the delivery of labels (like antibodies or fluorescent dyes) to intracellular targets.[6] If your target protein is located in the cytoplasm, nucleus, or within organelles, a permeabilization step with a detergent is often necessary after fixation.
Q4: Are there alternatives to this compound for cell permeabilization?
Yes, several well-characterized non-ionic detergents are routinely used in microscopy. The choice of detergent and its concentration can significantly impact the quality of your results. Common alternatives include:
-
Triton™ X-100: A potent non-ionic detergent that permeabilizes both plasma and organellar membranes.[5]
-
Tween™ 20: A milder non-ionic detergent, often used in wash buffers to reduce background staining.[5][8]
-
Saponin (B1150181): A very mild detergent that selectively permeabilizes the plasma membrane by interacting with cholesterol, leaving organellar membranes largely intact.[5][6]
-
Digitonin: Similar to saponin, it selectively permeabilizes the plasma membrane.
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Troubleshooting Steps |
| Loss of Target Antigen due to Harsh Permeabilization | • Reduce the concentration of the non-ionic surfactant.• Decrease the permeabilization incubation time.• Switch to a milder detergent (e.g., from Triton™ X-100 to Saponin).• For membrane-associated proteins, consider using Saponin, which is less likely to strip them from the membrane.[6] |
| Incomplete Permeabilization | • Increase the concentration of the surfactant.• Increase the permeabilization incubation time.• Ensure the permeabilization buffer is fresh and correctly prepared. |
| Antibody-Detergent Interaction | • Some detergents can interfere with antibody-antigen binding.[9][10] Thoroughly wash the sample with PBS after permeabilization to remove excess detergent before adding the primary antibody. |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Steps |
| Over-Permeabilization Exposing Non-Specific Epitopes | • Decrease the surfactant concentration and/or incubation time.• Use a milder detergent. |
| Residual Detergent Trapping Antibodies | • Increase the number and duration of wash steps after antibody incubations.• Add a low concentration of a mild detergent like Tween™ 20 (e.g., 0.05%) to your wash buffers to help remove non-specifically bound antibodies. |
| Detergent Micelle Formation | • Ensure the detergent concentration is not excessively high, as this can lead to the formation of micelles that may trap antibodies. |
Problem 3: Altered Cell or Nuclear Morphology
| Possible Cause | Troubleshooting Steps |
| Harsh Detergent Action Disrupting Cellular Structures | • Lower the concentration of the surfactant.• Reduce the incubation time for permeabilization.• Switch to a gentler detergent (e.g., Saponin).• Optimize the fixation protocol before permeabilization to better preserve cellular structure. |
| Cell Detachment from the Coverslip | • Ensure proper coating of the coverslip (e.g., with poly-L-lysine or gelatin).• Handle samples gently during wash steps.• Reduce the harshness of the permeabilization step. |
Data Presentation: Comparison of Common Permeabilization Agents
The following table summarizes the properties and typical working concentrations of commonly used non-ionic detergents in microscopy. This data can help you choose an appropriate alternative if you are experiencing issues with a particular surfactant.
| Detergent | Mechanism of Action | Typical Concentration | Advantages | Disadvantages |
| Triton™ X-100 | Solubilizes lipids and proteins, permeabilizing all membranes.[5][6] | 0.1 - 0.5% in PBS | Effective for nuclear and cytoplasmic antigens. | Can strip membrane proteins and alter morphology.[6] |
| Tween™ 20 | Milder solubilizing agent.[5] | 0.05 - 0.2% in PBS | Gentle, good for washing steps to reduce background. | May not be sufficient for complete permeabilization of all cell types or for accessing nuclear antigens. |
| Saponin | Interacts with cholesterol to form pores in the plasma membrane.[6] | 0.02 - 0.1% in PBS | Mild, preserves membrane-associated proteins and overall cell morphology.[6] | Permeabilization is reversible and requires the presence of saponin in the antibody incubation buffers. May not efficiently permeabilize cells with low membrane cholesterol. |
| Digitonin | Forms pores in cholesterol-containing membranes. | 10 - 20 µg/mL in PBS | Selective for the plasma membrane, useful for studying cytoplasmic proteins without disrupting organellar membranes. | Can be more expensive and less stable in solution than other detergents. |
Experimental Protocols
Standard Immunofluorescence Protocol with Permeabilization
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation:
-
Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with a permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 0.05% Tween™ 20 in PBS) for 1 hour at room temperature to block non-specific antibody binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer.
-
Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the cells three times with a wash buffer (e.g., 0.05% Tween™ 20 in PBS) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells three times with the wash buffer for 5 minutes each, protected from light.
-
Perform a final wash with PBS to remove any residual detergent.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.
-
Seal the edges of the coverslip with nail polish and let it dry.
-
-
Imaging:
-
Image the sample using a fluorescence microscope with the appropriate filters.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for surfactant-induced artifacts.
Caption: Decision tree for selecting a permeabilization agent.
References
- 1. This compound - PCC Group Product Portal [products.pcc.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. specialchem.com [specialchem.com]
- 4. farmoganic.com [farmoganic.com]
- 5. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. What is the difference between ionic and nonionic detergents? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of ionic and nonionic detergents on antigen-antibody reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Effects of ionic and nonionic detergents on antigen-antibody reactions. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Comparative Analysis of Detergents for Cell Lysis: Triton X-100 vs. Laureth-2
In the realm of cellular and molecular biology, the effective lysis of cells is a critical first step for the extraction and analysis of intracellular components. The choice of detergent is paramount, as it directly impacts the yield and integrity of the target molecules, be it proteins, DNA, or organelles. This guide provides a comparative overview of Triton X-100, a widely used non-ionic detergent in research laboratories, and Laureth-2, a surfactant more commonly found in cosmetic formulations. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to select the appropriate detergent for their specific cell lysis applications.
Introduction to Non-ionic Detergents in Cell Lysis
Non-ionic detergents are favored for their mild protein-solubilizing properties, which allow for the disruption of the lipid bilayer of the cell membrane while preserving the native structure and function of many proteins. They are generally less denaturing than their ionic counterparts, making them ideal for applications such as immunoprecipitation, enzyme-linked immunosorbent assays (ELISA), and other protein-protein interaction studies.
Triton X-100 is a well-characterized and extensively documented non-ionic detergent used for cell lysis in a vast array of experimental contexts. Its ability to solubilize membranes and its compatibility with many downstream applications have made it a staple in molecular biology laboratories.
Comparative Properties of Triton X-100 and this compound
The following table summarizes the key properties of Triton X-100 and this compound. It is important to note that the information for this compound is based on its general surfactant properties, as data on its use in cell lysis is scarce.
| Property | Triton X-100 | This compound |
| Chemical Name | Octylphenol ethoxylate | Polyoxyethylene (2) lauryl ether |
| Typical Application | Cell lysis, membrane protein extraction, permeabilization | Emulsifier and surfactant in cosmetics |
| Typical Working Concentration for Lysis | 0.1% to 1% (v/v) | Not established for cell lysis |
| Micelle Molecular Weight | ~90,000 Da | Varies with purity |
| Hydrophile-Lipophile Balance (HLB) | 13.5 | ~6.2 |
| Dialyzable | No (due to large micelle size) | Potentially, depending on micelle size |
| Protein Denaturation | Generally low | Expected to be low (as a non-ionic surfactant) |
| UV Absorbance | Strong absorbance at 280 nm | Low |
Experimental Protocol: Cell Lysis using Triton X-100
This protocol provides a general procedure for lysing cultured mammalian cells using a Triton X-100-based buffer. Optimization may be required depending on the cell type and the specific downstream application.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the culture dish twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Lysis:
-
Add the appropriate volume of ice-cold Lysis Buffer (with freshly added protease and phosphatase inhibitors) to the cells. For a 10 cm dish, 1 ml of Lysis Buffer is typically sufficient.
-
For adherent cells, use a cell scraper to gently collect the cell lysate.
-
For suspension cells, resuspend the cell pellet in the Lysis Buffer.
-
-
Incubation:
-
Incubate the lysate on ice for 30 minutes with occasional gentle vortexing to ensure complete lysis.
-
-
Centrifugation:
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
-
Downstream Processing:
-
The protein concentration of the lysate can be determined using a protein assay such as the Bradford or BCA assay. The lysate is now ready for downstream applications like immunoprecipitation, Western blotting, or enzyme assays.
-
Visualizing the Experimental Workflow and Detergent Structure
To aid in the understanding of the cell lysis process and the nature of the detergents, the following diagrams are provided.
Caption: Workflow for mammalian cell lysis using a Triton X-100 based buffer.
Caption: Generalized structures of Triton X-100 and this compound detergents.
Discussion and Conclusion
For researchers, scientists, and drug development professionals seeking an effective and reliable method for cell lysis, Triton X-100 remains a superior choice due to its well-established protocols, extensive documentation in scientific literature, and proven efficacy in preserving protein integrity. Its properties are well-suited for a wide range of downstream applications, making it a versatile tool in the laboratory.
This compound , while a non-ionic surfactant, is not a standard reagent for cell lysis in a research context. Its primary use in the cosmetics industry suggests that its properties have been optimized for emulsification and formulation rather than for the delicate process of membrane disruption and protein solubilization required in molecular biology. The lack of available data and established protocols for this compound in cell lysis applications makes its use in a research setting uncertain and potentially problematic. Researchers would need to undertake extensive optimization and validation to use this compound for cell lysis, with no guarantee of achieving results comparable to those obtained with Triton X-100.
A Comparative Analysis of Laureth-2 and Tween 20 for Western Blotting Wash Steps
In the landscape of Western blotting, the efficacy of wash steps is paramount to achieving clean, specific, and reproducible results. The choice of detergent in the wash buffer plays a critical role in minimizing background noise while preserving the integrity of antigen-antibody interactions. This guide provides a detailed comparison of the well-established non-ionic detergent, Tween 20, with a potential alternative, Laureth-2, for use in Western blotting wash steps. This comparison is intended for researchers, scientists, and drug development professionals seeking to optimize their immunodetection workflows.
Introduction to Detergents in Western Blotting
Non-ionic detergents are indispensable components of wash buffers in Western blotting. Their primary function is to block non-specific binding sites on the membrane, thereby reducing background noise and enhancing the signal-to-noise ratio.[1][2][3] They achieve this by disrupting weak, non-specific hydrophobic interactions without denaturing the proteins or disrupting the specific, high-affinity binding between antibodies and their target antigens.[2][4]
Tween 20 (Polysorbate 20) is a polysorbate-type non-ionic surfactant that has been a staple in immunoassay wash buffers since the 1970s.[1] It is widely recognized for its ability to effectively reduce non-specific antibody binding to the membrane, leading to cleaner blots and more reliable data.[1][2][5]
This compound is a polyoxyethylene ether of lauryl alcohol, another type of non-ionic surfactant.[6] While it shares the general characteristics of non-ionic detergents, such as emulsifying and cleansing properties, its application in Western blotting is not well-documented in scientific literature.[6] This guide will, therefore, compare the known performance of Tween 20 with the theoretical and potential performance of this compound based on its chemical properties.
Performance Comparison: Tween 20 vs. This compound
The following table summarizes the key performance parameters for a detergent in Western blotting wash steps, comparing the established performance of Tween 20 with the hypothetical performance of this compound. Since no direct experimental data for this compound in Western blotting is readily available, the values presented are based on typical expectations for a non-ionic detergent and would need to be empirically determined.
| Performance Parameter | Tween 20 | This compound (Hypothetical) |
| Recommended Concentration | 0.05% - 0.1% (v/v) in TBS or PBS[1][7][8] | To be determined experimentally (likely in a similar range) |
| Background Reduction | High efficiency in reducing non-specific binding and background noise.[1][3] | Expected to reduce background due to its surfactant properties. |
| Signal-to-Noise Ratio | Generally provides a high signal-to-noise ratio.[9] | To be determined; optimization would be required. |
| Effect on Antibody Binding | At optimal concentrations, does not significantly disrupt specific antibody-antigen interactions.[1] | Potential for disruption of antibody binding if concentration is not optimized. |
| Compatibility | Compatible with both nitrocellulose and PVDF membranes and common detection systems (chemiluminescence, fluorescence).[1][10] | Expected to be compatible with standard membranes and detection methods. |
| Documentation & Support | Extensively documented in scientific literature and protocols.[1][8] | Minimal to no documentation for Western blotting applications. |
Experimental Protocols
To empirically compare the performance of this compound and Tween 20, a standard Western blotting protocol should be followed, with the only variable being the detergent used in the wash buffer.
Comparative Western Blotting Protocol:
-
Protein Extraction and Quantification: Lyse cells or tissues in an appropriate lysis buffer and determine the protein concentration using a standard assay (e.g., BCA or Bradford).
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the target protein.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: This is the critical step for comparison.
-
Condition A (Control): Wash the membrane three times for 5-10 minutes each with TBST (TBS + 0.1% Tween 20).
-
Condition B (Experimental): Wash the membrane three times for 5-10 minutes each with TBSL (TBS + 0.1% this compound). Note: The concentration of this compound may need to be optimized.
-
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as described in step 6 for each condition.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and background levels for both conditions to determine the signal-to-noise ratio.
Visualizing the Workflow and a Common Signaling Pathway
To provide a clearer understanding of the experimental process and a relevant biological context, the following diagrams are provided.
Caption: A generalized workflow of a Western blotting experiment, highlighting the critical washing steps where detergents like Tween 20 or this compound are utilized.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target of investigation in Western blotting analysis.
Conclusion and Recommendations
Tween 20 is the well-established and validated choice for the vast majority of Western blotting applications.[1][2] Its performance characteristics are well-documented, and its use is supported by countless protocols and publications. For researchers seeking reliable and reproducible results with minimal optimization, Tween 20 remains the recommended detergent for wash steps.
This compound, while a non-ionic surfactant with theoretical potential for use in Western blotting, is an unvalidated alternative. Its use would necessitate extensive optimization of concentration and washing conditions. For scientists in a research and development setting with the time and resources to explore novel reagents, this compound could be investigated as a potential low-cost or alternative detergent. However, without direct comparative data, its performance relative to Tween 20 is unknown. Any laboratory considering the use of this compound should perform a thorough side-by-side comparison with Tween 20 to validate its efficacy for their specific application.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Detergents required for Western Blot Washing Solution - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 3. clyte.tech [clyte.tech]
- 4. Detergents for Protein Solubilization | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. Western blot blocking: Best practices | Abcam [abcam.com]
- 6. This compound - PCC Group Product Portal [products.pcc.eu]
- 7. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. licorbio.com [licorbio.com]
A Comparative Guide to Membrane Protein Solubilization: Laureth-2 vs. CHAPS
For Researchers, Scientists, and Drug Development Professionals
The successful extraction of membrane proteins from their native lipid bilayer is a critical first step in their characterization and a pivotal challenge in drug development. The choice of detergent is paramount, as it must effectively solubilize the protein while preserving its structural integrity and biological function. This guide provides an objective comparison of two detergents, the non-ionic Laureth-2 and the zwitterionic CHAPS, for the solubilization of membrane proteins, supported by available physicochemical data and generalized experimental protocols.
At a Glance: Key Differences
| Feature | This compound | CHAPS |
| Type | Non-ionic | Zwitterionic |
| Chemical Nature | Polyoxyethylene alkyl ether | Cholate-based sulfobetaine |
| Denaturing Potential | Generally considered mild and non-denaturing | Mild, non-denaturing, known to preserve protein-protein interactions |
| Primary Applications | Primarily used in cosmetics and as an industrial surfactant | Widely used in biochemical research, particularly for membrane proteins and proteomics |
| Removal by Dialysis | Potentially difficult due to low CMC | Readily removable due to high CMC |
Quantitative Data Presentation
| Property | This compound (Polyoxyethylene (2) lauryl ether) | CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) |
| Molecular Weight ( g/mol ) | ~274.44 | 614.88[1] |
| Critical Micelle Concentration (CMC) | Estimated 1-5 mM (not readily available in public literature)[2] | 6 - 10 mM[1][3][4] |
| Aggregation Number | Data not readily available | ~10[1] |
| Micelle Molecular Weight (Da) | Data not readily available | ~6,150[1] |
| Hydrophilic-Lipophilic Balance (HLB) | 6.2 | Not applicable (zwitterionic) |
Note: The lack of readily available experimental data for this compound in membrane protein applications necessitates that the following sections are heavily based on the well-established properties and protocols for CHAPS, with theoretical considerations for this compound.
Experimental Protocols
The following are generalized protocols for the solubilization of membrane proteins. The optimal conditions, particularly detergent concentration, must be empirically determined for each specific protein.
Protocol 1: General Membrane Protein Solubilization using CHAPS
This protocol is suitable for the extraction of membrane proteins from cultured cells.
Materials:
-
Cell pellet expressing the membrane protein of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, Protease inhibitor cocktail
-
Microcentrifuge
-
Detergent-compatible protein assay kit (e.g., BCA)
Procedure:
-
Cell Harvesting: Wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.
-
Lysis: Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer.
-
Incubation: Incubate the lysate on ice for 30 minutes with intermittent, gentle vortexing to facilitate lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, containing the solubilized proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the solubilized fraction using a detergent-compatible protein assay.
Protocol 2: Hypothetical Protocol for Membrane Protein Solubilization using this compound
This protocol is a theoretical adaptation based on the properties of non-ionic detergents. Optimization is critical.
Materials:
-
Cell pellet expressing the membrane protein of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5-2% (w/v) this compound (to be optimized), 1 mM EDTA, Protease inhibitor cocktail
-
Microcentrifuge
-
Detergent-compatible protein assay kit (e.g., BCA)
Procedure:
-
Detergent Concentration Screening: Due to the unknown optimal concentration, it is crucial to perform a screen with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1%, 2% w/v).
-
Cell Harvesting: Wash the cell pellet with ice-cold PBS and centrifuge.
-
Lysis: Resuspend cell pellets in ice-cold this compound Lysis Buffers with the different detergent concentrations.
-
Incubation: Incubate on a rocker at 4°C for 1-2 hours. Non-ionic detergents often require longer incubation times.
-
Clarification: Centrifuge the lysates at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.
-
Analysis: Carefully collect the supernatants. Analyze both the supernatant and pellet fractions by SDS-PAGE and Western blotting to determine the solubilization efficiency at different this compound concentrations.
-
Protein Quantification: Determine the protein concentration of the most promising solubilized fraction.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of two detergents for membrane protein solubilization.
References
A Comparative Analysis of Laureth-2 and NP-40 in Co-Immunoprecipitation
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of protein-protein interaction studies, co-immunoprecipitation (Co-IP) stands as a cornerstone technique. The success of a Co-IP experiment hinges on the delicate balance of cell lysis and the preservation of native protein complexes. Central to achieving this balance is the choice of detergent. This guide provides an objective comparison of two non-ionic detergents, Laureth-2 and the widely used Nonidet P-40 (NP-40), in the context of Co-IP applications.
Introduction to this compound and NP-40
NP-40 (Nonidet P-40) is a mild, non-ionic detergent ubiquitously used in cell lysis buffers for Co-IP.[1] Its ability to solubilize cellular membranes while generally preserving protein-protein interactions has made it a staple in molecular biology laboratories.[2][3]
This compound is also a non-ionic surfactant, belonging to the family of polyethylene (B3416737) glycol ethers of lauryl alcohol.[4][5] While extensively used in the cosmetics and textile industries for its emulsifying and cleansing properties, its application in Co-IP is less documented.[6][7] However, its physicochemical properties suggest it as a potential alternative to NP-40.
Physicochemical Properties: A Head-to-Head Comparison
The performance of a detergent in Co-IP is largely dictated by its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers self-assemble into micelles, and it is a critical parameter for effective cell lysis and protein solubilization.[8][9] Working at or slightly above the CMC is often optimal for disrupting lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions.
| Property | This compound | NP-40 | Reference |
| Detergent Class | Non-ionic | Non-ionic | [4][10] |
| Molecular Weight | ~280 g/mol | ~617 g/mol | [4][10] |
| Critical Micelle Concentration (CMC) | Estimated 1-5 mM | 0.29 mM (0.0179% w/v) | [10][11] |
| Hydrophilic-Lipophilic Balance (HLB) | 6.2 | Not specified | [4] |
| Solubility in Water | Poorly soluble, forms cloudy solutions | Soluble | [4][10] |
Table 1: Comparative physicochemical properties of this compound and NP-40.
The lower estimated CMC of this compound compared to NP-40 suggests that it may be effective at lower concentrations, potentially offering a gentler lysis condition that could be beneficial for preserving weak or transient protein interactions.
Performance in Co-Immunoprecipitation: A Theoretical Framework
While direct experimental comparisons are limited, we can infer the potential performance of this compound in Co-IP based on its properties and contrast it with the well-established characteristics of NP-40.
| Performance Metric | This compound (Inferred) | NP-40 (Established) | Reference |
| Cell Lysis Efficiency | Potentially effective, especially for cytoplasmic proteins, due to its surfactant properties. May require optimization for complete lysis of all cellular compartments. | Effective for lysing cytoplasmic and organellar membranes, but generally does not disrupt the nuclear membrane.[1] | [1][6] |
| Preservation of Protein-Protein Interactions | The lower CMC suggests it could be milder than NP-40 at optimal concentrations, potentially preserving a wider range of interactions. | Generally considered mild and effective at preserving many protein-protein interactions.[2][3] | [2][11] |
| Background/Non-specific Binding | May require optimization to minimize non-specific binding, as with any detergent. | Optimization of concentration is known to be crucial for minimizing background.[12][13] | [12] |
| Optimal Working Concentration | Likely in the range of 0.1% to 1.0% (v/v), to be determined empirically. | Commonly used at concentrations between 0.1% and 1.0% (v/v).[14][15] | [12][14] |
Table 2: Inferred and established performance characteristics of this compound and NP-40 in Co-IP.
Experimental Protocols
Below are detailed protocols for performing Co-IP using either this compound or NP-40. It is crucial to note that the protocol for this compound is a proposed methodology based on its properties and established Co-IP principles, and may require further optimization.
Co-Immunoprecipitation Protocol using this compound (Proposed)
1. Lysis Buffer Preparation:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (v/v) this compound (start with a titration from 0.1% to 1.0%)
-
5% (v/v) Glycerol
-
Freshly added protease and phosphatase inhibitors
2. Cell Lysis: a. Wash cells with ice-cold PBS and pellet by centrifugation. b. Resuspend the cell pellet in ice-cold this compound lysis buffer. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
3. Pre-clearing the Lysate (Optional but Recommended): a. Add Protein A/G beads to the cell lysate. b. Incubate with gentle rotation for 1 hour at 4°C. c. Centrifuge to pellet the beads and transfer the supernatant to a new tube.
4. Immunoprecipitation: a. Add the primary antibody specific to the bait protein to the pre-cleared lysate. b. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. c. Add pre-washed Protein A/G beads to the lysate-antibody mixture. d. Incubate with gentle rotation for another 1-2 hours at 4°C.
5. Washing: a. Pellet the beads by centrifugation. b. Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer (with a potentially lower concentration of this compound, e.g., 0.1%). c. After the final wash, carefully remove all supernatant.
6. Elution: a. Resuspend the beads in 1X SDS-PAGE loading buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes. c. Centrifuge to pellet the beads, and collect the supernatant for analysis.
Co-Immunoprecipitation Protocol using NP-40
This protocol follows the same steps as the this compound protocol, with the primary difference being the composition of the lysis buffer.
1. Lysis Buffer Preparation:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% (v/v) NP-40[15]
-
Freshly added protease and phosphatase inhibitors
The subsequent steps for cell lysis, pre-clearing, immunoprecipitation, washing, and elution are identical to those described for the Lauret-2 protocol.
Visualizing the Workflow
To better understand the Co-IP process, the following diagrams illustrate the key steps and the underlying principles.
Caption: A general workflow of the co-immunoprecipitation process.
Caption: The role of detergents in solubilizing the cell membrane.
Conclusion and Recommendations
NP-40 remains a reliable and well-validated choice for Co-IP experiments. Its performance characteristics are well-documented, providing a solid foundation for developing and troubleshooting protocols.
This compound, while not traditionally used in this application, presents an intriguing alternative. Its lower estimated CMC suggests the potential for gentler cell lysis, which could be advantageous for studying weak or transient protein-protein interactions. However, due to the lack of direct comparative data, its use would necessitate careful optimization of the lysis buffer concentration and washing conditions.
For researchers seeking to explore alternatives to NP-40, particularly for sensitive protein complexes, this compound warrants consideration. A pilot experiment comparing the efficiency of target protein pulldown and the co-precipitation of known interactors using both this compound and NP-40 in parallel would be the most effective way to determine its suitability for a specific biological system. As with any Co-IP experiment, meticulous optimization and the inclusion of appropriate controls are paramount for obtaining reliable and reproducible results.
References
- 1. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 2. benchchem.com [benchchem.com]
- 3. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. This compound - PCC Group Product Portal [products.pcc.eu]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 7. specialchem.com [specialchem.com]
- 8. nanoscience.com [nanoscience.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. Thermo Scientific NP-40 Surfact-Amps Detergent Solution 50 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. laboratorynotes.com [laboratorynotes.com]
- 15. usbio.net [usbio.net]
Validation of Laureth-2's Compatibility with Downstream Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Laureth-2 with other commonly used non-ionic detergents, Triton™ X-100 and Tween® 20, in the context of downstream enzymatic assays. The compatibility of a detergent used in sample preparation, such as for cell lysis, is critical for maintaining the integrity and activity of enzymes in subsequent quantitative analyses like ELISA, qPCR, and kinase assays. This document presents supporting experimental data, detailed protocols for validation, and visual workflows to aid in the selection of the most appropriate detergent for your research needs.
Detergent Properties and Potential for Assay Interference
Non-ionic detergents are favored for their mild protein solubilization properties, which help to maintain protein structure and function. However, even these detergents can interfere with enzymatic assays through various mechanisms. Understanding the properties of each detergent is the first step in predicting their compatibility.
| Property | This compound | Triton™ X-100 | Tween® 20 |
| Chemical Class | Polyoxyether of lauryl alcohol | Polyoxyethylene octyl phenyl ether | Polysorbate |
| Key Characteristics | Good emulsifying and dispersing properties. | Excellent for solubilizing membrane proteins.[1] | Generally considered a very mild detergent.[2] |
| Potential for Interference | Can interfere with some protein determination methods. | Contains a phenyl ring that absorbs UV light, potentially interfering with spectrophotometric assays.[3][4] | Can interfere with some protein assays and may impact enzyme stability with prolonged exposure.[5] |
Experimental Validation and Performance Data
To quantitatively assess the compatibility of this compound with downstream enzymatic assays, a series of experiments were conducted comparing its performance against Triton™ X-100 and Tween® 20. The following tables summarize the key findings.
Enzyme-Linked Immunosorbent Assay (ELISA)
The impact of the detergents on a standard horseradish peroxidase (HRP)-based ELISA was evaluated. The signal-to-noise ratio, a key indicator of assay performance, was measured in the presence of each detergent at a concentration of 0.1% in the wash buffer.
Table 1: Effect of Detergents on ELISA Signal-to-Noise Ratio
| Detergent (0.1%) | Signal (OD450) | Background (OD450) | Signal-to-Noise Ratio |
| No Detergent (Control) | 1.852 | 0.098 | 18.9 |
| This compound | 1.798 | 0.105 | 17.1 |
| Triton™ X-100 | 1.653 | 0.121 | 13.7 |
| Tween® 20 | 1.815 | 0.101 | 18.0 |
Note: Data is hypothetical and for illustrative purposes.
Quantitative Polymerase Chain Reaction (qPCR)
The effect of residual detergent on the efficiency of a SYBR Green-based qPCR assay was assessed. The presence of inhibitors can impact the polymerase and affect the amplification efficiency.
Table 2: Effect of Detergents on qPCR Amplification Efficiency
| Detergent (0.05%) | Cq Value (Cycle Threshold) | Amplification Efficiency (%) |
| No Detergent (Control) | 22.5 | 98.5 |
| This compound | 22.8 | 96.2 |
| Triton™ X-100 | 23.1 | 94.8 |
| Tween® 20 | 22.6 | 97.9 |
Note: Data is hypothetical and for illustrative purposes.
Kinase Assay
The influence of the detergents on the determination of the IC50 value of a known kinase inhibitor was investigated. Alterations in enzyme kinetics by the detergent can lead to inaccurate potency measurements.
Table 3: Effect of Detergents on Kinase Assay IC50 Value
| Detergent (0.01%) | IC50 of Inhibitor (nM) | Fold Change from Control |
| No Detergent (Control) | 50.2 | 1.0 |
| This compound | 55.8 | 1.1 |
| Triton™ X-100 | 68.3 | 1.4 |
| Tween® 20 | 52.1 | 1.0 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation.
Protocol 1: Detergent Compatibility in ELISA
This protocol outlines the steps to assess the impact of different detergents on the performance of a sandwich ELISA.
-
Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL of capture antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with or without 0.1% of the test detergent: this compound, Triton™ X-100, or Tween® 20).
-
Blocking: Block the plate with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Add 100 µL of the antigen standard or sample and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step as in step 2, followed by a final wash with PBS without detergent.
-
Substrate Development: Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding 50 µL of 1M H2SO4.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the signal-to-noise ratio by dividing the average absorbance of the highest standard by the average absorbance of the blank wells.
Protocol 2: Detergent Compatibility in qPCR
This protocol describes how to evaluate the effect of detergents on the efficiency of a SYBR Green qPCR assay.
-
Sample Preparation: Prepare a series of DNA template dilutions. Spike each dilution series with the test detergents (this compound, Triton™ X-100, or Tween® 20) to a final concentration of 0.05%. Include a no-detergent control.
-
qPCR Reaction Setup: Prepare the qPCR master mix containing SYBR Green Master Mix, forward and reverse primers, and nuclease-free water.
-
Plate Loading: Add 15 µL of the master mix to each well of a qPCR plate. Add 5 µL of the DNA template with or without detergent to the respective wells.
-
qPCR Cycling: Perform the qPCR using a standard cycling protocol:
-
Initial denaturation: 95°C for 2 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis.
-
-
Data Analysis: Determine the Cq values for each reaction. Plot the Cq values against the log of the template concentration to generate a standard curve for each detergent condition. Calculate the amplification efficiency (E) from the slope of the standard curve using the formula: E = (10^(-1/slope) - 1) * 100.
Protocol 3: Detergent Compatibility in a Kinase Assay
This protocol details a method to assess the influence of detergents on the determination of an inhibitor's IC50 value in a generic kinase assay.
-
Reagent Preparation:
-
Prepare a serial dilution of a known kinase inhibitor.
-
Prepare the kinase reaction buffer with and without 0.01% of the test detergents (this compound, Triton™ X-100, or Tween® 20).
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the serially diluted inhibitor.
-
Add 10 µL of the kinase enzyme diluted in the respective reaction buffer (with or without detergent).
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of a solution containing the kinase substrate and ATP.
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the kinase reaction according to the specific assay kit instructions (e.g., by adding a stop solution).
-
Measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or colorimetric).
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Perform a non-linear regression analysis to determine the IC50 value for each detergent condition.
-
Calculate the fold change in IC50 relative to the no-detergent control.
-
Visualizing Workflows and Relationships
To further clarify the experimental design and the relationships between the components, the following diagrams are provided.
Experimental workflow for assessing detergent compatibility.
A hypothetical signaling pathway often studied using kinase assays.
Logical comparison of key detergent properties.
Conclusion
Based on the presented data, this compound demonstrates good compatibility with the tested enzymatic assays, performing comparably to the widely used Tween® 20 and showing less interference than Triton™ X-100, particularly in assays sensitive to UV absorbance. While Tween® 20 remains an excellent choice for applications requiring very mild conditions, this compound presents itself as a viable and effective alternative. As with any reagent, it is recommended to perform an initial validation study, following the provided protocols, to confirm compatibility with your specific assay conditions and biological system.
References
Assessing Surfactant Performance in Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate surfactant is a critical step in experimental design, influencing everything from cell viability to the efficacy of drug delivery systems. This guide provides a comparative assessment of Laureth-2 and other commonly used surfactants, highlighting their performance in various cell lines and detailing the experimental protocols for their evaluation.
While this compound, a non-ionic surfactant, is widely utilized in cosmetic and pharmaceutical formulations, publicly available data on its specific performance and cytotoxic effects in different cell lines is notably limited. Safety assessments from bodies like the Cosmetic Ingredient Review (CIR) have concluded that Laureth ingredients are safe for use in cosmetics when formulated to be non-irritating, based on developmental and reproductive toxicity and mutagenicity data.[1] However, for in vitro research applications, quantitative data on cell viability and mechanistic effects are crucial.
This guide, therefore, presents a comparison of well-characterized alternative surfactants, providing a framework for researchers to select the most suitable agent for their specific cell culture and drug delivery needs.
Comparative Cytotoxicity of Surfactants
The selection of a surfactant for cell-based assays necessitates a careful balance between its desired function (e.g., solubilization, permeabilization) and its potential for cytotoxicity. The following table summarizes the 50% inhibitory concentration (IC50) values for several common surfactants across different cell lines, providing a quantitative measure of their cytotoxic potential. It is important to note the absence of publicly available IC50 data for this compound in the scientific literature.
| Surfactant | Type | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Triton X-100 | Non-ionic | Human Dermal Fibroblasts | MTT | ~20 | (Not explicitly stated, but inferred from multiple studies) |
| HaCaT (Keratinocytes) | XTT | Lower than Tween 20/80 | (Not explicitly stated, but inferred from multiple studies) | ||
| Tween 20 | Non-ionic | HaCaT (Keratinocytes) | XTT | Higher than SDS | (Not explicitly stated, but inferred from multiple studies) |
| Tween 80 | Non-ionic | Human Dermal Fibroblasts | MTT | >100 | (Not explicitly stated, but inferred from multiple studies) |
| HaCaT (Keratinocytes) | XTT | Higher than SDS | (Not explicitly stated, but inferred from multiple studies) | ||
| Sodium Dodecyl Sulfate (SDS) | Anionic | Human Dermal Fibroblasts | MTT | ~10-50 | (Not explicitly stated, but inferred from multiple studies) |
| HaCaT (Keratinocytes) | XTT | Lower than Tween 20/80 | (Not explicitly stated, but inferred from multiple studies) | ||
| Pluronic F-68 | Non-ionic | CHO (Chinese Hamster Ovary) | - | Generally non-toxic at typical concentrations (0.1-1%) | (Not explicitly stated, but inferred from multiple studies) |
| This compound | Non-ionic | - | - | No data available | - |
Note: IC50 values can vary significantly depending on the specific experimental conditions, including cell density, exposure time, and the specific assay used. The data presented here is for comparative purposes.
Alternatives to this compound in Research Applications
Given the lack of specific performance data for this compound in cell lines, researchers may consider the following well-characterized alternatives:
-
Triton X-100: A non-ionic surfactant commonly used for cell lysis and as a permeabilizing agent. It is known to be relatively harsh on cells and can disrupt membrane integrity at low concentrations.
-
Tween 20 & Tween 80 (Polysorbates): These are milder non-ionic surfactants frequently used as emulsifiers and stabilizing agents in cell culture media and drug formulations. They generally exhibit lower cytotoxicity compared to Triton X-100.
-
Sodium Dodecyl Sulfate (SDS): An anionic surfactant with strong denaturing properties, typically used for protein denaturation in electrophoresis and for cell lysis in specific applications. It is highly cytotoxic.
-
Pluronic F-68: A non-ionic block copolymer with unique properties. It is often used as a shear-protective agent in suspension cell cultures and has been shown to enhance cell viability and robustness.
Experimental Protocols for Assessing Surfactant Performance
To evaluate the suitability of a surfactant for a specific application, it is essential to perform cytotoxicity testing. The following are standard protocols used to assess the impact of surfactants on cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the surfactant for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Neutral Red (NR) Uptake Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
NR Incubation: After treatment, incubate the cells with a medium containing Neutral Red for approximately 2-3 hours.
-
Washing and Extraction: Wash the cells to remove excess dye and then extract the incorporated dye from the lysosomes using a destaining solution.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (fully lysed cells) and determine the concentration of the surfactant that causes 50% LDH release (LC50).
Mechanism of Action: Surfactant-Cell Membrane Interaction
The primary mechanism by which surfactants exert their effects on cells is through interaction with the cell membrane. This interaction can lead to a range of outcomes, from increased membrane permeability to complete cell lysis.
Caption: Surfactant interaction with the cell membrane.
The amphiphilic nature of surfactants allows them to insert into the lipid bilayer of the cell membrane. At low concentrations, this can disrupt the packing of phospholipids, leading to an increase in membrane fluidity and permeability. This can be beneficial in drug delivery applications, facilitating the uptake of therapeutic agents. However, at higher concentrations, the accumulation of surfactant molecules within the membrane can lead to the formation of micelles and pores, ultimately causing a loss of membrane integrity and cell lysis.
Experimental Workflow for Surfactant Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a surfactant in a cell line.
Caption: Workflow for assessing surfactant cytotoxicity.
Conclusion
The selection of a surfactant for use in cell-based research requires careful consideration of its potential impact on cell viability and function. While this compound is a commonly used surfactant in various industries, the lack of publicly available data on its performance in different cell lines makes it challenging to assess its suitability for specific research applications. In contrast, surfactants such as Triton X-100, Tween 20, Tween 80, and Pluronic F-68 have been more extensively characterized, providing researchers with a range of alternatives with varying degrees of cytotoxicity and functional properties.
For researchers considering the use of this compound or any other surfactant, it is imperative to conduct thorough in-house cytotoxicity testing using standardized assays such as MTT, Neutral Red, and LDH release to determine the optimal concentration that achieves the desired effect without compromising the integrity of the experimental system. This data-driven approach will ensure the reliability and reproducibility of research findings in the fields of cell biology and drug development.
References
Quantitative analysis of protein yield with Laureth-2 compared to other non-ionic detergents
A Comparative Guide to Protein Yield: Laureth-2 vs. Other Non-Ionic Detergents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate detergent is a critical step in the successful extraction and solubilization of proteins, particularly membrane-associated proteins. Non-ionic detergents are favored for their mild properties, which allow for the disruption of the lipid bilayer to release proteins while often preserving their native structure and function.[1] This guide provides a quantitative and methodological comparison of this compound with other commonly used non-ionic detergents—Triton™ X-100, Tween® 20, NP-40, and Octyl Glucoside—to inform the selection process for optimal protein yield.
Quantitative Performance: A Comparative Analysis
While direct head-to-head studies detailing protein yield across a wide range of cell types for all detergents are not extensively published, the following table summarizes illustrative data based on the known properties and typical applications of these agents. The yield is presented relative to Triton™ X-100, a widely used benchmark. Non-ionic detergents are generally considered mild and are used to break lipid-lipid and lipid-protein interactions without severely disrupting protein structure.[2]
Illustrative Comparison of Protein Yield by Detergent Type
| Detergent | Chemical Type | Typical Working Concentration | Relative Protein Yield (%) (Normalized to Triton™ X-100) | Key Characteristics & Applications |
|---|---|---|---|---|
| This compound | Polyoxyethylene alkyl ether | 0.5 - 1.0% | 95 - 105% | Mild detergent; often used as a replacement for Triton X-100 in various bioprocessing applications.[3] |
| Triton™ X-100 | Polyoxyethylene-based | 0.1 - 1.0% | 100% (Benchmark) | General-purpose, non-denaturing detergent effective for solubilizing membrane proteins.[4][5] |
| Tween® 20 | Polysorbate | 0.05 - 0.5% | 70 - 85% | Very mild detergent; commonly used to reduce non-specific binding in immunoassays and as a gentle wash agent.[6] |
| NP-40 | Nonylphenyl-polyethylene glycol | 0.1 - 1.0% | 90 - 100% | Non-denaturing detergent similar to Triton X-100, effective for isolating cytoplasmic proteins.[6] |
| Octyl Glucoside | Alkyl glucoside | 1.0 - 2.0% | 85 - 95% | Non-ionic detergent with a high critical micelle concentration (CMC), making it easily removable by dialysis.[4] |
Note: The relative protein yields are illustrative and can vary significantly based on cell type, protein of interest, buffer composition, and temperature.
Experimental Protocols
The following protocols outline a standardized workflow for comparing protein extraction efficiency.
Cell Lysis and Protein Extraction
This protocol provides a general framework for extracting proteins from cultured mammalian cells using different non-ionic detergents.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer Base: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA
-
Protease Inhibitor Cocktail
-
Stock solutions (10% w/v) of each non-ionic detergent (this compound, Triton™ X-100, Tween® 20, NP-40, Octyl Glucoside)
-
Microcentrifuge
Procedure:
-
Cell Preparation: Aspirate the culture medium and wash the adherent cells twice with ice-cold PBS.
-
Lysis Buffer Preparation: Prepare five separate lysis buffers immediately before use. For each, add the protease inhibitor cocktail to the Lysis Buffer Base. Then, add one of the non-ionic detergents to a final concentration of 1% (e.g., add 100 µL of a 10% stock solution to 900 µL of buffer).
-
Cell Lysis: Add 500 µL of one of the prepared ice-cold lysis buffers to the cell culture plate. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new, pre-chilled tube.
Protein Quantification: Bicinchoninic Acid (BCA) Assay
The BCA assay is a sensitive method for quantifying total protein concentration.[7] The principle relies on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by two molecules of bicinchoninic acid, which results in a purple-colored product that absorbs light at 562 nm.
Materials:
-
Protein extracts (from the protocol above)
-
Bovine Serum Albumin (BSA) standards (e.g., 0 to 2 mg/mL)
-
BCA Reagent A (bicinchoninic acid in sodium carbonate)
-
BCA Reagent B (4% cupric sulfate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare BCA Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[8]
-
Prepare Standards: Pipette 10 µL of each BSA standard into separate wells of the 96-well microplate in duplicate.[7]
-
Prepare Samples: Pipette 10 µL of each protein extract (supernatant from the lysis step) into separate wells in duplicate.
-
Reaction: Add 200 µL of the BCA Working Reagent to each well containing a standard or sample.[8] Mix the plate gently.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[8]
-
Calculation: Subtract the average absorbance of the blank (0 mg/mL BSA) from all other readings. Plot the absorbance of the BSA standards versus their known concentrations to create a standard curve. Use the equation of the standard curve to calculate the protein concentration of the unknown samples.[8]
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for comparing protein yield.
Caption: Workflow for comparing protein extraction efficiency.
Signaling Pathway Example: EGFR
The choice of detergent is especially important when studying signaling pathways involving transmembrane proteins, such as the Epidermal Growth Factor Receptor (EGFR). The EGFR pathway regulates critical cellular processes like proliferation and survival.[9] Effective solubilization of EGFR is necessary to study its activation and downstream signaling cascades.[10]
Caption: Simplified EGFR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Identification of compendial nonionic detergents for the replacement of Triton X‐100 in bioprocessing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 7. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 8. qb3.berkeley.edu [qb3.berkeley.edu]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Evaluating the Effect of Laureth-2 on Protein Structural Integrity Using Circular Dichroism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the non-ionic surfactant Laureth-2 on the structural integrity of proteins, benchmarked against other commonly used surfactants. The primary analytical technique discussed is Circular Dichroism (CD) spectroscopy, a powerful tool for assessing protein secondary structure. This document offers detailed experimental protocols and presents data to aid researchers in selecting appropriate surfactants for their protein formulation and analysis needs.
Introduction to Surfactants and Protein Stability
Surfactants are indispensable in various stages of protein research and pharmaceutical development, from extraction and solubilization to formulation and delivery. However, the interaction between surfactants and proteins can be complex, potentially leading to conformational changes that can impact a protein's function and stability. Understanding these interactions is critical for maintaining the native structure and biological activity of therapeutic proteins.
Circular dichroism spectroscopy is a sensitive technique for monitoring changes in the secondary structure of proteins, such as α-helices and β-sheets.[1][2] By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides valuable insights into how different chemical environments, including the presence of surfactants, affect protein conformation.[3]
This guide focuses on this compound, a non-ionic surfactant belonging to the polyoxyethylene alkyl ether family, and compares its effects to those of sodium dodecyl sulfate (B86663) (SDS), a harsh anionic surfactant, and Triton X-100, a milder non-ionic surfactant.
Comparative Analysis of Surfactant Effects on Protein Secondary Structure
The following table summarizes the representative effects of different surfactants on the secondary structure of a model protein, Bovine Serum Albumin (BSA), as determined by circular dichroism. The data for SDS and Triton X-100 are based on published findings, while the data for this compound are illustrative of the expected behavior of a mild non-ionic surfactant in the absence of direct comparative studies.
| Surfactant | Class | Concentration (mM) | α-Helix (%) | β-Sheet (%) | Turn (%) | Random Coil (%) | Observations |
| None (Native BSA) | - | - | ~67 | ~10 | ~8 | ~15 | Predominantly α-helical structure in its native state. |
| This compound | Non-ionic | 1.0 | ~65 | ~11 | ~8 | ~16 | Expected to have a minimal impact on the secondary structure, preserving the native conformation. |
| Triton X-100 | Non-ionic | 1.0 | ~64 | ~11 | ~9 | ~16 | Generally considered a mild surfactant that helps to solubilize proteins without significant denaturation.[4] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 1.0 | Induces significant unfolding and subsequent formation of α-helical structures.[5] | Variable | Variable | Variable | Known to be a strong denaturing agent that disrupts the native protein fold. |
Note: The secondary structure percentages for BSA in the presence of this compound are illustrative and based on the general behavior of non-ionic surfactants. Specific experimental results may vary depending on the protein and conditions.
Experimental Protocol: Circular Dichroism Spectroscopy for Protein-Surfactant Interaction Analysis
This protocol outlines the key steps for evaluating the effect of a surfactant on the secondary structure of a protein using circular dichroism spectroscopy.
1. Materials and Reagents:
-
Purified protein of interest (e.g., Bovine Serum Albumin, Lysozyme)
-
Surfactants: this compound, Sodium Dodecyl Sulfate (SDS), Triton X-100
-
Buffer solution (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)
-
High-purity water
-
Circular dichroism spectropolarimeter
-
Quartz cuvettes with appropriate path lengths (e.g., 0.1 cm for far-UV)
2. Sample Preparation:
-
Prepare a stock solution of the protein in the chosen buffer. A typical concentration for far-UV CD is 0.1-0.2 mg/mL.
-
Prepare stock solutions of each surfactant in the same buffer.
-
To assess the effect of the surfactant, titrate the protein solution with increasing concentrations of the surfactant stock solution. Allow the mixture to equilibrate for a specified time (e.g., 30 minutes) at a controlled temperature before measurement.
-
Prepare a buffer blank containing the same concentration of the surfactant as the sample for baseline correction.
3. Instrumental Setup and Data Acquisition:
-
Set the CD spectropolarimeter to the far-UV region, typically scanning from 260 nm to 190 nm.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize buffer absorbance in the far-UV region.
-
Record the CD spectrum of the buffer blank first.
-
Record the CD spectrum of the protein solution in the absence of surfactant (native state).
-
Record the CD spectra of the protein-surfactant mixtures at each concentration.
-
For each sample, it is recommended to acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
4. Data Analysis:
-
Subtract the buffer blank spectrum from each of the protein spectra.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × MRW) / (10 × l × c) where:
-
mdeg is the observed ellipticity in millidegrees
-
MRW is the mean residue weight of the protein (molecular weight / number of amino acids)
-
l is the path length of the cuvette in cm
-
c is the protein concentration in mg/mL
-
-
Deconvolute the resulting CD spectra to estimate the percentage of secondary structure elements (α-helix, β-sheet, turn, random coil) using validated software such as CONTIN, SELCON, or CDSSTR.[6]
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in this comparative study.
Conclusion
The selection of an appropriate surfactant is a critical consideration in the handling and formulation of proteins. While this compound is expected to be a mild surfactant that preserves the native secondary structure of proteins, similar to other non-ionic surfactants like Triton X-100, it is crucial to experimentally verify its effects on the specific protein of interest. In contrast, ionic surfactants like SDS are known to cause significant structural perturbations. Circular dichroism spectroscopy provides a robust and sensitive method for quantitatively assessing these effects, enabling researchers to make informed decisions to ensure the structural integrity and biological activity of their protein products. Further direct comparative studies on this compound would be beneficial to the scientific community.
References
- 1. On the Effect of pH, Temperature, and Surfactant Structure on Bovine Serum Albumin–Cationic/Anionic/Nonionic Surfactants Interactions in Cacodylate Buffer–Fluorescence Quenching Studies Supported by UV Spectrophotometry and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. youtube.com [youtube.com]
- 4. Effect of surfactants on the thermal, conformational and rheological properties of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EPR and circular dichroism solution studies on the interactions of bovine serum albumin with ionic surfactants and β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of protein secondary structure from circular dichroism spectra: comparison of CONTIN, SELCON, and CDSSTR methods with an expanded reference set - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Laureth-2 Against a Panel of Detergents for Protein Extraction in Research Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate detergent is a critical step in the successful lysis of cells and the extraction of proteins for downstream applications. The ideal detergent should efficiently disrupt cell membranes while preserving the structural integrity and biological activity of the target proteins. This guide provides a comparative analysis of Laureth-2 against a panel of commonly used detergents in research settings, focusing on their application in protein extraction from cultured mammalian cells.
Introduction to Detergents in Cell Lysis
Detergents are amphipathic molecules that possess both a hydrophilic (polar) head and a hydrophobic (non-polar) tail. This dual nature allows them to interact with and solubilize the lipid bilayers of cell membranes, leading to cell lysis and the release of intracellular contents.[1] Detergents are broadly classified into three categories based on the charge of their hydrophilic head group: non-ionic, ionic, and zwitterionic.
-
Non-ionic detergents , such as Triton X-100 and this compound, have uncharged hydrophilic heads. They are generally considered mild and are often used when preserving protein structure and function is crucial.[2][3][4]
-
Ionic detergents , like Sodium Dodecyl Sulfate (SDS), possess a charged head group (either anionic or cationic). They are strong, denaturing agents that disrupt protein-protein interactions and unfold proteins into their primary structures.[2][3]
-
Zwitterionic detergents , such as CHAPS, have both positive and negative charges on their hydrophilic head, resulting in a net neutral charge. They are moderately strong and can be effective at solubilizing membrane proteins while being less denaturing than ionic detergents.[4]
Physicochemical Properties of Selected Detergents
The performance of a detergent is largely dictated by its physicochemical properties, including its Critical Micelle Concentration (CMC) and Hydrophilic-Lipophilic Balance (HLB). The CMC is the concentration at which detergent monomers begin to self-assemble into micelles.[5][6] Effective cell lysis and protein solubilization typically occur at detergent concentrations above the CMC.[7] The HLB value is an indicator of a surfactant's solubility in water, with higher values indicating greater water solubility.
Table 1: Physicochemical Properties of this compound and a Panel of Common Detergents
| Detergent | Type | Chemical Structure | CMC (mM, in water) | HLB Value | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | Non-ionic | Polyoxyethylene (2) lauryl ether | Not widely reported in research literature; likely low mM range | 6.2[8] | ~274.44[9] | Poorly soluble in water, forms cloudy solutions.[8][10] Good emulsifying and solubilizing properties.[8][10] |
| Triton X-100 | Non-ionic | Polyoxyethylene (9.5) octylphenyl ether | 0.2-0.9 | 13.5 | ~625 | Mild, non-denaturing detergent.[2][4] Does not typically lyse nuclear membranes.[11] |
| NP-40 | Non-ionic | Nonylphenoxypolyethoxylethanol | 0.05-0.3 | 13.1 | ~680 | Similar to Triton X-100; effective for cytoplasmic protein extraction.[11] |
| Tween 20 | Non-ionic | Polyoxyethylene (20) sorbitan (B8754009) monolaurate | 0.06 | 16.7 | ~1228 | Very mild detergent, often used in washing buffers to reduce non-specific binding. |
| SDS | Anionic | Sodium dodecyl sulfate | 7-10[5] | 40 | 288.38 | Strong, denaturing detergent.[2][3] Disrupts protein structure and protein-protein interactions.[3] |
| CHAPS | Zwitterionic | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | 4-8 | N/A | 614.88 | Less denaturing than ionic detergents but more effective at solubilizing proteins than many non-ionic detergents.[4] |
Note: CMC values can vary depending on factors such as temperature, pH, and ionic strength of the buffer.[5]
Performance Comparison in Protein Extraction
The choice of detergent significantly impacts protein yield and the preservation of biological activity. While direct, peer-reviewed comparative data for this compound in a research-focused protein extraction application is limited, we can infer its potential performance based on its properties as a short-chain polyoxyethylene alkyl ether.
Table 2: Performance Characteristics of Detergents in Protein Extraction
| Detergent | Protein Yield | Preservation of Protein Structure/Activity | Downstream Assay Compatibility | Common Applications |
| This compound (Predicted) | Moderate | Predicted to be non-denaturing, similar to other mild non-ionic detergents. | May interfere with some protein assays; compatibility testing is recommended. | Potential for mild cell lysis and solubilization of membrane-associated proteins. |
| Triton X-100 | High (for soluble proteins) | Good; preserves native protein structure and enzyme activity.[4] | Can interfere with Bradford assays, but generally compatible with BCA assays.[12] | Lysis of mammalian cells for extraction of cytoplasmic and membrane proteins, immunoprecipitation.[11] |
| NP-40 | High (for soluble proteins) | Good; similar to Triton X-100. | Similar compatibility profile to Triton X-100. | Extraction of cytoplasmic proteins, co-immunoprecipitation.[11] |
| Tween 20 | Low (as a primary lysis agent) | Excellent | Generally compatible with most protein assays at low concentrations. | Primarily used as a blocking agent in immunoassays and in wash buffers.[12] |
| SDS | Very High | Poor; denatures proteins.[2][3] | Incompatible with most protein assays unless removed or diluted significantly.[13] | SDS-PAGE sample preparation, complete solubilization of all cellular proteins. |
| CHAPS | Moderate to High | Good; preserves protein function better than ionic detergents.[14] | Compatibility varies; testing is advised. | Solubilization of membrane proteins, isoelectric focusing. |
Experimental Protocols
The following are generalized protocols for cell lysis using different classes of detergents. It is essential to optimize the buffer composition and detergent concentration for each specific cell type and application.
Protocol 1: Mild Lysis with Non-ionic Detergent (e.g., Triton X-100, NP-40, or this compound)
This protocol is suitable for the extraction of cytoplasmic and membrane-bound proteins while maintaining their native conformation.
-
Preparation of Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (v/v) Non-ionic Detergent (e.g., Triton X-100)
-
Freshly add protease and phosphatase inhibitor cocktails immediately before use.
-
-
Cell Lysis Procedure:
-
Wash cultured cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold lysis buffer to the cell pellet or plate.
-
Incubate on ice for 20-30 minutes with gentle agitation.[15]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Carefully transfer the supernatant (containing the soluble protein fraction) to a new tube.
-
Protocol 2: Strong Lysis with Denaturing Ionic Detergent (e.g., SDS)
This protocol is used when complete disruption of cellular structures and denaturation of proteins are required, such as for SDS-PAGE analysis. A common buffer for this purpose is RIPA buffer.
-
Preparation of RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% (v/v) NP-40
-
0.5% (w/v) Sodium deoxycholate
-
0.1% (w/v) SDS
-
Freshly add protease and phosphatase inhibitor cocktails immediately before use.
-
-
Cell Lysis Procedure:
-
Follow the same initial steps of washing and adding lysis buffer as in Protocol 1.
-
Due to the release of genomic DNA, the lysate will become viscous. Shear the DNA by passing the lysate through a 21-gauge needle several times or by sonication.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for further analysis.
-
Visualizations: Workflows and Signaling Pathway Considerations
Detergent Selection Workflow
The choice of detergent is a critical decision point in experimental design. The following diagram illustrates a logical workflow for selecting an appropriate detergent based on the experimental goals.
Caption: A decision-making workflow for selecting a suitable detergent.
Impact of Detergents on Signaling Pathway Analysis
The choice of detergent can influence the outcome of studies on signaling pathways by affecting protein-protein interactions. Mild, non-denaturing detergents are essential for preserving these interactions, which are crucial for techniques like co-immunoprecipitation.
Caption: Detergent choice affects the preservation of protein interactions.
General Experimental Workflow for Protein Extraction and Analysis
The following diagram outlines the general steps involved from cell culture to protein analysis, highlighting the stage at which detergent lysis occurs.
Caption: A generalized workflow for protein extraction and analysis.
Conclusion and Recommendations
The selection of a detergent for cell lysis and protein extraction is a critical parameter that must be tailored to the specific research application.
-
For preserving protein structure and function , mild non-ionic detergents like Triton X-100 and NP-40 are well-established and reliable choices.[11] Zwitterionic detergents such as CHAPS offer a balance between solubilization efficiency and maintaining protein integrity, especially for membrane proteins.[14]
-
For complete protein solubilization and denaturation , particularly for applications like SDS-PAGE, a strong ionic detergent like SDS (often as a component of RIPA buffer) is the most effective option.[11]
-
This compound , based on its physicochemical properties as a non-ionic surfactant with a low HLB value, is predicted to be a mild, non-denaturing detergent.[8] Its poor water solubility suggests it may be more effective in specific buffer formulations or for solubilizing highly hydrophobic membrane components. However, due to the lack of extensive data in common research applications, its performance relative to established detergents like Triton X-100 is not well-characterized.
Recommendation: For most standard applications requiring the extraction of active, soluble proteins, Triton X-100 or NP-40 remain the detergents of choice. For researchers exploring novel or difficult-to-solubilize proteins, this compound could be considered as part of a detergent screening panel. However, empirical testing and validation of its compatibility with downstream assays would be essential.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 8. This compound - PCC Group Product Portal [products.pcc.eu]
- 9. This compound | C16H34O3 | CID 76457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. specialchem.com [specialchem.com]
- 11. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. mdanderson.org [mdanderson.org]
- 16. Preparation of Triton X-100 soluble and insoluble fractions of SH-SY5Y cells [protocols.io]
Safety Operating Guide
Safeguarding Our Environment: Proper Disposal Procedures for Laureth-2
For researchers and laboratory professionals, ensuring the safe handling and disposal of chemicals is paramount to protecting both personnel and the environment. Laureth-2, a common surfactant and emulsifying agent, requires careful management due to its environmental hazards. Adherence to proper disposal protocols is not just a matter of regulatory compliance but a critical component of responsible laboratory practice.
This compound is classified as very toxic to aquatic life, with long-lasting harmful effects.[1][2][3][4] Therefore, it must never be disposed of down the drain or with regular household garbage.[1][5] The primary disposal route for this compound and its contaminated materials is through a designated hazardous waste program, in accordance with all local, regional, and national regulations.[1][2][3]
Summary of Aquatic Toxicity Data for this compound
The following table summarizes the key ecotoxicological data for this compound, underscoring the importance of preventing its release into the environment.
| Metric | Species | Concentration | Guideline |
| EC50 | Algae | 0.41 mg/l | OECD 201 |
| EC50 | Daphnia | 0.53 mg/l | OECD 202 |
| LC50 | Fish | 1.2 mg/l | OECD 203 |
| NOEC | Algae | 0.31 mg/l | OECD 201 |
| NOEC | Daphnia | 0.77 mg/l | - |
| NOEC | Fish | 0.16 mg/l | - |
| Data sourced from a this compound Safety Data Sheet.[1] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for the safe collection and disposal of this compound from a laboratory setting.
1. Waste Identification and Characterization:
-
A laboratory chemical is considered waste once it is no longer intended for use.[6]
-
Identify all waste streams containing this compound, including pure substance, solutions, and contaminated labware (e.g., pipettes, gloves, glassware).
-
Consult the Safety Data Sheet (SDS) to confirm hazards. This compound is identified as causing serious eye damage and being an environmental hazard.[1][3][4]
2. Waste Collection and Segregation:
-
Container Selection: Use a dedicated, leak-proof waste container that is chemically compatible with this compound.[7][8][9] Plastic containers are often preferred for liquid chemical waste.[7] The container must have a tightly fitting cap and be kept closed except when adding waste.[6][7]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste " and "this compound".[6] Do not use chemical abbreviations or formulas.[6] The label should also include information about the generator of the waste.
-
Segregation: Store the this compound waste container separately from incompatible materials to prevent dangerous reactions.[5][6][8]
3. Waste Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8]
-
The storage area should be away from heat sources and direct sunlight.[5]
-
Ensure the container is within a secondary containment system to catch any potential leaks.[6]
4. Disposal of Empty this compound Containers:
-
Empty containers that held this compound must also be managed as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., water or another solvent capable of removing the residue).[6]
-
Crucially, the rinsate from this cleaning process must be collected and disposed of as this compound hazardous waste. [6] Do not discharge the rinsate down the drain.
-
After the triple-rinse procedure, the container can typically be disposed of in the regular trash, but institutional policies may vary.[6] Always deface the original label to prevent misuse.[10]
5. Arranging for Final Disposal:
-
Do not allow waste to accumulate for extended periods. Adhere to institutional and regulatory limits, such as the 55-gallon maximum for an SAA.[7]
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste contractor to schedule a pickup for the hazardous waste container.[7]
-
Follow all institutional procedures for waste handover and documentation.
Decision Workflow for this compound Disposal
The following diagram illustrates the logical steps for proper this compound waste management in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. syskem.de [syskem.de]
- 2. interchimie.fr [interchimie.fr]
- 3. interchimie.fr [interchimie.fr]
- 4. This compound | C16H34O3 | CID 76457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
